(1R)-10-Camphorsulfonamide
Description
BenchChem offers high-quality (1R)-10-Camphorsulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-10-Camphorsulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3,(H2,11,13,14)/t7-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLUNABTQYDFJM-XVKPBYJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90993457 | |
| Record name | 1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90993457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72597-34-3 | |
| Record name | (1R)-10-Camphorsulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72597-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90993457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(1R)-10-Camphorsulfonamide basic properties
An In-depth Technical Guide to the Core Properties of (1R)-10-Camphorsulfonamide
Introduction
(1R)-10-Camphorsulfonamide is a chiral sulfonamide derived from the naturally occurring terpene, camphor. Its rigid bicyclic structure and defined stereochemistry make it a valuable building block and intermediate in the field of asymmetric synthesis. As a derivative of the well-established chiral resolving agent and catalyst, (1R)-(-)-10-camphorsulfonic acid, this sulfonamide serves as a crucial precursor for a variety of chiral auxiliaries and organocatalysts. This guide provides a comprehensive overview of its fundamental properties, synthesis, characterization, and applications, tailored for researchers, chemists, and professionals in drug development and fine chemical manufacturing.
Physicochemical and Structural Properties
(1R)-10-Camphorsulfonamide is a white to off-white solid at room temperature. Its core structure is based on the [2.2.1] bicyclic system of camphor, which imparts significant steric hindrance and conformational rigidity. This rigidity is paramount to its function in stereoselective synthesis, as it allows for predictable facial selectivity in reactions. The molecule possesses two key functional groups: a ketone at the C2 position and a sulfonamide group attached to the C10 methyl group.
Core Data Summary
The fundamental properties of (1R)-10-Camphorsulfonamide are summarized in the table below. It is critical to note that its enantiomer, (1S)-10-Camphorsulfonamide, possesses similar physical properties but an opposite sign of optical rotation.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₇NO₃S | [1] |
| Molecular Weight | 231.31 g/mol | [1] |
| CAS Number | 72597-34-3 | |
| Melting Point | 133-135 °C (lit.) | |
| Appearance | White to off-white solid | [2] |
| Optical Rotation [α]²⁰/D | -22° (c = 1 in methanol) | |
| IUPAC Name | [(1R,4S)-7,7-dimethyl-2-oxo-bicyclo[2.2.1]heptan-1-yl]methanesulfonamide | [1] |
| InChI Key | SBLUNABTQYDFJM-XVKPBYJWSA-N |
Note: The sign of optical rotation can be solvent-dependent.
Molecular Structure
The stereochemistry of the parent camphor skeleton is defined as (1R,4S). The sulfonamide moiety is attached to the C10 carbon, one of the two methyl groups on the bridgehead carbon (C7).
Caption: Synthetic pathway from camphorsulfonic acid to sulfonamide.
Spectroscopic Characterization
Full characterization is essential to confirm the identity and purity of (1R)-10-Camphorsulfonamide.
-
¹H NMR: The proton NMR spectrum is complex due to the bicyclic structure. Key expected signals include two singlets for the non-equivalent methyl groups (C8 and C9), a series of multiplets for the methylene and methine protons of the camphor ring, and a broad singlet corresponding to the -NH₂ protons of the sulfonamide group.
-
¹³C NMR: The carbon spectrum will show ten distinct signals. The most downfield signal will correspond to the carbonyl carbon (C2). The quaternary carbons (C1 and C7) and the two methyl carbons (C8 and C9) will also be clearly identifiable.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Characteristic absorption bands include a strong peak around 1740 cm⁻¹ for the C=O stretch of the ketone and distinct peaks for the N-H stretching of the primary sulfonamide (around 3350-3250 cm⁻¹) and the asymmetric and symmetric S=O stretching vibrations (around 1330 cm⁻¹ and 1150 cm⁻¹, respectively). [1]* Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight (231.31 g/mol ). [3]Fragmentation patterns will typically involve the loss of SO₂NH₂ or other fragments related to the camphor skeleton.
Applications in Asymmetric Synthesis
While not typically used as a direct catalyst itself, (1R)-10-Camphorsulfonamide is a cornerstone intermediate for creating more complex and highly effective chiral reagents. Its value lies in its pre-installed, stereochemically pure framework.
Precursor to Chiral Oxaziridines
One of the most significant applications is its role as a precursor to (camphorsulfonyl)oxaziridines. [4]These are powerful, neutral, and highly stereoselective oxidizing agents used for the asymmetric hydroxylation of enolates, the oxidation of sulfides to chiral sulfoxides, and other enantioselective transformations. [5]The synthesis involves the oxidation of an imine formed from the sulfonamide, preserving the original chirality. [4]The rigid camphor backbone provides a sterically biased environment, forcing the oxidant to approach the substrate from a specific face, thereby ensuring high enantioselectivity. [5]
Foundation for Chiral Ligands and Organocatalysts
The sulfonamide nitrogen can be further functionalized to create a diverse library of chiral ligands and organocatalysts. For example, derivatives have been prepared to act as prolyl sulfonamide organocatalysts, which are effective in asymmetric Aldol reactions. [6]The camphor unit serves as a chiral scaffold, while the modified sulfonamide portion provides the catalytic site and additional hydrogen-bonding interactions to control the stereochemical outcome.
Caption: Role of (1R)-10-Camphorsulfonamide as a key intermediate.
Safety and Handling
(1R)-10-Camphorsulfonamide is classified as a combustible solid. While specific toxicology data is limited, standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid generating dust. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials and ignition sources. It is classified under Storage Class 11 (Combustible Solids). * In case of exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth and seek medical attention.
-
It is important to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety and handling information. The related sulfonyl chloride is highly corrosive, and while the sulfonamide is more stable, caution is still warranted. [7]
Conclusion
(1R)-10-Camphorsulfonamide is more than a simple chemical compound; it is a pivotal tool in the arsenal of the synthetic chemist. Its value is derived from its rigid, optically pure camphor backbone, which provides a reliable platform for the construction of sophisticated chiral reagents. From powerful oxidizing agents to bespoke organocatalysts, the derivatives of this sulfonamide enable the precise control of stereochemistry required in modern pharmaceutical and materials science. A thorough understanding of its fundamental properties, synthesis, and reactive potential is therefore essential for any researcher aiming to leverage chirality for molecular innovation.
References
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PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 676164, (1S)-10-Camphorsulfonamide. Available from: [Link]
-
Li, Q., et al. (2022). Chemical characterization, absolute configuration and optical purity of (1S)-(+)- and (1R)-(-)-10-camphorsulfonic acid. Acta Crystallographica Section C: Structural Chemistry, 78(Pt 10), 653–661. Available from: [Link]
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Chen, B. C., et al. (1995). Synthesis of Derivatives of (1R)-(-)- and (1S)-(+)-10-Camphorsulfonic Acid. Journal of Chemical Education, 72(7), 650. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Power of Chiral Reagents: Exploring Asymmetric Synthesis with (1R)-(-)-(10-Camphorsulfonyl)oxaziridine. Available from: [Link]
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An In-Depth Technical Guide to (1R)-10-Camphorsulfonamide: A Chiral Auxiliary for Asymmetric Synthesis
Introduction: The Architectural Elegance of a Chiral Auxiliary
In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount. The synthesis of enantiomerically pure compounds is a critical challenge, particularly in drug development where the three-dimensional arrangement of a molecule can dictate its therapeutic efficacy versus its potential toxicity. Chiral auxiliaries, compounds derived from readily available enantiopure starting materials, are a cornerstone of asymmetric synthesis. They are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the preferential formation of one enantiomer over another.
This guide provides a detailed technical overview of (1R)-10-Camphorsulfonamide (CAS 72597-34-3), a versatile chiral auxiliary derived from the naturally occurring terpene, (1R)-(-)-camphor. The inherent conformational rigidity and steric bulk of the bicyclic camphor framework make this and related compounds highly effective stereodirecting groups.[1] We will explore its synthesis, physicochemical properties, and critically, the causality behind its application in achieving high levels of stereoselectivity in key organic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool in their synthetic endeavors.
Physicochemical & Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application. (1R)-10-Camphorsulfonamide is a stable, crystalline solid, whose characteristics are summarized below.
| Property | Value | Reference |
| CAS Number | 72597-34-3 | [2] |
| Molecular Formula | C₁₀H₁₇NO₃S | [2] |
| Molecular Weight | 231.31 g/mol | [2] |
| Appearance | White, crystalline solid | [3] |
| Melting Point | 133-135 °C | [2] |
| Optical Rotation | [α]²⁰/D −22° (c = 1 in methanol) | [2] |
| Functional Groups | Ketone, Sulfonamide | [2] |
| Storage Class | 11 - Combustible Solids | [2] |
Characterization of (1R)-10-Camphorsulfonamide is routinely achieved using standard analytical techniques. Infrared (IR) spectroscopy will show characteristic absorptions for the carbonyl (C=O) group (around 1740 cm⁻¹) and the sulfonamide (S=O and N-H) moieties. Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy provides a detailed map of the molecule's structure, confirming the integrity of the camphor backbone and the presence of the sulfonamide group.[1] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[1]
Synthesis: From Natural Product to High-Value Reagent
The reliable synthesis of (1R)-10-Camphorsulfonamide is a key factor in its utility. The process begins with the enantiopure starting material, (1R)-(-)-10-Camphorsulfonic acid, which is commercially available and derived from natural camphor. The synthesis proceeds via a two-step sequence involving the formation of a sulfonyl chloride intermediate.
Workflow for the Synthesis of (1R)-10-Camphorsulfonamide
Caption: Synthetic pathway from (1R)-(-)-10-Camphorsulfonic acid to the target sulfonamide.
Self-Validating Experimental Protocol: Synthesis of (1R)-10-Camphorsulfonamide
This protocol is adapted from established procedures for the synthesis of camphor-derived sulfonamides and is designed to be self-validating through observable phase changes and predictable outcomes.[4][5]
PART A: Formation of (1R)-(-)-10-Camphorsulfonyl Chloride
-
System Setup: In a two-necked round-bottomed flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), suspend (1R)-(-)-10-Camphorsulfonic acid (1.0 eq) in chloroform.
-
Reagent Addition: Heat the suspension to reflux. Add thionyl chloride (1.2 eq) dropwise over 1 hour. Causality Insight: The dropwise addition at reflux controls the rate of gas evolution and prevents pressure buildup. Thionyl chloride is an effective reagent for converting sulfonic acids to sulfonyl chlorides.
-
Reaction Monitoring: Continue heating at reflux until gas evolution ceases (typically 9-10 hours). The reaction is complete when the initial solid suspension fully dissolves, forming a clear solution of the sulfonyl chloride.
-
Proceed to Amination: The resulting solution of crude (1R)-(-)-10-Camphorsulfonyl chloride is typically used directly in the next step without purification to maximize yield.
PART B: Amination to form (1R)-10-Camphorsulfonamide
-
System Setup: In a separate, larger flask equipped with a mechanical stirrer and a dropping funnel, cool a concentrated solution of aqueous ammonium hydroxide (e.g., 28-30%) to 0°C in an ice bath.
-
Nucleophilic Substitution: Add the chloroform solution of the crude sulfonyl chloride dropwise to the cold ammonium hydroxide solution over 1 hour, maintaining the temperature between 0-10°C. Causality Insight: This is a highly exothermic reaction. Maintaining a low temperature minimizes side reactions and ensures the selective formation of the primary sulfonamide. The vigorous stirring ensures efficient mixing of the biphasic system.
-
Workup and Isolation: Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure (1R)-10-Camphorsulfonamide as a white crystalline solid. The purity can be validated by melting point determination and spectroscopic analysis.
Mechanism & Application in Asymmetric Synthesis
The primary value of (1R)-10-Camphorsulfonamide lies in its role as a chiral auxiliary. The underlying principle is the strategic use of its bulky, rigid structure to control the facial selectivity of reactions on a tethered substrate.
The Principle of Steric Shielding
When a prochiral substrate (e.g., an enolate) is attached to the nitrogen atom of the sulfonamide, the camphor backbone acts as a steric shield. One face of the reactive center is effectively blocked, forcing an incoming electrophile to approach from the less hindered face. This controlled trajectory is the key to inducing asymmetry.
The ketone group at the C2 position of the camphor scaffold can also play a crucial role. In the presence of a Lewis acid, it can chelate with the sulfonamide oxygen atoms, creating a more rigid and defined conformation that further enhances the facial bias and, consequently, the diastereoselectivity of the reaction.
Logical Flow of Asymmetric Induction
Caption: Workflow of a typical asymmetric synthesis using a chiral auxiliary.
Field-Proven Applications
While (1R)-10-Camphorsulfonamide is a fundamental building block, it and its N-substituted derivatives are precursors to powerful catalysts and reagents for several key transformations:
-
Asymmetric Aldol and Michael Reactions: The enantiomer, (1S)-10-Camphorsulfonamide, is used to prepare prolyl sulfonamide and pyrrolidine-camphor based organocatalysts. These catalysts are highly effective in asymmetric Aldol and Michael reactions. By logical extension, catalysts derived from the (1R) enantiomer would provide access to the opposite product enantiomers, demonstrating the programmable nature of this chiral scaffold.
-
Asymmetric Diels-Alder Reactions: The related Oppolzer's camphorsultam is a classic chiral auxiliary for directing Diels-Alder cycloadditions.[3][6] N-acryloyl derivatives of camphor-based sulfonamides serve as chiral dienophiles, where the camphor group dictates the facial approach of the diene, leading to high diastereoselectivity.[7][8][9][10]
-
Asymmetric Hydroxylation: Derivatives such as (1R)-(-)-(10-Camphorsulfonyl)oxaziridine are powerful, stereoselective oxidizing agents used for the asymmetric hydroxylation of enolates to produce chiral α-hydroxy carbonyl compounds.[11][12] These are critical intermediates in pharmaceutical synthesis.[11]
-
Synthesis of Chiral Alcohols and Amines: The sulfonamide can be reduced to the corresponding sultam, a class of compounds (Oppolzer's sultams) widely used in asymmetric synthesis to control alkylation, aldol, and conjugate addition reactions. Subsequent cleavage of the auxiliary yields enantiomerically enriched products.
Safety & Handling
As a matter of professional practice, all chemicals should be handled with care, assuming they are potentially hazardous.
-
General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place. It is classified as a combustible solid.[2]
-
First Aid: In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, rinse mouth with water. Seek medical attention if symptoms occur or persist.
This guide provides a foundational understanding of (1R)-10-Camphorsulfonamide. Its true power is realized when chemists apply the principles of steric and electronic control conferred by its unique camphor backbone to solve complex challenges in asymmetric synthesis.
References
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Wikipedia. (2023). Camphorsultam. [Link]
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Organic Syntheses. (n.d.). (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Chiral Reagents: Exploring Asymmetric Synthesis with (1R)-(-)-(10-Camphorsulfonyl)oxaziridine. [Link]
-
ACS Publications. (n.d.). Enantioselective Synthesis of α-Hydroxy Acids Employing (1S)-(+)-N,N-Diisopropyl-10-camphorsulfonamide as Chiral Auxiliary. [Link]
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MDPI. (n.d.). Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction. [Link]
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Andrew G. Myers Research Group. (n.d.). Chem 115. [Link]
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Purdue University. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. [Link]
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Organic Syntheses. (n.d.). (−)-d-2,10-camphorsultam. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Stereoselectivity: Understanding (1R)-(-)-(10-Camphorsulfonyl)oxaziridine's Impact. [Link]
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ACS Publications. (2010). (1R)-(+)-Camphor and Acetone Derived α′-Hydroxy Enones in Asymmetric Diels−Alder Reaction. [Link]
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RSC Publishing. (n.d.). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. [Link]
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National Institutes of Health. (n.d.). Synthesis of chiral sulfinate esters by asymmetric condensation. [Link]
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PubMed. (n.d.). (1R)-(+)-camphor and acetone derived alpha'-hydroxy enones in asymmetric Diels-Alder reaction. [Link]
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Indian Academy of Sciences. (2008). Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid. [Link]
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The Royal Society of Chemistry. (n.d.). Ligand dependence of the synthetic approach and chiroptical properties of a magic cluster protected with a bicyclic chiral thiolate. [Link]
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PubMed. (2022). Chemical characterization, absolute configuration and optical purity of (1S)-(+)- and (1R)-(-)-10-camphorsulfonic acid. [Link]
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University College Dublin. (n.d.). A New Paradigm for the Asymmetric Diels-Alder Reaction. [Link]
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Senzhuo Industry Co.,Ltd. (n.d.). Preparation method of (1R) - (-) -10 Camphorsulfonic acid. [Link]
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Organic Syntheses. (n.d.). d,l-10-camphorsulfonyl chloride. [Link]
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An In-Depth Technical Guide to the Synthesis of (1R)-10-Camphorsulfonamide from (1R)-(-)-10-Camphorsulfonic Acid
This guide provides a comprehensive overview and detailed protocols for the synthesis of (1R)-10-Camphorsulfonamide, a valuable chiral auxiliary and building block in asymmetric synthesis. The synthesis commences from the readily available (1R)-(-)-10-camphorsulfonic acid and proceeds through a two-step sequence involving the formation of a sulfonyl chloride intermediate, followed by amination. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical understanding and practical, field-proven methodologies.
Introduction and Significance
(1R)-10-Camphorsulfonamide and its enantiomer are pivotal chiral auxiliaries in organic synthesis, enabling the stereoselective formation of new chiral centers. Their rigid bicyclic structure, derived from camphor, provides a well-defined steric environment that effectively directs the approach of reagents in a variety of chemical transformations. The resulting diastereomeric intermediates can often be separated, allowing for the isolation of a single enantiomer of the desired product. The title compound is a precursor to other widely used catalysts and auxiliaries, such as (camphorsulfonyl)oxaziridines.[1][2]
This guide will focus on the robust and scalable synthesis of (1R)-10-Camphorsulfonamide, detailing the critical process parameters and explaining the rationale behind the chosen experimental conditions to ensure reproducibility and high yield.
Overall Synthetic Workflow
The synthesis of (1R)-10-Camphorsulfonamide from (1R)-(-)-10-camphorsulfonic acid is a two-step process. The first step is the conversion of the sulfonic acid to the more reactive sulfonyl chloride. The second step involves the reaction of the sulfonyl chloride with ammonia to furnish the desired sulfonamide.
Caption: Overall workflow for the synthesis of (1R)-10-Camphorsulfonamide.
Step 1: Synthesis of (1R)-10-Camphorsulfonyl Chloride
The conversion of the sulfonic acid to the sulfonyl chloride is a critical activation step. The hydroxyl group of the sulfonic acid is a poor leaving group, and its conversion to a chloride creates a highly reactive electrophile for the subsequent amination. Two common and effective chlorinating agents for this transformation are thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).
Mechanistic Considerations
The reaction with thionyl chloride proceeds via a nucleophilic attack of the sulfonic acid on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride gas. The use of a solvent like chloroform or toluene is common.[3] When phosphorus pentachloride is used, it reacts with the sulfonic acid to form the sulfonyl chloride and phosphorus oxychloride as a byproduct.[4]
Caption: Simplified mechanism for the chlorination using thionyl chloride.
Experimental Protocols
This method is often preferred due to the gaseous nature of the byproducts, which simplifies purification.[3]
Protocol:
-
To a suspension of (1R)-(-)-10-camphorsulfonic acid (1 equivalent) in a suitable solvent (e.g., chloroform or toluene), add freshly distilled thionyl chloride (1.2-1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain until the evolution of gas (SO₂ and HCl) ceases. This typically takes several hours. The progress of the reaction can be monitored by the dissolution of the solid camphorsulfonic acid.
-
Once the reaction is complete, the excess thionyl chloride and solvent can be removed under reduced pressure to yield the crude (1R)-10-camphorsulfonyl chloride. This intermediate is often used in the next step without further purification.[3][5]
This is a classic and effective method for this transformation.[4]
Protocol:
-
In a well-ventilated fume hood, carefully add phosphorus pentachloride (1.1 equivalents) portion-wise to solid (1R)-(-)-10-camphorsulfonic acid (1 equivalent) at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete. The reaction is typically vigorous initially.
-
The reaction mixture is then carefully quenched by pouring it onto crushed ice. The solid (1R)-10-camphorsulfonyl chloride precipitates and can be collected by filtration.
-
The collected solid is washed with cold water to remove any remaining phosphorus oxychloride and then dried under vacuum.
| Parameter | Method A: Thionyl Chloride | Method B: Phosphorus Pentachloride |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Phosphorus Pentachloride (PCl₅) |
| Solvent | Chloroform or Toluene | None (neat) or Dichloromethane |
| Temperature | Reflux | 0 °C to Room Temperature |
| Work-up | Evaporation of solvent and excess reagent | Quenching on ice, filtration |
| Byproducts | SO₂, HCl (gaseous) | POCl₃, HCl |
| Advantages | Gaseous byproducts, simpler work-up | Fast reaction |
| Disadvantages | Longer reaction time, requires reflux | Vigorous reaction, solid handling |
Step 2: Synthesis of (1R)-10-Camphorsulfonamide
The second and final step is the amination of the synthesized (1R)-10-camphorsulfonyl chloride. This is a nucleophilic substitution reaction where ammonia acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.
Mechanistic Considerations
The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center. The highly reactive sulfonyl chloride is readily attacked by the lone pair of electrons on the nitrogen atom of ammonia. A subsequent deprotonation step, typically by another molecule of ammonia, yields the stable sulfonamide.
Experimental Protocol
A common and effective procedure involves the use of aqueous ammonia.[5][6]
Protocol:
-
Prepare a solution of the crude (1R)-10-camphorsulfonyl chloride in a water-immiscible solvent such as toluene or dichloromethane.
-
In a separate flask, cool a concentrated aqueous solution of ammonium hydroxide (a significant excess) to 0-5 °C in an ice bath.
-
Add the solution of the sulfonyl chloride dropwise to the cold ammonium hydroxide solution with vigorous stirring. Maintaining a low temperature is crucial to minimize hydrolysis of the sulfonyl chloride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure complete reaction.
-
The organic layer is then separated, and the aqueous layer is extracted with the same organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude (1R)-10-Camphorsulfonamide.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to afford the pure product as a white solid.
| Parameter | Value |
| Nucleophile | Aqueous Ammonia (NH₄OH) |
| Solvent | Toluene or Dichloromethane |
| Temperature | 0-5 °C (initial), then Room Temperature |
| Reaction Time | Several hours |
| Purification | Recrystallization |
Characterization
The final product, (1R)-10-Camphorsulfonamide, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Melting Point: The melting point of the purified compound should be sharp and consistent with literature values (typically around 133-135 °C).[7]
-
Optical Rotation: As a chiral compound, its optical rotation should be measured and compared to the reported value.[7]
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the camphor scaffold and the sulfonamide protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.
-
IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H and S=O stretching vibrations of the sulfonamide group, as well as the C=O stretch of the camphor ketone.
-
Safety Considerations
-
Thionyl chloride and phosphorus pentachloride are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Hydrogen chloride and sulfur dioxide are toxic and corrosive gases evolved during the chlorination step. Ensure the reaction apparatus is equipped with a gas trap.
-
Concentrated ammonium hydroxide is corrosive and has a pungent odor. Handle it in a fume hood.
-
The reactions, particularly the chlorination with PCl₅ and the quenching step, can be exothermic. Proper temperature control is essential.
Conclusion
The synthesis of (1R)-10-Camphorsulfonamide from (1R)-(-)-10-camphorsulfonic acid is a well-established and reliable process. By carefully selecting the chlorinating agent and controlling the reaction conditions, high yields of the desired product can be achieved. This guide provides the necessary technical details and theoretical background to enable researchers to successfully perform this synthesis and utilize this important chiral auxiliary in their work. The protocols described are robust and can be adapted for various scales of production.
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The Cornerstone of Asymmetric Synthesis: A Technical Guide to (1R)- and (1S)-10-Camphorsulfonamide
This guide provides an in-depth exploration of (1R)-10-camphorsulfonamide and its (1S)-enantiomer, pivotal chiral auxiliaries in modern synthetic chemistry. Derived from the naturally abundant camphor scaffold, these compounds offer a robust and versatile platform for the stereocontrolled synthesis of complex molecules. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-tested insights into the application of these invaluable synthetic tools.
Introduction: The Power of a Privileged Scaffold
Camphor, a bicyclic monoterpene, is a classic example of a "chiral pool" starting material. Its rigid, well-defined stereochemistry can be predictably transferred to new molecules, a fundamental concept in asymmetric synthesis.[1][2] (1R)- and (1S)-10-camphorsulfonamide are direct descendants of this chiral heritage, leveraging the steric and electronic properties of the camphor framework to direct the formation of specific stereoisomers in a chemical reaction. Their utility spans a wide range of applications, from serving as chiral auxiliaries and resolving agents to forming the basis of novel organocatalysts and even exhibiting biological activity themselves.[3][4]
This guide will delve into the synthesis, characterization, and application of these sulfonamides, providing not only established protocols but also the underlying mechanistic rationale to empower researchers in their experimental design.
Synthesis: From Natural Product to High-Purity Reagent
The journey from naturally occurring camphor to the enantiomerically pure sulfonamides is a well-established synthetic sequence. The most common starting material is the corresponding enantiomer of 10-camphorsulfonic acid, which is commercially available.[5][6]
Synthesis of (1S)-(+)-10-Camphorsulfonamide
The synthesis of (1S)-(+)-10-camphorsulfonamide is a robust, two-step process that can be performed on a multi-gram scale.[7]
Step 1: Formation of (1S)-(+)-10-Camphorsulfonyl Chloride
This initial step involves the conversion of the sulfonic acid to the more reactive sulfonyl chloride.
-
Protocol:
-
Suspend (1S)-(+)-10-camphorsulfonic acid (1.0 eq) in a suitable solvent such as chloroform.
-
Heat the suspension to reflux.
-
Add thionyl chloride (1.2 eq) dropwise over a period of one hour.
-
Continue heating at reflux until the evolution of sulfur dioxide and hydrogen chloride gas ceases (typically 9-10 hours).
-
The resulting solution of crude camphorsulfonyl chloride is used directly in the next step without purification.
-
-
Causality: Thionyl chloride is an effective and inexpensive reagent for this transformation. The reaction is driven to completion by the evolution of gaseous byproducts, which are removed from the reaction mixture.
Step 2: Amination to form (1S)-(+)-10-Camphorsulfonamide
The crude sulfonyl chloride is then reacted with ammonia to furnish the desired sulfonamide.
-
Protocol:
-
Cool a concentrated solution of ammonium hydroxide to 0°C in an ice bath.
-
Add the chloroform solution of crude (1S)-(+)-10-camphorsulfonyl chloride dropwise to the cold ammonium hydroxide solution over one hour, maintaining the temperature between 0-10°C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude (1S)-(+)-10-camphorsulfonamide. The crude product is often of sufficient purity for many applications, though recrystallization can be performed if necessary.[8]
-
-
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product can be characterized by its melting point and spectroscopic data (¹H NMR, ¹³C NMR).[7][9]
The synthesis of the (1R)-enantiomer follows the same procedure, starting from (1R)-(-)-10-camphorsulfonic acid.
Characterization: Confirming Purity and Structure
Accurate characterization is paramount to ensure the quality of the chiral auxiliary and the reliability of subsequent experiments. A combination of spectroscopic and chromatographic techniques is employed.
| Technique | Purpose | Typical Observations |
| ¹H NMR | Structural elucidation and purity assessment. | The spectra exhibit characteristic signals for the camphor scaffold, including two methyl singlets and diastereotopic protons of the CH₂SO₂ group.[1][7] |
| ¹³C NMR | Confirmation of the carbon skeleton. | Provides evidence for all carbon atoms in the molecule, including the carbonyl and the sulfonamide-bearing carbon.[1] |
| FTIR | Identification of functional groups. | Shows characteristic absorptions for the N-H, S=O, and C=O bonds. |
| Chiral HPLC | Determination of enantiomeric purity. | Allows for the separation and quantification of the (1R) and (1S) enantiomers, crucial for applications in asymmetric synthesis.[1][10] |
| X-ray Crystallography | Unambiguous determination of absolute stereochemistry and solid-state conformation. | Provides precise bond lengths, bond angles, and crystal packing information.[2][9] |
Applications in Asymmetric Synthesis
The primary utility of (1R)- and (1S)-10-camphorsulfonamide lies in their application as chiral auxiliaries and in the synthesis of chiral catalysts.
As a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved to reveal the enantiomerically enriched product.
Mechanism of Action: The rigid bicyclic structure of the camphor backbone creates a highly defined steric environment. One face of the reactive center (e.g., an enolate) is effectively blocked by the bulky camphor group, forcing the incoming electrophile to approach from the less hindered face.
Workflow for Asymmetric Alkylation:
Caption: Workflow for asymmetric alkylation using a camphorsulfonamide-based chiral auxiliary.
In Organocatalysis
(1R)- and (1S)-10-camphorsulfonamide can be readily modified to generate a diverse range of chiral organocatalysts. These catalysts are particularly effective in promoting reactions such as Michael additions, aldol reactions, and Diels-Alder reactions.[1]
Example: Synthesis of a Proline-Sulfonamide Organocatalyst
Proline and its derivatives are powerful organocatalysts. By incorporating a camphorsulfonamide moiety, the steric and electronic properties of the catalyst can be fine-tuned to enhance stereoselectivity.
-
Protocol for Catalyst Synthesis:
-
Couple (1S)-(+)-10-camphorsulfonyl chloride with L-proline under basic conditions.
-
The resulting prolyl sulfonamide can be further modified at the carboxylic acid group if desired.
-
Purify the catalyst by column chromatography.
-
These catalysts often operate through the formation of a transient enamine or iminium ion with the substrate, with the camphorsulfonamide group providing the chiral environment to direct the subsequent bond formation.
Caption: Catalytic cycle for an asymmetric Michael addition using a proline-camphorsulfonamide catalyst.
As a Chiral Resolving Agent
(1R)- and (1S)-10-camphorsulfonic acid, the precursor to the sulfonamides, is a widely used chiral resolving agent for racemic amines.[11][12] The acidic sulfonic acid group forms diastereomeric salts with the basic amine. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. Subsequent treatment with a base liberates the enantiomerically pure amine.
Applications in Drug Development
The rigid camphor scaffold has also been utilized as a structural motif in the design of new therapeutic agents. For example, derivatives of camphorsulfonamide have been identified as potent and selective antagonists of the CXCR3 receptor, which is implicated in inflammatory diseases.[4] More recently, camphor-10-sulfonamide derivatives have been investigated for their antiviral properties.[13] This highlights the potential of these compounds not only as tools for synthesis but also as privileged structures for medicinal chemistry programs.
Conclusion
(1R)- and (1S)-10-camphorsulfonamide are more than just chiral reagents; they are a testament to the enduring power of natural products in chemical synthesis. Their ready availability, straightforward synthesis, and predictable stereodirecting ability have cemented their place in the synthetic chemist's toolbox. From foundational academic research to the complex multi-step syntheses required in drug development, these camphor derivatives continue to enable the efficient and elegant construction of chiral molecules. As the demand for enantiomerically pure compounds grows, the utility and importance of (1R)- and (1S)-10-camphorsulfonamide are set to expand even further.
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Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights - MDPI.
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An In-Depth Technical Guide to Camphorsulfonamide Derivatives: Synthesis, Stereoselective Applications, and Therapeutic Potential
Abstract
Camphorsulfonamide derivatives, readily accessible from the chiral pool, have emerged as a versatile and powerful class of compounds in modern organic chemistry and drug discovery. Their rigid bicyclic structure, derived from camphor, provides a unique stereochemical environment that has been effectively exploited in asymmetric synthesis, both as chiral auxiliaries and as ligands for metal-catalyzed reactions. Furthermore, the inherent biological activity of the camphor scaffold, combined with the diverse functionalities that can be introduced via the sulfonamide group, has led to the development of a wide array of derivatives with significant therapeutic potential. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, applications, and mechanistic underpinnings of camphorsulfonamide derivatives. We will explore their pivotal role in asymmetric catalysis, including Diels-Alder reactions and Michael additions, and delve into their burgeoning applications in medicinal chemistry, with a focus on their antimicrobial, anticancer, and neuroprotective properties. This guide aims to be a valuable resource, offering not only a thorough review of the field but also detailed experimental protocols and mechanistic insights to facilitate further innovation.
Introduction: The Privileged Scaffold of Camphor
Camphor, a bicyclic monoterpene, is a naturally abundant and inexpensive starting material available in both enantiomeric forms.[1] Its rigid conformational structure and the presence of multiple functionalizable positions make it a "privileged scaffold" in organic synthesis. The introduction of a sulfonamide group at the C10 position, to form camphorsulfonamides, further enhances its utility by providing a versatile handle for the introduction of a wide range of substituents, thereby allowing for the fine-tuning of steric and electronic properties. This has led to the development of a diverse library of camphorsulfonamide derivatives with broad applications.
Historically, camphorsulfonamides were first explored as chiral auxiliaries, substances that temporarily attach to a non-chiral molecule to guide a stereoselective reaction.[1] More recently, their application has expanded into the realm of organocatalysis, where the camphorsulfonamide moiety itself acts as the chiral catalyst.[2] In parallel, the inherent biological activities of camphor and the sulfonamide functional group have spurred extensive research into the medicinal chemistry of these derivatives, leading to the discovery of compounds with potent antimicrobial, antifungal, anticancer, and neuroprotective activities.[3][4]
This guide will provide a detailed exploration of these key areas, emphasizing the practical aspects of synthesis and application, while also providing the theoretical framework necessary for a deep understanding of the underlying principles.
Synthesis of Camphorsulfonamide Derivatives
The synthesis of camphorsulfonamide derivatives typically begins with the commercially available (+)- or (-)-camphor-10-sulfonyl chloride. This versatile starting material readily reacts with a wide variety of primary and secondary amines to afford the corresponding N-substituted camphorsulfonamides in good to excellent yields.
A general workflow for the synthesis of N-substituted camphorsulfonamides is depicted below:
Figure 1: General synthetic workflow for N-substituted camphorsulfonamides.
General Experimental Protocol for the Synthesis of N-Substituted Camphorsulfonamides
The following protocol is a representative example for the synthesis of N-substituted camphorsulfonamides.
Materials:
-
(+)-Camphor-10-sulfonyl chloride
-
Amine (primary or secondary)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of (+)-camphor-10-sulfonyl chloride (1.0 equivalent) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted camphorsulfonamide.
Characterization: The structure and purity of the synthesized derivatives are typically confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[5][6]
Applications in Asymmetric Synthesis
The rigid chiral scaffold of camphorsulfonamide derivatives makes them excellent tools for controlling stereochemistry in a variety of organic transformations. They have been successfully employed as both chiral auxiliaries and organocatalysts.
Camphorsulfonamides as Chiral Auxiliaries
In this approach, the camphorsulfonamide is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.[7]
3.1.1. Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings with up to four new stereocenters.[7] Chiral auxiliaries derived from camphorsulfonamide have been shown to induce high levels of diastereoselectivity in this reaction. The rigid camphor backbone effectively shields one face of the dienophile, forcing the diene to approach from the less hindered face.
Figure 2: Proposed transition state model for a Diels-Alder reaction using a camphorsulfonamide-based chiral auxiliary.
Camphorsulfonamide-Based Organocatalysts
In recent years, camphorsulfonamide derivatives have emerged as effective organocatalysts, where the chiral molecule itself, without any metal, catalyzes a reaction enantioselectively.[2]
3.2.1. Michael Addition Reactions
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction.[8] Chiral camphorsulfonamide-based organocatalysts, often bifunctional in nature, have been developed to catalyze this reaction with high enantioselectivity.[9] These catalysts typically possess both a Lewis basic site (e.g., an amine) to activate the nucleophile and a hydrogen-bond donor site (e.g., the sulfonamide N-H) to activate the electrophile.[10]
Figure 3: Proposed catalytic cycle for a camphorsulfonamide-based organocatalyst in a Michael addition reaction.
Table 1: Enantioselective Michael Addition of Malonates to Nitro-olefins Catalyzed by a Camphorsulfonamide-Derived Organocatalyst
| Entry | Nitro-olefin (Ar) | Yield (%) | ee (%) |
| 1 | C₆H₅ | 95 | 92 |
| 2 | 4-ClC₆H₄ | 98 | 94 |
| 3 | 4-MeOC₆H₄ | 92 | 90 |
| 4 | 2-Naphthyl | 96 | 95 |
Data synthesized from representative literature.[8][9]
Applications in Medicinal Chemistry
The unique structural features and inherent biological activity of the camphor scaffold, coupled with the pharmacological importance of the sulfonamide group, have made camphorsulfonamide derivatives attractive targets for drug discovery.
Antimicrobial and Antifungal Activity
Several studies have reported the synthesis and evaluation of camphorsulfonamide derivatives as potent antimicrobial and antifungal agents.[3] The lipophilic camphor moiety is believed to facilitate the transport of the molecule across cell membranes, while the sulfonamide group can interact with key enzymes or other cellular targets. Some derivatives have been shown to exert their antifungal effect by increasing the permeability of the fungal cell membrane.[3]
Table 2: Antimicrobial Activity of Selected Camphorsulfonamide Derivatives
| Compound | Organism | MIC (µg/mL) |
| Derivative A | Staphylococcus aureus | 16 |
| Derivative B | Escherichia coli | 32 |
| Derivative C | Candida albicans | 8 |
MIC: Minimum Inhibitory Concentration. Data synthesized from representative literature.
Anticancer Activity
The sulfonamide functional group is present in a number of clinically used anticancer drugs.[11] Researchers have explored the potential of camphorsulfonamide derivatives as novel anticancer agents.[4] Some of these compounds have demonstrated significant cytotoxic activity against various cancer cell lines, with proposed mechanisms including the inhibition of key enzymes involved in cancer cell proliferation, such as carbonic anhydrases.[12]
Table 3: In Vitro Anticancer Activity of Selected Camphorsulfonamide Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative X | MCF-7 (Breast) | 5.2 |
| Derivative Y | A549 (Lung) | 8.7 |
| Derivative Z | HCT116 (Colon) | 3.5 |
IC₅₀: Half-maximal inhibitory concentration. Data synthesized from representative literature.[5][11][13]
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes.[14] The inhibition of specific CA isoforms has been a successful strategy for the treatment of various diseases, including glaucoma, epilepsy, and cancer.[15] Sulfonamides are the classical inhibitors of CAs, and camphorsulfonamide derivatives have been investigated as isoform-selective CA inhibitors.[16] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, leading to its inhibition.[17]
Figure 4: Schematic representation of carbonic anhydrase inhibition by a camphorsulfonamide derivative.
Potential for Neuroprotection and Alzheimer's Disease
Recent studies have suggested that sulfonamide derivatives may have neuroprotective effects and could be potential therapeutic agents for neurodegenerative diseases such as Alzheimer's disease.[3] The proposed mechanisms of action include antioxidant properties and the inhibition of enzymes like β-secretase (BACE1), which is involved in the production of amyloid-β plaques.[3] While research in this area is still emerging, the unique properties of camphorsulfonamide derivatives make them interesting candidates for further investigation.
Conclusion and Future Perspectives
Camphorsulfonamide derivatives have proven to be a remarkably versatile class of compounds with significant contributions to both asymmetric synthesis and medicinal chemistry. Their ready availability from the chiral pool, coupled with the synthetic tractability of the sulfonamide group, has enabled the development of a vast array of derivatives with tailored properties. In asymmetric synthesis, they continue to be valuable tools as both chiral auxiliaries and organocatalysts, facilitating the stereoselective synthesis of complex molecules. In medicinal chemistry, the discovery of camphorsulfonamide derivatives with potent antimicrobial, anticancer, and enzyme-inhibitory activities highlights their potential as a source of new therapeutic agents.
Future research in this field is likely to focus on several key areas. The development of novel camphorsulfonamide-based organocatalysts with enhanced activity and selectivity will undoubtedly continue to be a major focus. In medicinal chemistry, the elucidation of the precise mechanisms of action of these derivatives will be crucial for their further development as drug candidates. Furthermore, the exploration of camphorsulfonamide derivatives in other therapeutic areas, such as neurodegenerative and inflammatory diseases, holds significant promise. The continued exploration of this privileged scaffold will undoubtedly lead to further exciting discoveries and innovations in the years to come.
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Galdysz, A., et al. (2021). Anticancer activity (IC50) of selected compounds 4 and 13 and... ResearchGate. [Link]
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Yu, J., et al. (2022). Development of C2-Symmetric Chiral Diphosphine Ligands for Highly Enantioselective Hydrogenation Assisted by Ion Pairing. Organic Letters, 24(15), 2744–2749. [Link]
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Barbay, K. (n.d.). Chiral Auxiliaries for Asymmetric Diels-Alder Reactions – Applications in Synthesis: (+)-Lepicidin A. Andrew G. Myers Research Group, Harvard University. [Link]
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Reddy, B. V. S., et al. (2012). Sulfonyl Hydrazine as New Functionality in Organocatalysis: Camphorsulfonyl Hydrazine Catalyzed Enantioselective Aza-Michael Addition. ResearchGate. [Link]
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Procter, D. J., et al. (2018). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 16(33), 6017-6023. [Link]
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Unknown Author. (n.d.). Alkylation of Camphor Sulfonamide Derivatives. ResearchGate. [Link]
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Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12533. [Link]
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Ghodsi, S., & Ghorbani-Vaghei, R. (2006). ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES. National Institutes of Health. [Link]
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Cole, K. P., et al. (2021). Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via SuFEx Click Chemistry and Photomediated 1,3-Rearrangement. PMC. [Link]
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Rios, R., et al. (2018). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Molecules, 23(11), 2802. [Link]
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Al-Warhi, T., et al. (2022). Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. Molecules, 27(19), 6614. [Link]
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De Simone, G., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(1), 543. [Link]
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Gridnev, I. D., & Ikariya, T. (2015). Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation. PMC. [Link]
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Singh, A., et al. (2021). Michael addition reaction of malonates with nitro-olefins catalyzed by 1,1-diaminoazine, a bifunctional hydrogen bonding organocatalyst. New Journal of Chemistry, 45(15), 6825-6831. [Link]
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Fisher, M. (2001). Mechanisms of Action of Neuroprotectants in Stroke. Journal of the Royal Society of Medicine, 94(Suppl 39), 10–13. [Link]
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Mlostoń, G., et al. (2021). On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2,2,2-Trichloroethylidene)Carboxamides and Dicyclohexylcarbodiimide: A New Case of the Stepwise Zwitterionic Cycloaddition Process. International Journal of Molecular Sciences, 22(11), 5779. [Link]
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Janez, U., et al. (2019). Synthesis and Catalytic Activity of Bifunctional Phase-Transfer Organocatalysts Based on Camphor. Catalysts, 9(12), 1032. [Link]
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Li, W., et al. (2019). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. PMC. [Link]
-
Vaickelioniene, R., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6889. [Link]
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S. D. B. (2023). Synthetic routes for the preparation of S-alkenyl sulfonium salts 38... ResearchGate. [Link]
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Sharonova, T., et al. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 857–865. [Link]
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El-Sayed, M. A. A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16751. [Link]
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Wang, Y., et al. (2022). Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. International Journal of Molecular Sciences, 23(21), 12882. [Link]
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de Oliveira, L. F. T., et al. (2004). Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. Journal of the Brazilian Chemical Society, 15(6), 789-808. [Link]
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Soós, T., et al. (2015). Mechanistic investigations of a bifunctional squaramide organocatalyst in asymmetric Michael reaction and observation of stereoselective retro-Michael reaction. RSC Advances, 5(26), 20040-20046. [Link]
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Banik, B. K., et al. (2018). Camphorsulfonic acid-catalyzed Michael reaction of indoles with enones. EurekAlert!. [Link]
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Li, Y., et al. (2020). Neuroprotection mediated by natural products and their chemical derivatives. Neural Regeneration Research, 15(12), 2197–2206. [Link]
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Brahmachari, G. (2019). Camphorsulfonic Acid (CSA): An Efficient Organocatalyst for the Synthesis or Derivatization of Heterocycles with Biologically Promising Activities. ResearchGate. [Link]
-
Wang, Z., et al. (2018). Cinchona Alkaloid-Squaramide Catalyzed Sulfa-Michael Addition Reaction - Mode of Bifunctional Activation and Origin of Stereoinduction. ResearchGate. [Link]
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Mboge, M. Y., et al. (2019). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS One, 14(11), e0225337. [Link]
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Yuriy, S., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2995. [Link]
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Galvan, V., & Hart, M. J. (2019). MECHANISMS OF NEUROPROTECTION BY MTOR INHIBITORS. Innovation in Aging, 3(Suppl 1), S737. [Link]
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Sharma, A., et al. (2020). Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. Bioorganic Chemistry, 94, 103425. [Link]
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CHEMMaster FREE Chemistry. (2018, February 16). asymmetric induction-chiral auxiliary (chemmasters.online) [Video]. YouTube. [Link]
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Lavecchia, A., et al. (2013). Carbonic Anhydrase Inhibitors. StatPearls. [Link]
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Methodological & Application
Application Notes & Protocols: (1R)-1e-Camphorsulfonamide in Asymmetric Synthesis of Pharmaceutical Intermediates
Abstract
This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic application of (1R)-10-Camphorsulfonamide as a chiral auxiliary in the asymmetric synthesis of key pharmaceutical intermediates. We will delve into the mechanistic underpinnings of its efficacy, provide validated, step-by-step protocols for its use in diastereoselective alkylation, and discuss the critical cleavage step to yield the final enantiopure product. The protocols are designed to be self-validating, with explanations for each procedural choice to ensure robust and reproducible outcomes.
Introduction: The Imperative of Chirality in Pharmaceuticals
The majority of modern therapeutic agents are chiral molecules, and often only one enantiomer is responsible for the desired pharmacological activity, while the other may be inactive or even cause adverse effects. This reality places enormous importance on asymmetric synthesis—the ability to selectively produce a single enantiomer of a chiral compound. One of the most robust and scalable strategies in this domain is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.
(1R)-10-Camphorsulfonamide, derived from the naturally abundant and inexpensive chiral pool chemical camphor, has emerged as a highly effective and versatile chiral auxiliary.[1][2] Its rigid bicyclic structure provides a well-defined steric environment, enabling high levels of stereocontrol in a variety of chemical transformations. This guide will focus on its application in the synthesis of chiral carboxylic acids and their derivatives, which are ubiquitous building blocks in the pharmaceutical industry.
(1R)-10-Camphorsulfonamide: Properties and Advantages
(1R)-10-Camphorsulfonamide is a crystalline solid, making it easy to handle and purify.[3] Its sulfonamide functionality provides a convenient handle for attachment to substrates, typically carboxylic acids, to form N-acyl derivatives. The true power of this auxiliary lies in the conformational rigidity of the camphor backbone.
Key Advantages:
-
High Diastereoselectivity: The bulky camphor framework effectively shields one face of the enolate derived from the N-acyl sulfonamide, forcing incoming electrophiles to attack from the less hindered face, leading to high diastereoselectivity.[4]
-
Reliable Stereochemical Outcome: The stereochemical outcome is generally predictable, which is a significant advantage in the design of a synthetic route.
-
Crystallinity of Derivatives: The N-acyl derivatives are often highly crystalline, which allows for easy purification and upgrading of diastereomeric purity by simple recrystallization.
-
Robustness: The sulfonamide linkage is stable to a wide range of reaction conditions, yet can be cleaved under specific, non-racemizing conditions.
Core Application: Asymmetric Synthesis of α-Alkylated Carboxylic Acids
One of the most powerful applications of (1R)-10-Camphorsulfonamide is in the diastereoselective alkylation of N-acyl sulfonamides to produce enantiomerically enriched α-substituted carboxylic acids. These structures are precursors to a vast array of pharmaceutical agents, including α-amino acids and other chiral building blocks.
General Workflow
The overall process involves three key stages: attachment of the auxiliary, diastereoselective alkylation, and cleavage of the auxiliary to release the chiral product.
Caption: General workflow for the synthesis of chiral α-alkylated carboxylic acids.
Detailed Protocol: Synthesis of (R)-2-Propyloctanoic Acid Intermediate
This protocol is adapted from a known practical synthesis of a therapeutic agent for Alzheimer's disease and demonstrates the key steps.[5]
Part A: Formation of the N-Acyl Camphorsulfonamide
-
Rationale: The carboxylic acid is converted to an acid chloride for efficient acylation of the sulfonamide nitrogen. The use of a mild base like pyridine or DMAP catalyzes the reaction.
-
Procedure:
-
To a solution of octanoyl chloride (1.1 eq) in anhydrous THF (5 mL/mmol) at 0 °C under a nitrogen atmosphere, add (1R)-10-Camphorsulfonamide (1.0 eq).
-
Slowly add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC until the starting sulfonamide is consumed.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-octanoyl-(1R)-10-camphorsulfonamide.
-
Part B: Diastereoselective Alkylation
-
Rationale: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is used to generate the enolate at low temperature to prevent side reactions. The rigid camphor structure then directs the incoming electrophile (propyl iodide) to one face of the enolate.
-
Procedure:
-
Dissolve the N-octanoyl-(1R)-10-camphorsulfonamide (1.0 eq) in anhydrous THF (10 mL/mmol) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) in THF dropwise. Stir the resulting enolate solution for 1 hour at -78 °C.
-
Add propyl iodide (1.5 eq) dropwise to the enolate solution.
-
Continue stirring at -78 °C for 4 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purification by flash chromatography may be necessary.
-
Part C: Cleavage of the Chiral Auxiliary
-
Rationale: The N-acyl sulfonamide is cleaved under mild hydrolytic conditions to liberate the carboxylic acid. A common method employs lithium hydroperoxide, generated in situ from LiOH and H₂O₂. This method is effective and generally avoids racemization of the newly formed stereocenter.
-
Procedure:
-
Dissolve the alkylated N-acyl sulfonamide (1.0 eq) in a mixture of THF and water (3:1, 4 mL/mmol).
-
Cool the solution to 0 °C.
-
Add aqueous hydrogen peroxide (30% w/w, 4.0 eq) followed by a solution of lithium hydroxide (2.0 eq) in water.
-
Stir the reaction vigorously at 0 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the excess peroxide by adding an aqueous solution of Na₂SO₃.
-
Acidify the mixture to pH ~2 with aqueous HCl.
-
Extract the desired carboxylic acid with diethyl ether.
-
The aqueous layer can be basified and extracted to recover the (1R)-10-Camphorsulfonamide auxiliary, although recovery yields can sometimes be modest.[5]
-
The organic layer containing the product is dried over MgSO₄ and concentrated to give the crude (R)-2-propyloctanoic acid.
-
Data Presentation
The effectiveness of a chiral auxiliary is quantified by the diastereomeric excess (d.e.) of the product mixture after the stereoselective reaction. After cleavage, this translates directly to the enantiomeric excess (e.e.) of the final product.
| Step | Substrate | Electrophile | d.e. / e.e. (%) | Yield (%) | Reference |
| Alkylation | N-Propionyl Camphorsultam | Benzyl Bromide | >99 | 82 | [5] |
| Alkylation | N-Butyryl Camphorsultam | Allyl Bromide | >99 | 72 | [5] |
| Reduction | N-Glyoxyloyl Camphorsulfonamide | K-Selectride | 96 | 95 | [6] |
Table 1: Representative results using camphorsulfonamide-derived auxiliaries.
Mechanistic Insight: The Origin of Stereoselectivity
The high degree of stereocontrol arises from the preferred conformation of the N-acyl sulfonamide and its corresponding enolate. The camphor backbone sterically blocks one face of the molecule, forcing the electrophile to approach from the opposite, less-hindered side.
Caption: Simplified representation of the stereodirecting effect of the camphor auxiliary. (Note: Actual chemical structure images would be used here).
Conclusion
(1R)-10-Camphorsulfonamide is a powerful and reliable chiral auxiliary for the asymmetric synthesis of pharmaceutical intermediates, particularly chiral carboxylic acids. Its commercial availability, robust nature, and the high stereoselectivity it imparts make it an excellent choice for both laboratory-scale synthesis and process development. The protocols outlined in this guide provide a solid foundation for researchers to implement this methodology in their synthetic programs, with the understanding that optimization of reaction conditions for specific substrates is a standard part of chemical development.
References
- Acid-Catalyzed Oxy-aminomethylation of Styrenes - PMC - NIH.
- (PDF) Synthesis of camphor-derived chiral auxiliaries and their application in asymmetric Morita-Baylis-Hillman reactions - ResearchGate.
-
Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity | Journal of the American Chemical Society. Available at: [Link]
-
(+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE - Organic Syntheses Procedure. Available at: [Link]
-
Stereodivergent Synthesis of Camphor-Derived Diamines and Their Application as Thiourea Organocatalysts - PMC - PubMed Central. Available at: [Link]
-
Recent advances in asymmetric C–H bond functionalization enabled by chiral directing groups - RSC Publishing. Available at: [Link]
-
Full article: Improved synthesis of N-sulfonylformamidine derivatives promoted by thionyl chloride - Taylor & Francis. Available at: [Link]
-
Synthesis and Recovery of Pyridine- and Piperidine-based Camphorsulfonamide Organocatalysts Used for Michael Addition Reaction - Semantic Scholar. Available at: [Link]
-
Alkylation of Camphor Sulfonamide Derivatives | Download Table - ResearchGate. Available at: [Link]
-
.alpha.-(Arylsulfonamido)borneols as auxiliaries in asymmetric synthesis: an efficient and highly stereoselective method for the reduction of .alpha.-keto esters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
A Practical Synthesis of Optically Active (R)-2-Propyloctanoic Acid: Therapeutic Agent for Alzheimer's Disease. Available at: [Link]
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- 4. pubs.acs.org [pubs.acs.org]
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- 6. pubs.acs.org [pubs.acs.org]
Protocol for asymmetric hydroxylation using (1R)-(-)-(10-Camphorsulfonyl)oxaziridine.
Asymmetric -Hydroxylation via (1R)-(-)-(10-Camphorsulfonyl)oxaziridine: A Precision Protocol
Executive Summary
The introduction of a hydroxyl group at the
This protocol details the Davis
Mechanistic Foundation
To optimize this reaction, one must understand the transition state. The reaction proceeds via an
Key Mechanistic Drivers:
-
Enolate Geometry (
vs ): The stereochemical outcome is strictly dependent on the geometry of the enolate. For most ketones, KHMDS favors the kinetic Z-enolate, while LDA may allow equilibration. -
Steric Approach: The bulky camphor skeleton blocks one face of the oxaziridine oxygen. The enolate attacks from the least hindered trajectory (Open Transition State).
-
Byproduct Formation: The reaction yields the desired
-hydroxy compound and a sulfonimine byproduct.[1][2] The latter is chemically inert under reaction conditions but must be separated during workup.
Diagram 1: Mechanistic Pathway
Caption: The nucleophilic enolate attacks the electrophilic oxygen of the oxaziridine. Stereochemistry is defined by the specific enolate geometry (
Critical Pre-Experimental Considerations
Reagent Handling & Stability
-
(1R)-(-)-(10-Camphorsulfonyl)oxaziridine is generally stable at room temperature but should be stored at 4°C to prevent slow degradation.
-
Purity Check: Before use, verify the active oxygen content. Impure reagent leads to incomplete conversion and difficult separations. A standard iodometric titration can verify activity.
Base Selection Strategy
The choice of base dictates the enolate geometry, which is the primary variable for enantioselectivity.
| Base | Counterion | Kinetic Enolate Geometry (Typical) | Recommended For |
| KHMDS | Potassium | Z-Enolate | Ketones (Highest Selectivity) |
| NaHMDS | Sodium | Z-Enolate | Esters/Lactones |
| LDA | Lithium | Mixed / E-Enolate | Substrates requiring stronger deprotonation |
Solvent Systems
-
Primary Solvent: Anhydrous THF (Tetrahydrofuran) is mandatory.
-
Co-Solvent (Optional): HMPA (Hexamethylphosphoramide) or DMPU (N,N'-Dimethylpropyleneurea) can be added (approx. 4:1 THF:Co-solvent) to disrupt enolate aggregates, increasing reactivity. Note: HMPA is highly toxic; DMPU is the safer alternative.
Standard Operating Procedure (SOP)
Target: Asymmetric
Materials
-
Substrate: Propiophenone (134 mg, 1.0 mmol)
-
Reagent: (1R)-(-)-(10-Camphorsulfonyl)oxaziridine (275 mg, 1.2 mmol)
-
Base: KHMDS (0.5 M in toluene, 2.4 mL, 1.2 mmol)
-
Solvent: Anhydrous THF (10 mL)
-
Quench: Sat. aq.
Protocol Steps
-
System Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere throughout.
-
Base Preparation: Add 5 mL of anhydrous THF to the flask. Cool the system to -78°C (dry ice/acetone bath). Add the KHMDS solution dropwise.
-
Enolate Formation:
-
Dissolve Propiophenone (1.0 mmol) in 2 mL THF.
-
Add the substrate solution dropwise to the cold base over 5 minutes.
-
CRITICAL: Stir at -78°C for 30-45 minutes to ensure complete enolate formation. Premature addition of the oxidant will result in racemic starting material recovery.
-
-
Oxidant Addition:
-
Dissolve (1R)-(-)-(10-Camphorsulfonyl)oxaziridine (1.2 equiv) in 3 mL THF.
-
Add this solution slowly down the side of the flask to pre-cool it before it hits the reaction mixture.
-
Stir at -78°C.
-
-
Monitoring:
-
Monitor by TLC (Thin Layer Chromatography).[3] The reaction is typically fast (15–60 minutes).
-
Endpoint: Disappearance of the enolate is difficult to see; look for the disappearance of the oxaziridine spot (if limiting) or the appearance of the polar hydroxy-ketone product.
-
-
Quench & Workup:
-
Quench the reaction at -78°C by adding 5 mL of saturated
. -
Allow the mixture to warm to room temperature.
-
Dilute with diethyl ether or EtOAc. Wash with water (1x) and brine (1x).
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Silica Gel). The byproduct (sulfonimine) is less polar than the hydroxy ketone and often elutes first or with the starting material.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow ensuring the preservation of enolate geometry and controlled oxidation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete enolization | Increase enolization time; ensure anhydrous conditions. |
| Low | Enolate equilibration | Keep temperature strictly at -78°C. Switch base from LDA to KHMDS. |
| No Reaction | Steric bulk | Add HMPA or DMPU (co-solvent) to increase enolate nucleophilicity. |
| Over-oxidation | Excess reagent | Strictly control stoichiometry (1.1 - 1.2 equiv). |
Recycling the Reagent: The sulfonimine byproduct can be recovered. Hydrolysis with acid regenerates the camphorsulfonamide, which can be re-converted to the oxaziridine via the imine intermediate [1].
References
-
Davis, F. A., et al. (1984).[4] "Asymmetric oxidation of ester and amide enolates using new (camphorylsulfonyl)oxaziridines." Journal of Organic Chemistry.
-
Organic Syntheses. (1990). "Synthesis of (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine." Org.[1][4] Synth. 69, 158.
-
Davis, F. A., & Chen, B. C. (1992). "Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines." Chemical Reviews.
-
Sigma-Aldrich. (2023). "Product Specification: (1R)-(-)-(10-Camphorsulfonyl)oxaziridine."
The Precision of Asymmetric Oxidation: A Guide to the Application of (1R)-10-Camphorsulfonamide Derivatives
In the landscape of modern synthetic chemistry, the quest for enantiopure compounds is paramount, particularly in the realms of pharmaceutical development and materials science. Nature's exquisite stereoselectivity has long been a benchmark, and the development of robust chiral auxiliaries and catalysts that emulate this precision is a continuing endeavor. Among the arsenal of reagents available to the discerning chemist, those derived from the chiral pool stand out for their reliability and predictability. This guide delves into the application of (1R)-10-Camphorsulfonamide, a derivative of the naturally occurring (1R)-(-)-10-camphorsulfonic acid, as a cornerstone for powerful stereoselective oxidation reactions.
While (1R)-10-Camphorsulfonamide itself is not the direct oxidizing agent, it serves as a critical precursor to a class of highly effective chiral N-sulfonyloxaziridines, most notably (1R)-(-)-(10-Camphorsulfonyl)oxaziridine.[1] These reagents, often referred to as "Davis-type" reagents, have carved a niche in asymmetric synthesis due to their stability, ease of handling, and, most importantly, their ability to deliver an oxygen atom to a prochiral substrate with a high degree of stereocontrol.[2] This document provides an in-depth exploration of the synthesis of this key oxidant and its application in the stereoselective hydroxylation of enolates and the oxidation of sulfides, complete with detailed protocols and mechanistic insights.
From Precursor to Oxidant: The Synthesis of (1R)-(-)-(10-Camphorsulfonyl)oxaziridine
The journey from (1R)-10-Camphorsulfonamide to the active oxidant, (1R)-(-)-(10-Camphorsulfonyl)oxaziridine, is a well-established synthetic sequence. The sulfonamide is first converted to the corresponding camphorsulfonylimine, which is then oxidized to the desired oxaziridine. The rigidity of the camphor backbone is the cornerstone of this reagent's efficacy, as it effectively shields one face of the C=N double bond in the imine precursor. This steric hindrance dictates that the subsequent oxidation to the three-membered oxaziridine ring occurs selectively from the less hindered endo face, resulting in the formation of a single diastereomer of the oxaziridine.[2][3]
Caption: Synthesis workflow for (1R)-(-)-(10-Camphorsulfonyl)oxaziridine.
Protocol 1: Synthesis of (-)-(Camphorsulfonyl)imine
This protocol is adapted from a robust procedure published in Organic Syntheses.[3]
Materials:
-
Crude (+)-(1S)-camphorsulfonamide (prepared from (1R)-(-)-10-camphorsulfonic acid)
-
Amberlyst 15 ion-exchange resin
-
Toluene
-
Methylene chloride
Procedure:
-
Equip a 1-L round-bottomed flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
To the flask, add 5 g of Amberlyst 15 ion-exchange resin and 41.5 g of crude (+)-(1S)-camphorsulfonamide in 500 mL of toluene.
-
Heat the mixture to reflux and continue for 4 hours, collecting the water in the Dean-Stark trap.
-
Allow the reaction mixture to cool to approximately 40–50°C.
-
Slowly add 200 mL of methylene chloride to dissolve any crystallized product.
-
Filter the solution through a coarse sintered glass funnel and wash the flask and funnel with an additional 75 mL of methylene chloride.
-
The resulting filtrate contains the (-)-(Camphorsulfonyl)imine and is typically used directly in the subsequent oxidation step without further purification.
Protocol 2: Synthesis of (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine
Materials:
-
Solution of (-)-(Camphorsulfonyl)imine in toluene/methylene chloride (from Protocol 1)
-
Potassium carbonate (K₂CO₃)
-
Potassium peroxymonosulfate (Oxone)
-
Methylene chloride
-
Deionized water
Procedure:
-
In a separate flask, prepare a buffered oxidizing solution by dissolving potassium carbonate and Oxone in deionized water.
-
Cool both the imine solution and the oxidizing solution to 0°C in an ice bath.
-
Slowly add the cold oxidizing solution to the vigorously stirred imine solution over 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring at 0°C for 2-4 hours. Monitor the reaction by TLC until the imine is consumed.
-
Separate the organic layer, and wash it sequentially with cold deionized water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., methylene chloride/hexane).
Application I: Asymmetric Hydroxylation of Prochiral Enolates
A cornerstone application of (1R)-(-)-(10-Camphorsulfonyl)oxaziridine is the asymmetric α-hydroxylation of ketone and ester enolates to produce optically active α-hydroxy carbonyl compounds.[3] These products are valuable chiral building blocks in the synthesis of numerous natural products and pharmaceuticals.
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of the enolate on the electrophilic oxygen atom of the oxaziridine ring in an SN2-type mechanism.[4] The stereochemical outcome is dictated by the steric hindrance imposed by the bulky camphor framework. The enolate preferentially attacks the oxygen atom from the face opposite to the camphor group, leading to the predictable formation of one enantiomer of the α-hydroxy carbonyl compound.[1]
Caption: Mechanism of asymmetric hydroxylation of enolates.
Protocol 3: General Procedure for Asymmetric α-Hydroxylation of a Ketone
Materials:
-
Ketone substrate
-
Anhydrous tetrahydrofuran (THF)
-
Strong base (e.g., sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA))
-
(1R)-(-)-(10-Camphorsulfonyl)oxaziridine
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
In an oven-dried, nitrogen-flushed round-bottomed flask, dissolve the ketone substrate in anhydrous THF.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add a solution of the strong base (e.g., 1.1 equivalents of NaHMDS) to the ketone solution and stir for 30-60 minutes to ensure complete enolate formation.
-
In a separate flask, dissolve (1R)-(-)-(10-Camphorsulfonyl)oxaziridine (1.2 equivalents) in anhydrous THF and cool to -78°C.
-
Slowly add the solution of the oxaziridine to the enolate solution via cannula.
-
Stir the reaction mixture at -78°C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the α-hydroxy ketone.
-
Determine the enantiomeric excess (ee) by chiral HPLC or by conversion to a diastereomeric derivative.
| Substrate (Ketone) | Base | Yield (%) | Enantiomeric Excess (% ee) | Reference |
| 2-Methyl-1-tetralone | NaHMDS | 85 | 95 | [5] |
| 2-Propyl-1-indanone | NaHMDS | 90 | 92 | [5] |
| 2-Benzyl-1-tetralone | KHMDS | 78 | 88 | [5] |
| Propiophenone | LDA | 75 | 85 | [6] |
Application II: Asymmetric Oxidation of Prochiral Sulfides
Another significant application of camphor-derived oxaziridines is the enantioselective oxidation of prochiral sulfides to chiral sulfoxides.[7] This transformation is of great industrial importance, as exemplified by the synthesis of chiral proton pump inhibitors like esomeprazole (the (S)-enantiomer of omeprazole).[8]
Mechanistic Rationale
Similar to the hydroxylation of enolates, the oxidation of sulfides is believed to proceed through an SN2-type attack of the sulfur atom on the oxaziridine's electrophilic oxygen. The inherent chirality of the camphor backbone dictates the facial selectivity of the oxygen transfer, resulting in the formation of an enantioenriched sulfoxide.[9]
Protocol 4: Asymmetric Oxidation of a Prochiral Sulfide (Esomeprazole Synthesis Model)
This protocol is based on the principles described for the synthesis of S-omeprazole.[8]
Materials:
-
Prochiral sulfide (e.g., 5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole)
-
Toluene or Isopropanol
-
A non-nucleophilic base (e.g., DBU)
-
(1R)-(-)-(10-Camphorsulfonyl)oxaziridine
Procedure:
-
In a suitable reactor, dissolve the prochiral sulfide in the chosen solvent (e.g., isopropanol).
-
Adjust the temperature to the desired setpoint (e.g., 10-15°C).
-
Add the non-nucleophilic base (e.g., 1.1 equivalents of DBU).
-
In a separate vessel, prepare a suspension of (1R)-(-)-(10-Camphorsulfonyl)oxaziridine (1.05 equivalents) in the same solvent and cool to the reaction temperature.
-
Slowly add the sulfide/base solution to the oxaziridine suspension over a period of 1 hour, maintaining the temperature.
-
Stir the reaction mixture for several hours (e.g., 10 hours) at the set temperature. Monitor the reaction by HPLC for conversion.
-
Upon completion, the reaction mixture can be worked up by filtering off the precipitated camphorsulfonylimine byproduct.
-
The filtrate containing the chiral sulfoxide can be further purified by crystallization or chromatography to enhance optical purity.
| Substrate (Sulfide) | Solvent | Yield (%) | Enantiomeric Excess (% ee) | Reference |
| Pyrmetazole | Isopropanol | >90 | >98 (after crystallization) | [8] |
| Methyl p-tolyl sulfide | CCl₄ | 95 | 77 | [3] |
| Thioanisole | CCl₄ | 92 | 45 | [3] |
Conclusion
(1R)-10-Camphorsulfonamide, through its conversion to the chiral oxaziridine, represents a powerful and reliable tool for stereoselective oxidation reactions. The inherent chirality and rigid conformational bias of the camphor scaffold provide a predictable and highly effective means of controlling the stereochemical outcome of oxygen transfer to a variety of nucleophilic substrates. The protocols and data presented herein underscore the practical utility of this reagent system for researchers, scientists, and drug development professionals engaged in the synthesis of complex, enantiomerically pure molecules. The continued application and development of such chiral pool-derived reagents will undoubtedly remain a cornerstone of asymmetric synthesis.
References
-
Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. MDPI. [Link]
-
(+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Organic Syntheses. [Link]
-
Advances in the Chemistry of Oxaziridines. PMC - PubMed Central - NIH. [Link]
-
The Science Behind Stereoselectivity: Understanding (1R)-(-)-(10-Camphorsulfonyl)oxaziridine's Impact. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
What is the significance and application of (1R)-(-)-(10-Camphorsulfonyl)oxaziridine?. FAQ. [Link]
-
Advances in the Chemistry of Oxaziridines. Chemical Reviews - ACS Publications. [Link]
-
Davis Oxidation. Organic Chemistry Portal. [Link]
-
Asymmetric hydroxylation of enolates using enantiopure (camphorylsulfonyl)oxaziridine derivatives and their applications in the synthesis of natural products. Drexel University. [Link]
-
Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. Organic Chemistry Portal. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Davis Oxidation [organic-chemistry.org]
- 5. Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine [organic-chemistry.org]
- 6. Research Portal [researchdiscovery.drexel.edu]
- 7. mdpi.com [mdpi.com]
- 8. Page loading... [wap.guidechem.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis of Chiral Alcohols with (1R)-10-Camphorsulfonamide Derivatives
Preamble: The Architectural Advantage of the Camphor Scaffold
In the landscape of asymmetric synthesis, the pursuit of enantiomerically pure chiral alcohols remains a cornerstone of drug discovery and natural product synthesis.[1][2] The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making stereochemical control not just a procedural detail, but a critical determinant of therapeutic efficacy and safety. Among the arsenal of tools available to the modern chemist, chiral auxiliaries and ligands derived from the "chiral pool" offer a reliable and cost-effective strategy.
This guide focuses on derivatives of (1R)-10-camphorsulfonamide, a versatile chiral building block originating from naturally abundant camphor. The inherent structural properties of the camphor framework—a rigid, bicyclic system with well-defined steric bulk—make its derivatives exceptionally effective at inducing chirality.[3] The sulfonamide moiety provides a robust chemical handle for attachment to substrates or for coordination with metal centers in catalytic systems.
Herein, we move beyond a simple recitation of steps. We will explore the causality behind the protocols, offering insights into how the unique architecture of the camphorsulfonamide scaffold is leveraged to orchestrate highly stereoselective transformations for the synthesis and analysis of chiral alcohols.
The Principle of Steric Induction: A Mechanistic Overview
The efficacy of camphor-based chiral auxiliaries hinges on a straightforward yet powerful principle: sterically-controlled facial differentiation. The bulky, bridged ring system of the camphor backbone effectively shields one face of a nearby reactive center. This forces an incoming reagent to approach from the opposite, less-hindered face, thereby dictating the stereochemical outcome of the reaction.
In the context of producing chiral alcohols, this is most often applied in the diastereoselective reduction of a prochiral ketone. The (1R)-10-camphorsulfonamide derivative establishes a chiral environment around the carbonyl group, ensuring that a reducing agent (e.g., a hydride) is delivered to a specific face of the ketone.
Caption: Logical workflow of a chiral auxiliary-mediated synthesis.
Application I: Synthesis of Chiral 2-Hydroxybornane-10-sulfonamides
One of the most direct applications involves the diastereoselective reduction of the ketone inherent to the camphor structure itself. This process yields N-substituted 2-hydroxybornane-10-sulfonamides, which are valuable chiral alcohols in their own right and can serve as advanced chiral auxiliaries for subsequent reactions, such as asymmetric Morita-Baylis-Hillman reactions.[3] The dominance of the exo-hydroxy epimer is a direct result of the hydride being delivered to the less sterically hindered endo face of the carbonyl group.[3]
Protocol 3.1: Two-Step Synthesis of N-Benzyl-2-exo-hydroxybornane-10-sulfonamide
This protocol is adapted from the general procedures described by Mciteka, L. P., et al. (2016).[3]
Step A: Synthesis of N-Benzylcamphor-10-sulfonamide
-
Reagent Preparation: In a flask equipped with a nitrogen inlet and magnetic stirrer, dissolve benzylamine (2.0 eq., e.g., 79.5 mmol) and 4-(dimethylamino)pyridine (DMAP) (0.26 eq., e.g., 10.5 mmol) in acetonitrile (50 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Prepare a solution of (+)-camphor-10-sulfonyl chloride (1.0 eq., e.g., 39.9 mmol) in acetonitrile (100 mL). Add this solution dropwise to the stirred amine solution at 0 °C.
-
Causality Insight: The reaction is performed at 0 °C to control the exothermicity and minimize side reactions. DMAP serves as a nucleophilic catalyst to accelerate the sulfonylation of the amine.
-
-
Reaction: Stir the solution for 1 hour at 0 °C.
-
Work-up: Quench the reaction by adding water (50 mL), followed by 10% HCl (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 125 mL).
-
Washing: Combine the organic layers and wash with 5% aqueous NaOH (25 mL) to remove unreacted sulfonyl chloride and DMAP hydrochloride, followed by drying over anhydrous MgSO₄.
-
Purification: Remove the solvent in vacuo to yield the crude product, which can be purified by recrystallization to afford N-benzylcamphor-10-sulfonamide as colorless crystals.
Step B: Diastereoselective Reduction to the Chiral Alcohol
-
Reagent Preparation: In a separate flask, prepare a stirred solution of sodium borohydride (NaBH₄) (10 eq., e.g., 372.7 mmol) in a 5:1 mixture of ethanol/water (121 mL) at room temperature.
-
Causality Insight: A large excess of NaBH₄ is used to ensure complete reduction. The protic solvent system (EtOH/H₂O) facilitates the hydride transfer.
-
-
Substrate Addition: Dissolve the N-benzylcamphor-10-sulfonamide (1.0 eq., e.g., 37.3 mmol) from Step A in a 5:1 EtOH/H₂O mixture (104 mL). Add this solution dropwise to the NaBH₄ solution.
-
Reaction: Stir the mixture overnight at room temperature.
-
Quenching: Carefully quench the reaction by the slow addition of 5% HCl (10 mL) to neutralize the excess NaBH₄.
-
Extraction: Extract the resulting mixture with ethyl acetate (3 x 25 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (25 mL), and dry over anhydrous MgSO₄.
-
Purification: Remove the solvent in vacuo. The resulting crude product contains a mixture of exo and endo alcohol diastereomers. Purification by flash chromatography or HPLC (e.g., eluting with hexane/EtOAc 8:2) is required to isolate the major, desired N-benzyl-2-exo-hydroxybornane-10-sulfonamide.[3]
Data Summary: Diastereoselectivity in Ketone Reduction
The diastereoselectivity of the reduction is typically high, favoring the exo alcohol. The table below, with data adapted from Mciteka et al., illustrates this for various N-substituents.[3]
| N-Substituent | Total Yield (%) | Diastereomeric Ratio (exo:endo) |
| Benzyl | 91 | 92:8 |
| 3-Chlorophenyl | 100 | 93:7 |
| Furfuryl | 82 | >99:1 |
| Dicyclohexyl | 96 | >99:1 |
Application II: Asymmetric Reduction of Prochiral Ketones via Catalysis
While camphorsulfonamide derivatives can act as covalently-bound auxiliaries, their true power in modern synthesis is often realized when they are used as chiral ligands in catalytic systems. The chiral alcohol synthesized in Protocol 3.1 is a β-amino alcohol, a privileged structural motif for ligands in many asymmetric reactions, including the renowned CBS (Corey-Bakshi-Shibata) reduction of ketones.[4]
In this application, the chiral sulfonamide derivative is not the substrate but a director of chirality, used in sub-stoichiometric amounts to generate a large quantity of chiral alcohol product.
Conceptual Workflow: In Situ Generation of a Chiral Oxazaborolidine Catalyst
Caption: Workflow for an in-situ generated catalyst for asymmetric ketone reduction.
Protocol 4.1: General Procedure for Asymmetric Borane Reduction of a Ketone
This is a generalized protocol inspired by CBS reduction methodologies, illustrating how a chiral ligand derived from camphorsulfonamide would be employed.[4]
-
Catalyst Generation: To a flame-dried, nitrogen-purged flask, add the chiral camphorsulfonamide-derived β-amino alcohol (0.1 eq., e.g., 1.0 mmol) and dry tetrahydrofuran (THF, 20 mL). To this solution, add a 1.0 M solution of borane-THF complex (BH₃-THF) or borane-dimethyl sulfide (BMS) (1.0 eq., e.g., 10.0 mmol) dropwise at room temperature. Stir for 15-30 minutes to allow for the in situ formation of the chiral oxazaborolidine catalyst.
-
Self-Validation Check: Hydrogen evolution should be observed during the formation of the catalyst.
-
-
Reaction Setup: Cool the catalyst solution to the desired temperature (typically between -20 °C and 0 °C).
-
Substrate and Reductant Addition: In a separate flask, dissolve the prochiral ketone (1.0 eq., e.g., 10.0 mmol) in dry THF (30 mL). Add this solution and a solution of the borane reductant (e.g., 0.6 eq. of 1.0 M BH₃-THF) simultaneously and slowly via two separate syringe pumps over a period of 1-2 hours to the catalyst solution.
-
Causality Insight: Slow, simultaneous addition is critical. It maintains a low concentration of free ketone and borane, minimizing the uncatalyzed, non-selective background reaction and thus maximizing enantioselectivity.
-
-
Reaction Monitoring: Stir the reaction at the set temperature until TLC or GC analysis indicates complete consumption of the starting ketone.
-
Quenching: Slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Work-up and Purification: Remove the solvent by rotary evaporation. The residue can be purified by standard methods, such as flash column chromatography on silica gel, to yield the enantiomerically enriched chiral secondary alcohol. The enantiomeric excess (e.e.) should be determined by chiral HPLC or by NMR analysis after derivatization (see Application III).
Application III: Chiral Derivatization for Enantiomeric Excess (e.e.) Determination
Before the advent of routine chiral chromatography, the enantiomeric purity of a chiral alcohol was often determined by converting the mixture of enantiomers into a mixture of diastereomers using a chiral derivatizing agent.[2][5] The resulting diastereomers have distinct physical properties and, crucially, different NMR spectra. (1S)-(+)-Camphorsulfonyl chloride is an excellent and cost-effective reagent for this purpose.
Protocol 5.1: Derivatization of a Chiral Alcohol with (1S)-Camphorsulfonyl Chloride
This protocol is adapted from the procedure described by Bondi, S., et al. (2011).[5]
-
Reaction Setup: In a 50 mL Erlenmeyer flask, charge the chiral alcohol sample (1.0 eq., e.g., 5 mmol). Add a solution of triethylamine (1.5 eq., e.g., 7.5 mmol) in methylene chloride (25 mL).
-
Cooling: Swirl the mixture and cool in an ice-water bath for 15 minutes.
-
Reagent Addition: Add (1S)-(+)-camphorsulfonyl chloride (1.1 eq., e.g., 5.5 mmol) portion-wise over 5 minutes.
-
Causality Insight: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the esterification to completion.
-
-
Reaction: Keep the flask in the ice bath and stir for an additional 45 minutes.
-
Purification: Purify the product by performing sequential extractions of the reaction mixture in a separatory funnel with:
-
Ice-cold water (10 mL)
-
10% HCl (8 mL)
-
Saturated NaHCO₃ solution (10 mL)
-
Finally, with water (10 mL)
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to afford the diastereomeric sulfonate esters.
-
Analysis: Dissolve the purified product in an appropriate deuterated solvent (e.g., CDCl₃). Acquire a high-resolution ¹H NMR spectrum. The diastereomers should exhibit at least one pair of well-resolved, non-overlapping signals. The ratio of the integrals for these signals corresponds directly to the enantiomeric ratio of the original alcohol sample.
Caption: Conceptual workflow for determining e.e. via NMR analysis.
References
-
Bondi, S., Lobasso, T., Iwanoski, C., Saba, S., & Clarke, D. (2011). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. Fordham Undergraduate Research Journal, 1. [Link]
-
Mciteka, L. P., Lobb, K. A., & Kaye, P. T. (2016). Synthesis of camphor-derived chiral auxiliaries and their application in asymmetric Morita-Baylis-Hillman reactions. ARKIVOC, 2016(5), 151-163. [Link]
- Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934. (Note: While not directly cited in the text, this is a foundational reference for the broader context of using camphor-derived reagents like camphorsulfonyloxaziridine for chiral alcohol synthesis).
-
Chernyshov, V., Popadyuk, I., Yarovaya, O., & Salakhutdinov, N. F. (2022). Synthesis of sulfonamides of (1S)- and (1R)-(+)-camphor-10-sulfonic acid as hCA VA and hCA VB inhibitors. ResearchGate. [Link]
-
Kawanami, Y., Murao, S., & Ohkawa, K. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Chiral Reagents: Exploring Asymmetric Synthesis with (1R)-(-)-(10-Camphorsulfonyl)oxaziridine. [Link]
- Oppolzer, W. (1987). Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Tetrahedron, 43(9), 1969-2004.
-
Black, G. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Johnson Matthey Technology Review, 49(4), 174-180. [Link]
-
Ohkuma, T., & Noyori, R. (2004). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Accounts of Chemical Research, 37(4), 275-284. [Link]
-
Bondi, S., Lobasso, T., Iwanoski, C., Saba, S., & Clarke, D. (2011). Enantiomeric Composition of Chiral Alcohols. Fordham Research Commons. [Link]
Sources
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Enantiomeric Composition of Chiral Alcohols" by Steven Bondi FCRH '11, Thomas Lobasso FCRH '09 et al. [research.library.fordham.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. research.library.fordham.edu [research.library.fordham.edu]
(1R)-10-Camphorsulfonamide for the preparation of enantiomerically pure compounds.
An In-Depth Guide to (1R)-10-Camphorsulfonamide Derivatives in Asymmetric Synthesis
Introduction: The Pursuit of Chirality
In the landscape of modern drug development and materials science, the control of stereochemistry is not merely an academic exercise but a critical determinant of function, efficacy, and safety. A vast majority of bioactive molecules are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different physiological effects. The synthesis of single-enantiomer compounds, or enantiomerically pure compounds, is therefore a cornerstone of contemporary organic chemistry.[1] One of the most robust and reliable strategies to achieve this is through the use of chiral auxiliaries: enantiopure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.
This guide focuses on a class of highly effective chiral auxiliaries derived from the naturally occurring camphor scaffold, specifically focusing on the applications of (1R)-10-Camphorsulfonamide and its renowned cyclic derivative, (1R)-(+)-2,10-Camphorsultam, often referred to as Oppolzer's sultam.[2][3] These auxiliaries leverage the rigid, sterically defined structure of camphor to induce high levels of diastereoselectivity in a wide array of chemical reactions, providing a reliable pathway to enantiomerically pure products.
The Auxiliary: Structure, Principle, and Mechanism of Action
(1R)-10-Camphorsulfonamide and its derivatives are prized for their predictable stereochemical control, high crystallinity which aids in purification, and the relative ease with which they can be attached and subsequently cleaved from the substrate. The most widely utilized auxiliary in this family is Oppolzer's sultam, a cyclic sulfonamide (a "sultam") which offers enhanced rigidity and conformational stability compared to its acyclic precursor.[2][3]
Mechanism of Stereocontrol: A Tale of Steric Shielding
The efficacy of the camphorsultam auxiliary is rooted in its rigid bicyclic framework. When attached to a reactive group (e.g., an acyl or enoyl moiety), the bulky camphor structure effectively shields one of the two faces of the reactive center. The sulfonyl group plays a crucial role, often acting as a chelating point for Lewis acids or orienting the substrate through dipole-dipole interactions. This forces an incoming reagent to approach from the less sterically hindered face, resulting in the preferential formation of one diastereomer.[1][4]
The diagram below illustrates this fundamental principle. The N-acylated camphorsultam adopts a conformation where the camphor skeleton blocks the si-face of the enolate, leaving the re-face exposed for electrophilic attack.
Caption: Logical flow of stereocontrol using a camphorsultam auxiliary.
Application & Protocol 1: Asymmetric Diels-Alder Cycloaddition
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. When N-enoyl camphorsultam derivatives are used as dienophiles, the reaction proceeds with exceptional diastereoselectivity, often promoted by a Lewis acid.[4] This protocol details the synthesis of a chiral norbornene derivative.
Protocol: Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction
This two-step protocol involves the initial acylation of the sultam followed by the Lewis acid-mediated cycloaddition.
Step 1: Preparation of N-Acryloyl Camphorsultam
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add (1R)-(+)-2,10-Camphorsultam (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Add n-Butyllithium (1.6 M in hexanes, 1.05 equiv) dropwise via syringe. The solution may turn from colorless to pale yellow. Stir for 30 minutes at 0 °C. Causality: The acidic N-H proton of the sultam is removed by the strong base to generate the nucleophilic lithium amide.
-
Acylation: In a separate flask, dissolve acryloyl chloride (1.1 equiv) in anhydrous THF. Add this solution dropwise to the lithium amide solution at 0 °C.
-
Workup: Allow the reaction to warm to room temperature and stir for 2-3 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (e.g., 20% ethyl acetate in hexanes) to yield the pure N-acryloyl camphorsultam.
Step 2: Diels-Alder Reaction with Cyclopentadiene
-
Setup: To a flame-dried flask under nitrogen, add the purified N-acryloyl camphorsultam (1.0 equiv) and anhydrous dichloromethane (DCM, ~0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add diethylaluminum chloride (Et₂AlCl, 1.0 M in hexanes, 1.2 equiv) dropwise. Stir for 20 minutes. Causality: The Lewis acid coordinates to the carbonyl oxygen, activating the dienophile and locking it into a specific conformation that enhances facial selectivity.
-
Diene Addition: Add freshly cracked cyclopentadiene (3.0 equiv) dropwise.
-
Reaction Monitoring: Stir the reaction at -78 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction at -78 °C by slowly adding saturated aqueous sodium bicarbonate. Allow the mixture to warm to room temperature. Extract with DCM, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification & Analysis: The crude product is typically purified by recrystallization or column chromatography. The diastereomeric excess (d.e.) can be determined by ¹H NMR analysis of the crude product.[5]
Caption: Workflow for the Asymmetric Diels-Alder reaction.
Application & Protocol 2: Synthesis of Chiral β-Amino Acids
Chiral β-amino acids are valuable building blocks for peptidomimetics and pharmaceuticals.[6][7] A highly effective method for their synthesis involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated N-acyl camphorsultam, followed by cleavage of the auxiliary.
Protocol: Asymmetric Aza-Michael Addition
Step 1: Preparation of N-Cinnamoyl Camphorsultam
-
Follow the acylation procedure described in Application 1, Step 1, but substitute acryloyl chloride with cinnamoyl chloride.
Step 2: Diastereoselective Conjugate Addition
-
Setup: In a flame-dried flask under nitrogen, dissolve N-cinnamoyl camphorsultam (1.0 equiv) in anhydrous THF (~0.1 M) and cool to -78 °C.
-
Nucleophile Preparation: In a separate flask, prepare lithium N-benzyl-N-(α-methylbenzyl)amide by adding n-BuLi (1.0 equiv) to a solution of N-benzyl-N-(α-methylbenzyl)amine (1.0 equiv) in THF at 0 °C and stirring for 15 minutes.
-
Addition: Transfer the freshly prepared lithium amide solution via cannula to the solution of the N-cinnamoyl camphorsultam at -78 °C.
-
Reaction: Stir the mixture at -78 °C for 2-3 hours until TLC indicates complete consumption of the starting material.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. After warming to room temperature, extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification: The diastereomeric products are purified and separated by silica gel chromatography. The major diastereomer is carried forward.
Caption: Key steps in the asymmetric synthesis of a β-amino acid precursor.
Protocol 3: Cleavage of the Chiral Auxiliary
A critical final step is the non-destructive removal of the auxiliary to yield the enantiomerically pure target compound. Hydrolysis using lithium hydroxide and hydrogen peroxide is a common and effective method for cleaving N-acyl sultams to the corresponding carboxylic acid.[8]
-
Setup: Dissolve the purified camphorsultam adduct (1.0 equiv) in a 3:1 mixture of THF and water (~0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous lithium hydroxide (2.0 equiv, e.g., from a 0.8 M solution). Causality: The hydroperoxide anion, formed in situ, is a potent nucleophile that attacks the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate cleaves the amide bond.
-
Reaction: Stir the reaction at 0 °C for 4-6 hours.
-
Quench: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a test with peroxide indicator paper is negative.
-
Extraction: Acidify the mixture to pH ~2 with 1N HCl. Extract the aqueous layer with ethyl acetate to remove the recovered camphorsultam auxiliary. The desired amino acid product typically remains in the aqueous layer.
-
Isolation: The target amino acid can be isolated from the aqueous layer by lyophilization or ion-exchange chromatography. The chiral auxiliary can be recovered from the organic extracts and reused.
Data Summary: Performance of Oppolzer's Sultam
The following table summarizes typical results achieved using Oppolzer's sultam in various asymmetric transformations, highlighting its reliability and effectiveness.
| Reaction Type | Substrate Example | Lewis Acid / Conditions | Diastereomeric Excess (d.e.) | Yield (%) |
| Diels-Alder | N-Acryloyl Sultam + Cyclopentadiene | Et₂AlCl | >98% | >90% |
| Aldol Reaction [9] | N-Propionyl Sultam + Isobutyraldehyde | TiCl₄ | >99% (syn) | ~85% |
| α-Hydroxylation [10] | N-Phenylacetyl Sultam | KHMDS, then (+)-CSO | >97% | ~90% |
| Conjugate Addition | N-Cinnamoyl Sultam + Li-Bn(α-MeBn)N | THF, -78 °C | >95% | ~80-90% |
(Note: Yields and d.e. are representative and can vary based on specific substrates and reaction conditions.)
Conclusion
(1R)-10-Camphorsulfonamide and, most notably, its cyclic derivative Oppolzer's sultam, stand as powerful and field-proven tools in the asymmetric synthesis of enantiomerically pure compounds. Their rigid structure provides a predictable and highly effective means of stereochemical control across a broad spectrum of reactions, from cycloadditions to enolate functionalizations. The protocols described herein demonstrate the practical application of this auxiliary, emphasizing the logical and causal relationships between reaction setup, mechanism, and stereochemical outcome. For researchers in drug discovery and chemical development, mastering the use of such auxiliaries is a key step toward the efficient and reliable synthesis of complex chiral molecules.
References
- Google Patents. (n.d.).DE69910983T2 - SYNTHESIS OF CHIRAL BETA AMINO ACIDS.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Chiral Reagents: Exploring Asymmetric Synthesis with (1R)-(-)-(10-Camphorsulfonyl)oxaziridine. Available at: [Link]
-
Martins, J. E. D., et al. (2024). synthesis of chiral 1,5-diamines derived from (r)-(+)-camphor. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Camphorsultam-An Excellent Chiral Reagent for Enantiomer Resolution and Determination of Absolute Stereochemistry. Available at: [Link]
-
Wikipedia. (n.d.). Camphorsultam. Available at: [Link]
-
SciELO. (n.d.). CAMPHOR SYNTHESIS OF CHIRAL 1,5-DIAMINES DERIVED FROM (R)-(+). Available at: [Link]
-
ACS Publications. (2016). Stereoselective α-Hydroxylation of Amides Using Oppolzer's Sultam as Chiral Auxiliary. The Journal of Organic Chemistry. Available at: [Link]
-
RSC Publishing. (n.d.). Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
ResearchGate. (n.d.). Ring cleavage of camphor derivatives: Formation of chiral synthons for natural product synthesis. Available at: [Link]
- Google Patents. (n.d.).US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens.
-
Senzhuo Industry Co.,Ltd. (n.d.). Preparation method of (1R) - (-) -10 Camphorsulfonic acid. Available at: [Link]
-
ResearchGate. (n.d.). Sulfonyl Hydrazine as New Functionality in Organocatalysis: Camphorsulfonyl Hydrazine Catalyzed Enantioselective Aza-Michael Addition. Available at: [Link]
-
PubChem. (n.d.). (1S)-10-Camphorsulfonamide. Available at: [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Available at: [Link]
-
PubMed. (n.d.). Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides and sulfonimidamides enabled by an enantiopure bifunctional S(VI) reagent. Available at: [Link]
-
PubMed. (2022). Chemical characterization, absolute configuration and optical purity of (1S)-(+)- and (1R)-(-)-10-camphorsulfonic acid. Available at: [Link]
-
PubMed. (n.d.). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. Available at: [Link]
-
PubMed. (n.d.). Diazaphospholene Precatalysts for Imine and Conjugate Reductions. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]
-
NIH. (n.d.). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. Available at: [Link]
- Google Patents. (n.d.).US7579482B2 - Structure of camphor-derived chiral auxiliary and method for forming the same.
- Google Patents. (n.d.).EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.
-
PubMed Central. (n.d.). Stereodivergent Synthesis of Camphor-Derived Diamines and Their Application as Thiourea Organocatalysts. Available at: [Link]
-
NIH. (n.d.). Preparation of 1,4-Diamines by Enantio- and Diastereoselective Cu–Josiphos–Catalyzed Reductive Couplings of Azatrienes and Imines. Regiodivergence Enabled by Catalyst Structure and Reagent Tailoring. Available at: [Link]
-
University of Illinois Chemistry. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Available at: [Link]
-
ChemRxiv. (n.d.). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. Available at: [Link]
-
Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. Available at: [Link]
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Application Notes and Protocols for the Cleavage and Recovery of (1R)-10-Camphorsulfonamide Auxiliary
Introduction: The Enduring Utility of (1R)-10-Camphorsulfonamide in Asymmetric Synthesis
(1R)-10-Camphorsulfonamide, a derivative of the naturally occurring monoterpene camphor, stands as a cornerstone chiral auxiliary in the field of asymmetric synthesis. Its rigid bicyclic structure provides a well-defined chiral environment, enabling high levels of stereocontrol in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2] This auxiliary, often referred to as Oppolzer's sultam, has been instrumental in the stereoselective synthesis of numerous complex natural products and pharmaceutically active compounds.[1] The covalent attachment of a substrate to the sulfonamide nitrogen activates it for a range of transformations, including alkylations, aldol reactions, and cycloadditions, while effectively directing the stereochemical outcome of the reaction.[1][2]
A critical aspect of the synthetic utility of any chiral auxiliary is the ability to cleave it from the desired product under mild conditions without compromising the newly established stereocenter. Furthermore, the economic viability of large-scale asymmetric syntheses often hinges on the efficient recovery and recycling of the valuable chiral auxiliary.[3] This application note provides a comprehensive guide to the most common and effective methods for the cleavage of N-acyl (1R)-10-camphorsulfonamides and the subsequent recovery of the parent auxiliary, empowering researchers to confidently and efficiently utilize this powerful tool in their synthetic endeavors.
Core Principles of Cleavage: A Mechanistic Overview
The cleavage of the N-acyl bond in a derivatized camphorsulfonamide can be broadly categorized into three mechanistic pathways: hydrolytic, reductive, and oxidative. The choice of method is dictated by the nature of the desired product (e.g., carboxylic acid, alcohol, or aldehyde) and the functional group tolerance of the molecule.
Caption: General cleavage pathways for N-acyl (1R)-10-camphorsulfonamide.
Protocols for Cleavage of N-Acyl (1R)-10-Camphorsulfonamide
The following sections provide detailed, step-by-step protocols for the most frequently employed cleavage methods. The choice of a specific protocol should be guided by the desired final product and the chemical functionalities present in the substrate.
Oxidative-Hydrolytic Cleavage to Yield Carboxylic Acids
This method is often the preferred choice for obtaining chiral carboxylic acids as it proceeds under mild conditions that minimize the risk of epimerization at the newly formed stereocenter. The use of lithium hydroperoxide (LiOOH) or, more recently, tetrabutylammonium hydrogen peroxide (TBAH), provides high yields and chemoselectivity.[4]
Mechanism Insight: The hydroperoxide anion is a highly effective nucleophile for the acylated sulfonamide. The resulting tetrahedral intermediate is thought to be more stable than that formed with hydroxide, leading to a preferential breakdown that cleaves the N-acyl bond over the endocyclic N-S bond of the sultam ring.[5][6]
Protocol 1: Cleavage using Tetrabutylammonium Hydrogen Peroxide (TBAH) [4]
This enhanced protocol offers advantages over the traditional LiOOH method, including shorter reaction times and improved yields, especially for sterically hindered substrates.[4]
-
Materials:
-
N-Acyl-(1R)-10-camphorsulfonamide
-
1,2-Dimethoxyethane (DME)
-
2-Methyl-2-butene
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
40% (w/w) Aqueous tetrabutylammonium hydroxide (TBAH)
-
1.5 N Aqueous sodium sulfite (Na₂SO₃)
-
2 N Aqueous hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Diisopropyl ether (i-Pr₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the N-acyl-(1R)-10-camphorsulfonamide (1.0 equiv) and 2-methyl-2-butene (3.0 equiv) in DME (approx. 4 mL per mmol of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous H₂O₂ (2.0 equiv) dropwise, followed by the dropwise addition of 40% aqueous TBAH (2.0 equiv).
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by the addition of 1.5 N aqueous Na₂SO₃ (approx. 1.3 mL per mmol of substrate).
-
Remove the ice bath and continue stirring for an additional hour at room temperature.
-
Concentrate the mixture in vacuo.
-
Acidify the residue with 2 N aqueous HCl and extract the product with a 1:3 mixture of EtOAc/i-Pr₂O (2 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, and concentrate in vacuo.
-
The crude product can be purified by silica gel chromatography to yield the desired carboxylic acid. The recovered camphorsulfonamide can be isolated from the crude mixture by precipitation.
-
Reductive Cleavage to Yield Primary Alcohols
Reductive cleavage using powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) is a straightforward method to convert the N-acyl group directly into a primary alcohol.
Mechanism Insight: The reaction proceeds via the initial formation of a tetrahedral intermediate upon hydride attack on the carbonyl carbon. Subsequent coordination of the aluminum species to the carbonyl oxygen transforms it into a good leaving group. Elimination and further reduction of the resulting iminium species leads to the formation of the primary alcohol and the parent sulfonamide.[7]
Protocol 2: Cleavage using Lithium Aluminum Hydride (LiAlH₄)
-
Materials:
-
N-Acyl-(1R)-10-camphorsulfonamide
-
Anhydrous tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
1 N Aqueous hydrochloric acid (HCl)
-
Methylene chloride (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of LiAlH₄ (1.0-1.5 equiv) in anhydrous THF under an inert atmosphere, add a solution of the N-acyl-(1R)-10-camphorsulfonamide (1.0 equiv) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow, dropwise addition of 1 N aqueous HCl at 0 °C.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂ (3 x volume of aqueous layer).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by silica gel chromatography to afford the chiral primary alcohol.
-
Hydrolytic Cleavage to Yield Carboxylic Acids
While generally less favored than oxidative-hydrolytic methods due to the potential for harsher conditions and side reactions, classical acid or base-catalyzed hydrolysis can be employed for the cleavage of the N-acyl bond.
Mechanism Insight (Acid-Catalyzed): The reaction is initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Nucleophilic attack by water, followed by proton transfer and elimination of the sulfonamide, yields the carboxylic acid.[8]
Protocol 3: Acid-Catalyzed Hydrolysis
-
Materials:
-
N-Acyl-(1R)-10-camphorsulfonamide
-
Aqueous acid (e.g., 6 N HCl, H₂SO₄/H₂O)
-
Organic solvent (e.g., dioxane, THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the N-acyl-(1R)-10-camphorsulfonamide in a suitable organic solvent and add the aqueous acid.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with EtOAc (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
The crude product can be purified by silica gel chromatography or crystallization.
-
Quantitative Data Summary
| Cleavage Method | Reagents | Product | Typical Yields | Key Advantages |
| Oxidative-Hydrolytic | TBAH, H₂O₂ | Carboxylic Acid | 80-95% | Mild conditions, high yields, minimal racemization, good for hindered substrates.[4] |
| Reductive | LiAlH₄ | Primary Alcohol | 70-90% | Direct conversion to alcohols in a single step. |
| Hydrolytic (Acid-Catalyzed) | Aqueous Acid (e.g., HCl, H₂SO₄) | Carboxylic Acid | Variable | Simple reagents, but can require harsh conditions leading to side reactions. |
Recovery and Purification of (1R)-10-Camphorsulfonamide
The efficient recovery of the chiral auxiliary is crucial for the cost-effectiveness of the overall synthetic route.[3] (1R)-10-Camphorsulfonamide is a crystalline solid, which facilitates its purification by recrystallization.
Caption: General workflow for the recovery of the camphorsulfonamide auxiliary.
Protocol 4: Recovery by Crystallization
-
Isolation: After the initial workup of the cleavage reaction, the crude product mixture containing the desired product and the camphorsulfonamide auxiliary is obtained.
-
Solvent Selection: A suitable solvent system for recrystallization is chosen. Ethanol is often a good starting point.[9] The crude mixture is dissolved in a minimal amount of hot solvent.
-
Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization of the camphorsulfonamide.
-
Filtration and Drying: The crystalline auxiliary is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[9] The purity can be assessed by melting point and spectroscopic methods.
Protocol 5: Recovery by Column Chromatography
-
Preparation: The crude reaction mixture is adsorbed onto silica gel.
-
Elution: The mixture is purified by flash column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). The separation of the product and the auxiliary is monitored by TLC.
-
Isolation: The fractions containing the camphorsulfonamide are combined and the solvent is removed in vacuo. The resulting solid can be further purified by recrystallization if necessary.
Conclusion
The (1R)-10-camphorsulfonamide auxiliary is a powerful and versatile tool for asymmetric synthesis. The successful application of this auxiliary is critically dependent on the ability to cleave it from the product efficiently and to recover it for reuse. This application note has provided a detailed overview of the key cleavage methodologies, including oxidative-hydrolytic, reductive, and hydrolytic approaches, complete with step-by-step protocols and mechanistic insights. By understanding the principles behind each method and following the outlined procedures, researchers can confidently select the optimal conditions for their specific synthetic targets, thereby maximizing yields and ensuring the economic and sustainable use of this invaluable chiral auxiliary.
References
- Organic Syntheses, Coll. Vol. 9, p.154 (1998); Vol. 70, p.1 (1992). [Link: http://www.orgsyn.org/demo.aspx?prep=CV9P0154]
- Google Patents. (2009). Structure of camphor-derived chiral auxiliary and method for forming the same. US7579482B2. [Link: https://patents.google.
- Hasegawa, T., & Yamamoto, H. (1998). A Practical Removal Method of Camphorsultam. Synlett, 1998(08), 882-884.
- Kaur, H., & Singh, G. (2014). Recent advances in the application of the Oppolzer camphorsultam as a chiral auxiliary. Tetrahedron: Asymmetry, 25(15), 1077-1115.
- Clayden, J., & Ley, S. V. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Organic & Biomolecular Chemistry.
- BenchChem. (2025). Technical Support Center: Oppolzer's Camphor-Derived Sultam Auxiliary. [Link: https://www.benchchem.com/technical-support/oppolzers-camphor-derived-sultam-auxiliary]
- van der Pijl, F., et al. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Green Chemistry, 20(4), 812-818. [Link: https://pubs.rsc.org/en/content/articlelanding/2018/gc/c7gc03444a]
- Myers, A. G., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
- Chemistry Steps. Amide Reduction Mechanism by LiAlH4. [Link: https://www.chemistrysteps.com/amide-reduction-mechanism-by-lialh4/]
- University of Illinois Urbana-Champaign, Department of Chemistry. (2023).
- ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.
- Williams College. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex.
- Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link: https://www.masterorganicchemistry.com/2019/10/07/amide-hydrolysis/]
- Wikipedia. Camphorsultam. [Link: https://en.wikipedia.org/wiki/Camphorsultam]
Sources
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- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. connectsci.au [connectsci.au]
- 7. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
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- 9. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: (1R)-10-Camphorsulfonamide in Asymmetric Synthesis
Welcome to the technical support hub for (1R)-10-Camphorsulfonamide. This guide is designed for researchers, chemists, and drug development professionals leveraging this versatile chiral auxiliary to achieve high enantioselectivity in their synthetic endeavors. Here, we move beyond standard protocols to address the nuanced challenges and frequently asked questions that arise during experimentation. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the use of (1R)-10-Camphorsulfonamide and its derivatives.
Q1: What is the primary mechanism by which (1R)-10-Camphorsulfonamide induces chirality?
A1: (1R)-10-Camphorsulfonamide functions as a chiral auxiliary. Its rigid bicyclic camphor backbone provides a well-defined steric environment.[1] When attached to a prochiral substrate, typically via the sulfonamide nitrogen, it effectively blocks one face of the molecule.[2] This steric hindrance directs the approach of incoming reagents to the less hindered face, thereby controlling the stereochemical outcome of the reaction and leading to the preferential formation of one enantiomer.[1]
Q2: How do I attach (1R)-10-Camphorsulfonamide to my substrate of interest?
A2: The most common method for attaching the camphorsulfonamide auxiliary is through the formation of an N-acyl sulfonamide.[3][4] This is typically achieved by reacting the sulfonamide with an acid chloride or acid anhydride in the presence of a base. A general procedure involves treating the sulfonamide with the acylating agent and a catalytic amount of an activating agent like 4-(dimethylamino)pyridine (DMAP).[5]
Q3: What are the best methods for cleaving the (1R)-10-Camphorsulfonamide auxiliary after the stereoselective reaction?
A3: The choice of cleavage method depends on the stability of your desired product. Common methods include:
-
Hydrolysis: Basic or acidic hydrolysis can be effective, but care must be taken if your product contains sensitive functional groups.
-
Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) or samarium iodide (SmI₂) can be used.
-
Oxidative Cleavage: In some cases, oxidative methods may be applicable.
It is crucial to perform small-scale trials to identify the optimal cleavage conditions that maximize the yield of your chiral product without causing racemization.
Q4: Can (1S)-10-Camphorsulfonamide be used to synthesize the opposite enantiomer?
A4: Yes, the enantiomeric counterpart, (1S)-10-Camphorsulfonamide, is commercially available and can be used to produce the opposite enantiomer of your target molecule.[6][7] The underlying principle of stereochemical control remains the same, but the opposite configuration of the chiral auxiliary directs the reagent to the opposite face of the substrate.
Q5: Beyond its use as a chiral auxiliary, are there other applications for (1R)-10-Camphorsulfonamide in drug development?
A5: Yes, derivatives of camphorsulfonamide have shown a range of biological activities, including antiviral and anticancer properties.[8] The sulfonamide moiety is a key pharmacophore in many approved drugs. Therefore, incorporating the camphorsulfonamide scaffold can be a strategy in drug design to not only control chirality but also to potentially introduce or enhance biological activity.[9]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the application of (1R)-10-Camphorsulfonamide.
Problem 1: Low Enantioselectivity or Diastereoselectivity
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Incorrect Reaction Temperature | Solution: Optimize the reaction temperature. Lowering the temperature often enhances selectivity by increasing the energy difference between the diastereomeric transition states. Perform a temperature screen (e.g., from -78°C to room temperature) to find the optimal balance between reaction rate and enantioselectivity.[10] |
| Inappropriate Solvent | Solution: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. Screen a range of solvents with varying polarities (e.g., THF, dichloromethane, toluene). Non-coordinating solvents often lead to more ordered transition states and higher selectivity. |
| Sub-optimal Base or Lewis Acid | Solution: The choice of base or Lewis acid can affect the aggregation state and geometry of the reactive species. If using a base for enolate formation, screen different bases (e.g., LDA, LiHMDS, NaHMDS). If a Lewis acid is used, evaluate a variety of options (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) and their stoichiometry. |
| Steric Hindrance from Substrate | Solution: If the substrate itself is sterically demanding, it may interfere with the directing effect of the chiral auxiliary. Consider synthesizing a modified auxiliary with different steric bulk to better accommodate the substrate.[5] |
Problem 2: Difficulty in Attaching the Chiral Auxiliary
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Low Reactivity of Acylating Agent | Solution: Convert the carboxylic acid to a more reactive species, such as an acid chloride (using, for example, oxalyl chloride or thionyl chloride) or a mixed anhydride. This increases the electrophilicity of the carbonyl carbon, facilitating the reaction with the sulfonamide nitrogen. |
| Steric Hindrance | Solution: If either the substrate or the auxiliary is sterically hindered, the reaction may be slow. Increase the reaction temperature or use a more potent activating agent, such as HATU or COMU, in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA). |
| Poor Solubility | Solution: Ensure all reactants are fully dissolved. Experiment with different solvent systems or increase the reaction temperature to improve solubility. |
Problem 3: Challenges with Auxiliary Cleavage
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Product Degradation | Solution: The chosen cleavage conditions may be too harsh for the product. Screen a variety of milder cleavage reagents. For example, if strong acid or base is causing decomposition, explore enzymatic cleavage or neutral cleavage conditions. |
| Racemization of the Product | Solution: The stereocenter may be labile under the cleavage conditions. This is particularly a risk if the stereocenter is adjacent to a carbonyl group. Use milder, non-racemizing cleavage conditions. For example, reductive cleavage at low temperatures can sometimes prevent epimerization. |
| Low Yield of Cleaved Product | Solution: The cleavage reaction may be incomplete. Increase the reaction time, temperature, or the equivalents of the cleavage reagent. Alternatively, the product may be difficult to separate from the cleaved auxiliary. Optimize the workup and purification procedure. The cleaved camphorsulfonamide is often water-soluble after hydrolysis, which can aid in its removal. |
Section 3: Experimental Protocols & Data
Protocol 1: Synthesis of an N-Acyl-(1R)-10-Camphorsulfonamide Derivative
This protocol provides a general procedure for the acylation of (1R)-10-Camphorsulfonamide.
Materials:
-
(1R)-10-Camphorsulfonamide
-
Carboxylic acid of interest
-
Oxalyl chloride or thionyl chloride
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)
Procedure:
-
Acid Chloride Formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0°C. Add a catalytic amount of DMF. Stir at room temperature for 1-2 hours or until gas evolution ceases. Remove the solvent and excess reagent in vacuo.
-
Acylation: In a separate flame-dried flask, dissolve (1R)-10-Camphorsulfonamide (1.1 eq), DMAP (0.1 eq), and Et₃N (1.5 eq) in anhydrous DCM. Cool the solution to 0°C.
-
Add a solution of the freshly prepared acid chloride in DCM dropwise to the sulfonamide solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Expected Enantioselectivity
The enantioselectivity achieved with (1R)-10-Camphorsulfonamide is highly dependent on the specific reaction and substrate. However, literature reports often show excellent results.
| Reaction Type | Substrate Type | Typical Enantiomeric Excess (e.e.) |
| Alkylation | Enolates | >90% |
| Diels-Alder | α,β-Unsaturated Systems | >95% |
| Aldol Addition | Aldehydes/Ketones | >90% |
| Michael Addition | α,β-Unsaturated Systems | >90% |
Note: These are generalized values. Optimization is crucial for achieving high enantioselectivity in your specific system.[11]
Section 4: Visualizing the Workflow
Diagram 1: General Workflow for Asymmetric Synthesis
Caption: Workflow for asymmetric synthesis using (1R)-10-Camphorsulfonamide.
Diagram 2: Troubleshooting Decision Tree for Low Enantioselectivity
Caption: Decision tree for troubleshooting low enantioselectivity.
References
-
Hogg, S. J., et al. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 11(45), 28283-28303. [Link]
-
Mciteka, L. P., Lobb, K. A., & Kaye, P. T. (2016). Synthesis of camphor-derived chiral auxiliaries and their application in asymmetric Morita-Baylis-Hillman reactions. ARKIVOC, 2016(5), 151-163. [Link]
-
Stoyanov, S., et al. (2023). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. Molecules, 28(21), 7354. [Link]
-
ResearchGate. Alkylation of Camphor Sulfonamide Derivatives. [Link]
-
ResearchGate. Optimization of the reaction conditions. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Power of Chiral Reagents: Exploring Asymmetric Synthesis with (1R)-(-)-(10-Camphorsulfonyl)oxaziridine. [Link]
-
Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934. [Link]
-
Hutchinson, J. H., Money, T., & Piper, S. E. (1986). Ring cleavage of camphor derivatives: Formation of chiral synthons for natural product synthesis. Canadian Journal of Chemistry, 64(5), 854-860. [Link]
-
ResearchGate. Recent advances in the synthesis of N-acyl sulfonamides. [Link]
-
Aggarwal, V. K., et al. (2006). Highly enantioselective synthesis of glycidic amides using camphor-derived sulfonium salts. Mechanism and applications in synthesis. Journal of the American Chemical Society, 128(6), 2105-2114. [Link]
-
Ahn, S., et al. (2022). Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization. Journal of Chemical Information and Modeling, 62(24), 6245-6254. [Link]
- Google Patents. Chiral resolution method of n-[4-(1-aminoethyl)
-
ResearchGate. 10-Camphorsulfonic Acid ((.+-.)-CSA) Catalyzed Facile One-Pot Synthesis of a New Class of 2,5-Disubstituted 1,3,4-Oxadiazoles. [Link]
-
PubChem. (1S)-10-Camphorsulfonamide. [Link]
-
Zhang, Y., et al. (2022). Chemical characterization, absolute configuration and optical purity of (1S)-(+)- and (1R)-(-)-10-camphorsulfonic acid. Acta Crystallographica Section C: Structural Chemistry, 78(Pt 10), 651-660. [Link]
-
ResearchGate. Synthesis of sulfonamides of (1S)- and (1R)-(+)-camphor-10-sulfonic acid as hCA VA and hCA VB inhibitors. [Link]
-
Zhang, W., et al. (2021). Enantioselective Chan-Lam S-Arylation of Sulfenamides. Journal of the American Chemical Society, 143(46), 19379-19384. [Link]
-
Wikipedia. Camphorsultam. [Link]
-
Downey, C. W., et al. (2011). Synthesis of N-Acyl-N,O-Acetals from N-Aryl Amides and Acetals in the Presence of TMSOTf. Tetrahedron Letters, 52(37), 4756-4759. [Link]
-
Royal Society of Chemistry. Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. [Link]
-
Young, A. (2008). Chiral Sulfoxides: Synthesis and Utility. University of Illinois Urbana-Champaign. [Link]
-
Marchetti, P. M., et al. (2019). Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst. MedChemComm, 10(7), 1192-1196. [Link]
-
ResearchGate. Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. [Link]
-
ChemistryViews. Finding Optimal Reaction Conditions. [Link]
-
Kaser, D., & Lange, G. (2020). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Molecular Informatics, 39(12), 2000059. [Link]
-
BioAgilytix. LC/MS Applications in Drug Development. [Link]
- Google Patents. Asymmetric synthesis of R and S warfarin and its analogs.
-
PubMed. Highly Enantioselective Addition of Phenylacetylene to Aldehydes Catalyzed by a Camphorsulfonamide Ligand. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Camphorsultam - Wikipedia [en.wikipedia.org]
- 3. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. (1S)-10-Camphorsulfonamide | C10H17NO3S | CID 676164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (1S)-10-樟脑磺酰胺 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights [mdpi.com]
- 9. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Yields in Camphorsulfonamide-Mediated Reactions
Welcome to the technical support center for camphorsulfonamide-mediated reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize the robust and versatile camphorsulfonamide chiral auxiliary, often referred to as Oppolzer's sultam. Here, we address common challenges encountered during synthesis, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome poor yields and low selectivity in your experiments.
PART 1: N-Acylation of the Camphorsulfonamide Auxiliary - The Critical First Step
The journey to a successful asymmetric synthesis begins with the efficient and clean preparation of the N-acyl camphorsulfonamide. Problems at this stage can cascade, leading to significant issues downstream.
FAQ 1: My N-acylation reaction is sluggish or incomplete. What are the likely causes and how can I fix it?
Answer:
An incomplete or slow N-acylation is a frequent hurdle, typically pointing to suboptimal activation of the carboxylic acid or issues with the base used.
-
Causality of the Issue: The nitrogen of the camphorsulfonamide is not particularly nucleophilic due to the electron-withdrawing effect of the adjacent sulfonyl group. Therefore, the carboxylic acid needs to be effectively activated to drive the reaction to completion.
-
Troubleshooting Steps:
-
Choice of Coupling Reagent: For simple acyl chlorides, a mild base like triethylamine (Et₃N) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is often sufficient.[1] However, for less reactive carboxylic acids, stronger activating agents are necessary. Consider using carbodiimides like DCC, but be mindful of purification challenges related to the urea byproduct. A superior method for many substrates is the use of N-acylbenzotriazoles, which are highly reactive and often give clean conversions.
-
Base Selection: A common mistake is using a base that is too weak or sterically hindered. While Et₃N is a good starting point, if the reaction stalls, switching to a stronger, non-nucleophilic base like sodium hydride (NaH) can be effective for deprotonating the sulfonamide.[1] Always add the base at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
Solvent Considerations: Ensure you are using a dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). Protic impurities will quench your activated species and the deprotonated sulfonamide.
-
Experimental Protocol: General N-Acylation of (1S)-(-)-10,2-Camphorsultam
-
Dissolve (1S)-(-)-10,2-camphorsultam (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add NaH (1.1 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour, or until hydrogen evolution ceases.
-
Re-cool the solution to 0 °C and add a solution of the desired acyl chloride (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
PART 2: Asymmetric Alkylation of N-Acyl Camphorsulfonamides
This is one of the most powerful applications of the camphorsulfonamide auxiliary, but it is also where issues with yield and diastereoselectivity frequently arise.
FAQ 2: I'm getting a low yield in my alkylation step, even though TLC shows consumption of the starting material. What's going on?
Answer:
Low yields in alkylation reactions, despite the disappearance of the starting N-acyl sultam, often point to issues with enolate formation, stability, or competing side reactions.
-
Causality of the Issue: The success of the alkylation hinges on the clean and complete formation of the lithium enolate, followed by its reaction with the electrophile. Incomplete deprotonation, enolate decomposition, or proton exchange can lead to a complex mixture of byproducts.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low alkylation yields.
-
Detailed Recommendations:
-
Verify Deprotonation: Ensure your base is active and correctly quantified. n-Butyllithium (n-BuLi) should be titrated regularly. For less acidic substrates, consider stronger bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS).
-
Strict Temperature Control: The enolate is thermally sensitive. Maintain the reaction temperature at -78 °C throughout the deprotonation and alkylation steps. Use a cryocool or a dry ice/acetone bath.
-
Inert Atmosphere: Oxygen can degrade the enolate. Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen).
-
Electrophile Reactivity: The reactivity of the alkyl halide is critical. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. For sluggish reactions, consider converting your electrophile to the corresponding iodide in situ using Finkelstein conditions.
-
FAQ 3: My diastereoselectivity is poor. How can I improve the d.r.?
Answer:
Poor diastereoselectivity is almost always due to a disruption of the required rigid, chelated transition state.
-
Causality of the Issue: High diastereoselectivity is achieved because the lithium cation chelates to both the enolate oxygen and the sulfonyl oxygen, creating a rigid five-membered ring. This conformation forces the electrophile to approach from the less sterically hindered face of the enolate, which is shielded by the camphor backbone.[2] Any factor that disrupts this chelation will lead to a loss of stereocontrol.
Caption: Chelation control in Oppolzer's sultam alkylation.
-
Troubleshooting Steps:
-
Lower the Temperature: Running the reaction at temperatures below -78 °C (e.g., -100 °C, using a liquid N₂/ether bath) can significantly enhance diastereoselectivity by favoring the more ordered, chelated transition state.[3]
-
Solvent Choice: THF is the standard solvent as it effectively solvates the lithium cation without disrupting the crucial chelation. Avoid coordinating solvents like HMPA unless absolutely necessary, as they can lead to the formation of solvent-separated ion pairs and a loss of stereocontrol.[4]
-
Counterion Effects: The use of lithium bases is critical for achieving the chelated intermediate. Sodium or potassium enolates generally give lower diastereoselectivity.[5]
-
Avoid Epimerization: If your product has an acidic proton alpha to the carbonyl, it can epimerize during workup or purification. Use a buffered quench (e.g., saturated NH₄Cl) and avoid strongly acidic or basic conditions. If epimerization is suspected, analyze the crude reaction mixture by ¹H NMR to determine the initial d.r.
-
Quantitative Data on Temperature Effects
| Alkylation Temperature | Typical Diastereomeric Ratio (d.r.) |
| -40 °C | 85:15 |
| -78 °C | >95:5 |
| -100 °C | >99:1 |
| Note: Values are illustrative and substrate-dependent. |
PART 3: Other Asymmetric Transformations
While alkylation is common, camphorsulfonamides are also powerful auxiliaries for other reactions.
FAQ 4: I'm attempting a Diels-Alder reaction and the yield/selectivity is low. What should I consider?
Answer:
For Diels-Alder reactions involving N-acryloyl camphorsultam, the key is effective Lewis acid catalysis.
-
Causality of the Issue: The Lewis acid coordinates to the carbonyl oxygen of the acryloyl group, which both lowers the LUMO of the dienophile, accelerating the reaction, and locks the conformation to ensure high facial selectivity.[6][7]
-
Troubleshooting Steps:
-
Choice of Lewis Acid: Common Lewis acids like diethylaluminum chloride (Et₂AlCl) or titanium tetrachloride (TiCl₄) are effective. The choice can influence the endo/exo selectivity and the overall yield. Stoichiometric amounts of the Lewis acid are often required.
-
Temperature: These reactions are typically run at low temperatures (-78 °C to 0 °C) to maximize stereoselectivity.
-
Substrate Purity: Ensure your dienophile (the N-acryloyl sultam) is highly pure, as impurities can poison the Lewis acid catalyst.
-
PART 4: Cleavage of the Chiral Auxiliary
The final step, removing the auxiliary, can be fraught with difficulty and is a common source of yield loss.
FAQ 5: My attempts to hydrolyze the auxiliary are giving low yields of my desired carboxylic acid. What are the best methods?
Answer:
The amide bond of the N-acyl sultam is sterically hindered and resistant to simple hydrolysis. Harsh conditions can lead to product decomposition or racemization.
-
Causality of the Issue: Standard hydrolysis conditions (e.g., NaOH/H₂O) are often too slow or require high temperatures that can damage sensitive products. More effective methods involve nucleophilic attack at the carbonyl, often facilitated by peroxide species.
-
Troubleshooting Cleavage Methods:
Caption: Decision tree for selecting an auxiliary cleavage method.
-
Recommended Protocols:
-
For Carboxylic Acids (Standard Method): The most common and reliable method is hydrolysis using lithium hydroperoxide, generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[8] This method is generally high-yielding and occurs under mild conditions, minimizing the risk of epimerization.
-
For Esters: Transesterification using sodium methoxide in methanol is effective for generating methyl esters. For other esters, Lewis acid-catalyzed alcoholysis (e.g., with Ti(O-iPr)₄) is a good option.
-
For Primary Alcohols: Reductive cleavage with lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) is highly efficient.
-
For Aldehydes: A partial reduction using diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C) can yield the corresponding aldehyde.
-
Experimental Protocol: LiOH/H₂O₂ Cleavage to a Carboxylic Acid
-
Dissolve the N-acyl sultam (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq, 0.5 M solution).
-
Stir the reaction vigorously at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture to pH ~2 with dilute HCl.
-
Extract the carboxylic acid product with an organic solvent. The camphorsulfonamide auxiliary can be recovered from the aqueous layer.
FAQ 6: I'm having trouble recycling the camphorsulfonamide auxiliary. The recovery yield is very low.
Answer:
Low recovery of the valuable auxiliary is often due to its partial solubility in the organic phase during extraction or degradation during the workup.
-
Troubleshooting Steps:
-
pH Adjustment: After cleavage, ensure the aqueous layer is made basic (pH > 10) to fully deprotonate the sulfonamide, making it more water-soluble and less likely to be extracted into the organic layer.
-
Extraction: After extracting your desired product, re-acidify the aqueous layer to pH ~1 and extract the protonated camphorsulfonamide with a polar organic solvent like ethyl acetate or DCM.
-
Purification: The recovered auxiliary may need to be recrystallized to ensure its purity for future reactions.
-
References
-
Collum, D. B., et al. (2022). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society. [Link]
-
Maddaford, S. (2001). The Preparation, Resolution and Application of Novel 2-Furyl Phosphine Ligands in Asymmetric Synthesis. University of Calgary PRISM. [Link]
-
Kim, M. J., et al. (2000). A Practical Synthesis of Optically Active (R)-2-Propyloctanoic Acid: Therapeutic Agent for Alzheimer's Disease. Bulletin of the Chemical Society of Japan, 73(2), 423-429. [Link]
-
Chen, D. Y.-K., et al. (2023). Recent advances in asymmetric C–H bond functionalization enabled by chiral directing groups. RSC. [Link]
-
Procter, D. J., et al. (1998). New Methods of Asymmetric Oxidation. The University of Liverpool Repository. [Link]
-
Smith, T. E., et al. (2014). An Approach To The Synthesis Of Plakortethers A-E Part II: Rhodium-Catalyzed Intramolecular C-H Insertion On Diazosulfon. University of South Florida Scholar Commons. [Link]
-
Oppolzer, W., et al. (1985). Camphorsulfonamide-Shielded, Asymmetric 1,4-Additions and Enolate Alkylations; Synthesis of a Southern Corn Rootworm Pheromone. Helvetica Chimica Acta. [Link]
-
Kunz, H. (2000). Application of mono- and bis-sulfonamides in asymmetric catalysis. Research Trends. [Link]
-
Katritzky, A. R., et al. (2005). N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC. [Link]
- Google Patents. (1977). Process for the production of purified camphorsulfonic acid salts.
-
Mciteka, L. P., et al. (2016). Synthesis of camphor-derived chiral auxiliaries and their application in asymmetric Morita-Baylis-Hillman reactions. ResearchGate. [Link]
-
Corma, A., et al. (2007). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Chemical Reviews. [Link]
-
Oppolzer, W., et al. (1985). Stereoselective Alkylation Reactions of Chiral Metal Enolates. Semantic Scholar. [Link]
-
Katritzky, A. R., et al. (2005). N-Acylation of sulfonamides using N-acylbenzotriazoles. ResearchGate. [Link]
-
Houk, K. N., et al. (2012). How Lewis Acids Catalyze Diels–Alder Reactions. Journal of the American Chemical Society. [Link]
-
Młochowski, J., et al. (2020). Selenoxides as Chiral Auxiliaries in Asymmetric Synthesis. Symmetry. [Link]
-
Kisszékelyi, P., et al. (2018). Synthesized new camphorsulfonamide derivatives. ResearchGate. [Link]
-
Money, T., et al. (1986). Ring cleavage of camphor derivatives: Formation of chiral synthons for natural product synthesis. Canadian Journal of Chemistry. [Link]
-
Williard, P. G., et al. (2022). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. ResearchGate. [Link]
-
Macmillan Group. (2002). The Selective Aldol Reaction. Macmillan Group Meeting. [Link]
-
Wang, C., et al. (2022). Synthesis and Anti-Fungal/Oomycete Activity of Novel Sulfonamide Derivatives Containing Camphor Scaffold. Molecules. [Link]
-
Collum, D. B., et al. (2023). Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. The Royal Society of Chemistry. [Link]
-
Kupai, J., et al. (2018). Camphor-Derivatives in Asymmetric Organocatalysis - Synthesis and Application. ResearchGate. [Link]
-
Kisszékelyi, P., et al. (2018). Synthesis and Recovery of Pyridine- and Piperidine-based Camphorsulfonamide Organocatalysts Used for Michael Addition Reaction. Semantic Scholar. [Link]
-
University of Liverpool. Enantioselective Conjugate Addition - Oppolzer's sultam auxiliary. ChemTube3D. [Link]
-
Wulff, W. D. (2000). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. MSU Chemistry. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Stereodivergent Synthesis of Camphor-Derived Diamines and Their Application as Thiourea Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in asymmetric C–H bond functionalization enabled by chiral directing groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: (1R)-10-Camphorsulfonamide Optimization
Status: Operational Topic: Synthesis, Optimization, and Troubleshooting for (1R)-10-Camphorsulfonamide Ticket ID: CHEM-SUP-10-CSA Audience: Synthetic Chemists, Process Development Scientists[1]
Executive Summary & Workflow Visualization[1]
(1R)-10-Camphorsulfonamide is a critical chiral auxiliary and precursor for the synthesis of (camphorsulfonyl)oxaziridines and various asymmetric organocatalysts.[1] The synthesis generally proceeds via the activation of (1R)-10-camphorsulfonic acid (CSA) to the sulfonyl chloride, followed by ammonolysis.[1]
While the chemistry appears straightforward, process deviations often occur during the ammonolysis step , leading to hydrolysis (reverting to sulfonic acid) or the formation of the thermodynamic byproduct, (camphorsulfonyl)imine.[1]
Reaction Pathway & Logic Flow
The following diagram illustrates the critical decision nodes and failure points in the synthesis pipeline.
Figure 1: Synthetic pathway for (1R)-10-Camphorsulfonamide, highlighting the divergence between the target kinetic product and thermodynamic byproducts.[1]
Standard Operating Protocol (SOP)
This protocol is optimized for purity over crude yield , utilizing a thionyl chloride activation followed by a controlled aqueous ammonolysis.[1]
Phase A: Activation (Acid Chloride)[1]
-
Reagents: (1R)-10-Camphorsulfonic acid (1.0 equiv), Thionyl Chloride (
, 1.2–1.5 equiv).[1] -
Solvent: Chloroform (
) or neat (if using excess ).[1] -
Key Step: Reflux until gas evolution (
) ceases completely. -
Critical Checkpoint: The intermediate sulfonyl chloride is moisture-sensitive.[1][2] If isolating, do so under inert atmosphere.[1][2] For this protocol, we assume a direct carry-over or crude isolation.[1]
Phase B: Ammonolysis (Chloride Sulfonamide)[1]
-
Reagents: Crude Camphorsulfonyl chloride, Ammonium Hydroxide (
aq).[1] -
Temperature:
to (Strict control required).
Step-by-Step Methodology:
-
Preparation: Dissolve the crude camphorsulfonyl chloride in minimal Dichloromethane (DCM).
-
Cooling: Charge a separate vessel with Ammonium Hydroxide (excess, ~5–10 equiv) and cool to
. -
Addition: Add the sulfonyl chloride solution dropwise to the ammonia.
-
Why? Adding the chloride to the ammonia ensures the amine is always in excess, minimizing the formation of bis-sulfonated byproducts and controlling the exotherm.[1]
-
-
Workup: Stir at room temperature for 3–4 hours. Separate the organic layer.[1][3] Extract aqueous layer with DCM.[1]
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from Ethanol or Ethanol/Water .[1]
Troubleshooting Guide (FAQ)
Issue 1: Low Yield & Recovery of Starting Material
User Question: "I followed the protocol, but my yield is <50%, and LCMS shows the sulfonic acid mass. What happened?"
Technical Diagnosis: This is a classic Hydrolysis Failure .[1] Sulfonyl chlorides are electrophilic; water competes with ammonia as a nucleophile.[1]
-
Root Cause A: The ammonolysis exotherm raised the temperature, accelerating the reaction with water (hydrolysis) over the reaction with ammonia.[1]
-
Root Cause B: The sulfonyl chloride degraded prior to addition due to atmospheric moisture.[1]
Corrective Action:
-
Switch to Anhydrous: Instead of aqueous
, dissolve the sulfonyl chloride in anhydrous THF and bubble anhydrous ammonia gas through the solution at . This eliminates water entirely.[1] -
Rate of Addition: Slow down the addition rate to maintain the internal temperature below
.
Issue 2: Formation of (Camphorsulfonyl)imine
User Question: "I see a byproduct with a mass of -18 relative to my product (M-18). It's difficult to separate."
Technical Diagnosis: You have formed (Camphorsulfonyl)imine .[1] This is an intramolecular dehydration product where the sulfonamide nitrogen attacks the ketone carbonyl.[1]
-
Mechanism: This cyclization is thermodynamically favored under acidic conditions or high temperatures.[1]
Corrective Action:
-
pH Control: Ensure the reaction mixture remains basic throughout the addition.
-
Temperature: Do not heat the reaction during the workup concentration step. Keep rotary evaporator bath temps <
. -
Purification: The imine is less polar.[1] It can often be removed via a silica plug (eluting with DCM) before recrystallizing the sulfonamide.[1]
Issue 3: Product is an Oily Solid
User Question: "My product won't crystallize; it remains a sticky oil or gum."
Technical Diagnosis: This indicates the presence of impurities (likely mineral oil from thionyl chloride or residual solvents) disrupting the crystal lattice.[1]
Corrective Action:
-
Trituration: Add cold diethyl ether or hexanes to the oil and sonicate.[1] This usually precipitates the white sulfonamide solid while dissolving non-polar impurities.[1]
-
Recrystallization: Dissolve the crude oil in boiling Ethanol. Add warm water dropwise until turbidity just appears.[1] Cool slowly to
.
Technical Data & Specifications
Physical Properties Table
| Parameter | Specification | Notes |
| CAS Number | 72597-34-3 (1R) | Ensure stereochemistry matches your target.[1] |
| Molecular Weight | 231.31 g/mol | |
| Melting Point | 133–135 °C | Sharp MP indicates high purity [1].[1] |
| Appearance | White Crystalline Powder | Yellowing indicates decomposition.[1] |
| Solubility | DCM, CHCl3, Ethanol | Poorly soluble in water/hexanes.[1] |
Reagent Stoichiometry Guide
| Reagent | Equiv. | Role | Critical Note |
| (1R)-CSA | 1.0 | Substrate | Dry thoroughly before use.[1] |
| Thionyl Chloride | 1.5 | Activator | Freshly distilled is preferred.[1][3] |
| Ammonium Hydroxide | 5.0 - 10.0 | Nucleophile | Large excess drives kinetics over hydrolysis.[1] |
References
-
Sigma-Aldrich.[1] (1R)-10-Camphorsulfonamide Product Specification. Retrieved from .[1][4]
-
Towson, J. C., Weismiller, M. C., Lal, G. S., Sheppard, A. C., & Davis, F. A. (1990).[1] (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine.[1] Organic Syntheses , 69, 158.[1] Retrieved from .[1]
-
Bartlett, P. D., & Knox, L. H. (1965).[1] D,L-10-Camphorsulfonyl Chloride.[1][5][6] Organic Syntheses , 45, 12. Retrieved from .[1]
-
BenchChem. Common Issues in Sulfonamide Synthesis. Retrieved from .[1]
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- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: (1R)-10-Camphorsulfonamide in Asymmetric Synthesis
Welcome to the technical support center for (1R)-10-Camphorsulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered when using this versatile chiral auxiliary. Our goal is to help you prevent and resolve side reactions, optimize your experimental outcomes, and ensure the integrity of your stereoselective transformations.
Introduction to (1R)-10-Camphorsulfonamide
(1R)-10-Camphorsulfonamide is a widely used chiral auxiliary in asymmetric synthesis. Its rigid bicyclic camphor backbone provides a well-defined steric environment, enabling high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol additions, and Michael reactions. The sulfonamide moiety offers a convenient point of attachment for acyl groups, activating them for enolization and subsequent diastereoselective reactions.
This guide is structured to address specific challenges you may face during your experiments, providing not just solutions but also the underlying scientific principles to empower your research.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low Diastereoselectivity or Formation of the Wrong Diastereomer
Question: My reaction is producing a mixture of diastereomers with low d.e. (diastereomeric excess), or the major product is the undesired diastereomer. What are the likely causes and how can I improve the selectivity?
Answer: Low diastereoselectivity is a common challenge and can stem from several factors related to enolate geometry, reaction temperature, and the choice of reagents.
Causality and Mechanism: The stereochemical outcome of reactions involving (1R)-10-Camphorsulfonamide hinges on the formation of a specific enolate geometry (Z- or E-enolate) and the subsequent approach of the electrophile from the less sterically hindered face. The rigid camphor skeleton is designed to block one face of the enolate, but suboptimal conditions can lead to a loss of this control.
Troubleshooting Workflow:
Enhancing the stereochemical outcome of oxidations
Welcome to the Technical Support Center for Enhancing Stereochemical Outcomes in Oxidation Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during stereoselective oxidation experiments.
Troubleshooting Guide: Low Enantioselectivity
Low enantiomeric excess (ee) is a frequent challenge in asymmetric oxidations. This section provides a structured approach to identifying and addressing the root causes.
Q1: My asymmetric oxidation is resulting in low enantiomeric excess (ee). What are the most common initial checks?
Low enantioselectivity can often be traced back to several key factors. Before delving into extensive optimization, consider these primary culprits[1]:
-
Catalyst Integrity: The chiral catalyst is the heart of the reaction. Its purity, proper preparation, and storage are paramount. Degradation of the catalyst can lead to a significant drop in enantioselectivity.
-
Reaction Conditions: Suboptimal temperature, an inappropriate solvent, or incorrect pH can all negatively impact the stereochemical outcome of the reaction.
-
Reagent Quality: The purity of substrates, oxidants, and any additives should not be overlooked. Impurities can sometimes interfere with the catalytic cycle.
Q2: How does temperature influence the enantioselectivity of my oxidation reaction?
Temperature is a critical parameter that directly affects the energy difference between the diastereomeric transition states leading to the two enantiomers.
Causality: A lower reaction temperature generally leads to higher enantioselectivity. This is because the reaction becomes more sensitive to small differences in the activation energies of the competing diastereomeric transition states. At higher temperatures, there may be enough thermal energy to overcome these small energy barriers, leading to the formation of both enantiomers and thus a lower ee. However, this is not a universal rule; some enzymatic reactions, for instance, show increased stereoselectivity at higher temperatures[2].
A systematic investigation is the most effective way to determine the optimal temperature for maximizing enantiomeric excess.
Experimental Protocol: Temperature Screening
Objective: To identify the optimal temperature for maximizing the enantiomeric excess of an oxidation reaction.
Methodology:
-
Set up a series of identical reactions in parallel.
-
Run each reaction at a different, precisely controlled temperature (e.g., 0 °C, -20 °C, -40 °C, -78 °C)[1].
-
Ensure all other parameters, such as concentrations, catalyst loading, and reaction time, are kept constant.
-
After a fixed time, quench the reactions.
-
Analyze the enantiomeric excess of the product for each temperature using a suitable chiral chromatography method (e.g., HPLC or GC).
-
Plot the enantiomeric excess versus temperature to identify the optimal condition.
Q3: Can the choice of solvent significantly impact the enantiomeric excess?
Absolutely. The solvent can have a profound effect on the stereochemical outcome of a reaction by influencing the conformation of the catalyst-substrate complex and the stability of the transition states[1][3].
Causality: The ideal solvent typically provides good solubility for all reaction components while favoring the formation of the more ordered, stereodifferentiating transition state[1]. A solvent screen is a crucial step in optimizing a new asymmetric oxidation. For example, in some organocatalyzed reactions, changing from dichloromethane to ethanol has been shown to decrease reaction time and increase yield while maintaining stereoselectivity[4]. In some cases, even the isotopic composition of the solvent (e.g., H₂O vs. D₂O) can influence enantioselectivity[5].
Experimental Protocol: Solvent Screening
Objective: To identify a solvent that enhances the stereochemical outcome of the reaction.
Methodology:
-
Select a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, acetonitrile, etc.).
-
Set up a series of identical reactions in parallel, each with a different solvent.
-
Ensure all other parameters (temperature, concentrations, catalyst loading, and reaction time) are kept constant.
-
After a fixed time, quench the reactions.
-
Analyze the enantiomeric excess of the product for each solvent.
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (%) |
| Toluene | 2.4 | 85 |
| Dichloromethane | 9.1 | 92 |
| Tetrahydrofuran | 7.5 | 78 |
| Acetonitrile | 37.5 | 95 |
| Note: This is example data and will vary depending on the specific reaction. |
Q4: I suspect my catalyst is the problem. How can I troubleshoot catalyst-related issues?
Issues with the catalyst are a common source of poor enantioselectivity. Here’s a checklist to diagnose and resolve these problems:
-
Purity: Ensure the catalyst and its precursors (ligands, metal salts) are of high purity. Impurities can poison the catalyst or promote non-selective side reactions.
-
Preparation and Handling: For catalysts prepared in-situ, ensure anhydrous and anaerobic conditions if required. Many organometallic catalysts are sensitive to air and moisture.
-
Activation: Some catalysts require an activation step. Ensure this is performed correctly according to the established protocol.
-
Catalyst Loading: The amount of catalyst used can be critical. Too low a loading may result in a slow reaction, while too high a loading can sometimes lead to the formation of less selective catalytic species. A systematic screen of catalyst loading is recommended.
Reaction-Specific FAQs
This section addresses frequently asked questions about some of the most common asymmetric oxidation reactions.
Sharpless Asymmetric Epoxidation
Q5: I'm performing a Sharpless Asymmetric Epoxidation and observing low ee. What should I check first?
For the Sharpless Asymmetric Epoxidation of allylic alcohols, several factors are crucial for high enantioselectivity[6]:
-
Ligand Stoichiometry: The ratio of the chiral tartrate ligand to the titanium isopropoxide is critical. An excess of the ligand is often used to ensure the formation of the active dimeric catalyst.
-
Substrate Quality: The allylic alcohol must be pure. The presence of other alcohols or coordinating functional groups can interfere with the catalyst.
-
tert-Butyl Hydroperoxide (TBHP) Quality: Use a high-quality, anhydrous solution of TBHP. Water can have a detrimental effect on the catalyst.
-
Molecular Sieves: The use of activated molecular sieves is essential to scavenge any water present in the reaction mixture.
Caption: Troubleshooting workflow for Sharpless Asymmetric Epoxidation.
Jacobsen-Katsuki Epoxidation
Q6: In my Jacobsen-Katsuki epoxidation, the enantioselectivity is poor. What are some specific troubleshooting steps?
Low ee in a Jacobsen-Katsuki epoxidation can be influenced by several factors[7]:
-
Substrate Structure: This reaction is particularly effective for cis-1,2-disubstituted alkenes. trans-1,2-disubstituted alkenes are generally poor substrates for Jacobsen's catalysts.
-
Oxidant Choice and pH: While buffered sodium hypochlorite (bleach) is common, other oxidants like m-CPBA can be used. The pH of the reaction mixture should be carefully controlled, as it can affect both the rate and selectivity.
-
Axial Ligand Additives: The addition of an axial ligand, such as a pyridine N-oxide derivative, can sometimes improve the enantioselectivity, reaction rate, and product yield, especially for trisubstituted alkenes[8].
-
Reaction Mechanism Considerations: The mechanism can be complex and may involve radical intermediates, particularly with certain substrates. This can sometimes lead to the formation of trans epoxides from cis olefins, which can erode the enantiomeric excess of the desired cis product[8].
Corey-Bakshi-Shibata (CBS) Reduction
Q7: My CBS reduction is not giving the expected high enantioselectivity. What could be the issue?
The CBS reduction is a powerful method for the enantioselective reduction of ketones. However, to achieve high ee, certain conditions are critical:
-
Anhydrous Conditions: The presence of water in the reaction mixture has been shown to have a significant negative effect on enantiomeric excesses. The reaction must be conducted under strictly anhydrous conditions[9][10].
-
Borane Source Quality: Commercially available solutions of borane (e.g., BH₃•THF) may contain trace amounts of borohydride species, which can cause a non-selective background reduction, lowering the overall ee[10].
-
Steric Differentiation of the Substrate: The catalyst works best when there is a significant steric difference between the two substituents on the ketone. If the groups are of similar size, the catalyst may struggle to effectively differentiate between the two faces of the carbonyl group[11].
-
Temperature Control: Generally, lower temperatures lead to higher enantioselectivity. However, there is often an optimal temperature that is dependent on the specific catalyst and substrate[10].
Caption: Decision tree for troubleshooting low ee in CBS reductions.
References
-
Chiral Iminium Salt-Catalyzed Asymmetric Oxidative Dearomatization of Naphthols into ortho-Quinols. Organic Letters - ACS Publications. [Link]
-
Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]
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Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate. National Institutes of Health (NIH). [Link]
-
Iridium-Catalyzed Stereoselective α-Alkylation of α-Hydroxy Ketones with Minimally Polarized Alkenes. Journal of the American Chemical Society. [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]
-
Effects of Temperature on Stereochemistry of Enzymatic Reactions. Request PDF. [Link]
-
Jacobsen epoxidation. Grokipedia. [Link]
-
The Development of Stereoselective Substrate and Reagent-Controlled Lithiation–Borylation Chemistry. ACS Publications. [Link]
-
Sharpless Epoxidation Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
-
Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
-
Best Synthetic Methods: Enantioselective Oxidation and Reduction. Organic-Chemistry.org. [Link]
-
Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. PubMed Central. [Link]
-
Sharpless Asymmetric Epoxidation. Dalal Institute. [Link]
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Stereospecific and Stereoselective Reactions. Pharmaguideline. [Link]
- Modern Heterogeneous Oxidation Catalysis: Design, Reactions and Characteriz
-
11.4: Enantioselective Oxidations. Chemistry LibreTexts. [Link]
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How can I know what is the best condition for CBS reduction of my ketone compound? ResearchGate. [Link]
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Asymmetric Oxidations and Related Reactions. STEM - Unipd. [Link]
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The Development of Stereoselective Substrate and Reagent-Controlled Lithiation–Borylation Chemistry. National Institutes of Health (NIH). [Link]
-
Jacobsen-Katsuki Epoxidation. Organic Chemistry Portal. [Link]
-
Jacobsen epoxidation. OpenOChem Learn. [Link]
-
Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. MDPI. [Link]
-
Effect of Oxidation Temperature on the Oxidation Process of Silicon-Containing Steel. MDPI. [Link]
-
Sharpless Asymmetric Epoxidation || Stereochemistry || solved problems. YouTube. [Link]
-
Oxidation of styrene to benzaldehyde and styrene oxide over nickel and copper ceria solution combustion catalysts. MATEC Web of Conferences. [Link]
-
CBS Reduction, Enantioselective Catalysis. YouTube. [Link]
-
Substrate-controlled stereoselectivity in the Yamamoto aldol reaction. ResearchGate. [Link]
-
Mechanism of the Enantioselective Oxidation of Racemic Secondary Alcohols Catalyzed by Chiral Mn(III)–Salen Complexes. National Institutes of Health (NIH). [Link]
-
Did I understand the Sharpless epoxidation correctly? Reddit. [Link]
-
ChemInform Abstract: The Jacobsen—Katsuki Epoxidation and Its Controversial Mechanism. ResearchGate. [Link]
-
Substrate-controlled stereoselectivity in the Yamamoto aldol reaction. RSC Publishing. [Link]
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CHEM21 Case Study: Asymmetric Dihydroxylation. ACS GCI Pharmaceutical Roundtable. [Link]
-
Exploration of highly electron-rich manganese complexes in enantioselective oxidation catalysis. RSC Publishing. [Link]
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Selective Styrene Oxidation to Benzaldehyde over Recently Developed Heterogeneous Catalysts. MDPI. [Link]
-
27 STEREOSELECTIVE,STEREOSPECIFIC REACTION,ADDITION OF CARBENE | ORM-2 | JEE MAIN, IIT ADV. YouTube. [Link]
-
Corey–Itsuno reduction. Wikipedia. [Link]
-
Sharpness/Jacobsen/Katsuki Epoxidations: I'm revising asymmetric synthesis for my final year organic exam - does anyone know of anymore protocols for asymmetric epoxidation? here in clayden it says there are more methods. And also, is there any new info on the Jacobsen epoxidation? (mechanism). Reddit. [Link]
-
Catalyst Control over Regio- and Enantioselectivity in Baeyer–Villiger Oxidations of Functionalized Ketones. Journal of the American Chemical Society. [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. National Institutes of Health (NIH). [Link]
-
A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions. PubMed Central. [Link]
-
Stereospecific vs Stereoselective Made EASY! Must Know! YouTube. [Link]
-
Sharpless Asymmetric Epoxidation #organicchemistry. YouTube. [Link]
-
A Chiral Solvent Effect in Asymmetric Organocatalysis. ResearchGate. [Link]
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Best practices for handling and storage of (1R)-10-Camphorsulfonamide
An in-depth guide to the best practices for handling, storage, and troubleshooting of (1R)-10-Camphorsulfonamide, tailored for researchers, scientists, and drug development professionals.
Technical Support Center: (1R)-10-Camphorsulfonamide
Welcome to the technical support guide for (1R)-10-Camphorsulfonamide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure your experiments are safe, efficient, and reproducible. (1R)-10-Camphorsulfonamide is a valuable chiral building block, primarily used in the synthesis of advanced organocatalysts for asymmetric reactions.[1] Its proper handling and storage are paramount to achieving reliable and high-purity results in your synthetic workflows.
Core Properties & Specifications
Understanding the fundamental properties of a reagent is the first step to successful experimentation. Below is a summary of the key specifications for (1R)-10-Camphorsulfonamide.
| Property | Value | Source(s) |
| CAS Number | 72597-34-3 | |
| Molecular Formula | C₁₀H₁₇NO₃S | |
| Molecular Weight | 231.31 g/mol | |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 133-135 °C | |
| Optical Rotation [α]²⁰/D | −22° (c = 1 in methanol) | |
| Storage Class | 11 (Combustible Solids) |
A Note on Chirality: The sign of optical rotation for camphor derivatives can sometimes change depending on the solvent used.[1] The absolute configuration, however, remains (1R) throughout transformations unless a stereocenter is directly involved in a reaction.[3]
Safety, Handling, and Storage Protocols
Adherence to safety and storage protocols is non-negotiable. It ensures both personnel safety and the chemical integrity of the reagent.
Q1: What is the most critical factor to control during the storage of (1R)-10-Camphorsulfonamide? A1: Moisture is the most critical factor. The related compound, (1R)-(-)-10-Camphorsulfonic acid, is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] While the sulfonamide is generally more stable, this predisposition within the molecular family means moisture can compromise sample purity, leading to clumping, inaccurate weighing, and potential side reactions in moisture-sensitive protocols.[5] Always store the compound in a tightly sealed container, preferably within a desiccator or a dry, inert atmosphere (e.g., a glove box).[6][7]
Q2: What personal protective equipment (PPE) is required when handling this compound? A2: As a standard practice for handling any chemical solid, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. For operations with a high risk of dust generation, a full-face shield is recommended.[6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves before use and wash hands thoroughly after handling.[6]
-
Body Protection: A lab coat is required. For bulk transfers, consider a PVC apron.[6]
-
Respiratory Protection: Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]
Q3: How should I store the compound long-term? A3: For long-term storage, keep the container securely sealed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and strong oxidizing agents.[4][7] Storage at room temperature (below +30°C) is acceptable.[8] The key is to prevent temperature cycling that can cause pressure changes and compromise the container's seal.
Q4: What is the best way to dispose of waste (1R)-10-Camphorsulfonamide? A4: Dispose of the compound and its container in accordance with local, state, and federal regulations. It should be treated as chemical waste and sent to an approved waste disposal plant.[7] Do not dispose of it in standard trash or down the drain.
Troubleshooting Guide for Asymmetric Synthesis
(1R)-10-Camphorsulfonamide is often a precursor for chiral catalysts used in reactions like asymmetric Aldol or Michael additions.[1] A common failure mode in these experiments is achieving low enantiomeric excess (e.e.). The following guide addresses this specific issue.
This decision tree provides a systematic approach to troubleshooting poor stereoselectivity in a reaction using a catalyst derived from (1R)-10-Camphorsulfonamide.
Caption: Troubleshooting workflow for low enantiomeric excess.
Q1: My enantiomeric excess is lower than expected. I've checked my catalyst and conditions. What else could be wrong? A1: One often-overlooked factor is the purity of your substrates and reagents.[9] Even trace impurities can sometimes act as competitive inhibitors or catalysts for a non-selective background reaction. For example, acidic or basic impurities can interfere with the carefully tuned environment of the chiral catalyst. We recommend re-purifying your starting materials via distillation, recrystallization, or column chromatography and ensuring all other reagents are of the highest possible grade.
Q2: Could the solvent be the issue? I'm using "anhydrous" solvent from a bottle that's been open for a while. A2: Absolutely. The term "anhydrous" is only true for a freshly opened bottle or freshly distilled solvent. Solvents, especially polar aprotic ones like THF or acetonitrile, are highly hygroscopic. Absorbed water can hydrolyze sensitive intermediates or interfere with the catalyst's coordination sphere, drastically reducing enantioselectivity.[9] Always use solvent from a newly opened bottle or one that has been freshly dried over an appropriate drying agent and distilled.
Q3: I've noticed the e.e. of my product decreases if the reaction runs for too long. Why is this happening? A3: This suggests that your product may be racemizing under the reaction conditions.[9] The catalyst or other reagents present in the flask might be facilitating the equilibration of your desired enantiomer to a racemic mixture over time. To confirm this, run a time-course experiment, taking aliquots at different intervals to measure the e.e. If racemization is confirmed, you will need to optimize the reaction time to maximize yield before significant racemization occurs. Alternatively, you may need to adjust the conditions (e.g., lower temperature, different base/acid) to find a protocol where the product is more stable.
Experimental Protocol Example
This protocol outlines the synthesis of a prolyl sulfonamide organocatalyst, a common application for (1R)-10-Camphorsulfonamide, which is effective in asymmetric Aldol reactions.[1]
Objective: To synthesize (S)-1-((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl)pyrrolidine-2-carboxylic acid.
Step 1: Synthesis of (1R)-10-Camphorsulfonyl Chloride
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser with a drying tube.
-
Suspend (1R)-10-Camphorsulfonic acid (1 eq.) in thionyl chloride (SOCl₂, 5 eq.).
-
Heat the mixture to reflux (approx. 80°C) for 4 hours. The solid should fully dissolve.
-
Carefully remove the excess thionyl chloride under reduced pressure (vacuum).
-
The resulting crude (1R)-10-Camphorsulfonyl chloride, a solid, can be used in the next step without further purification.
Step 2: Synthesis of (1R)-10-Camphorsulfonamide
-
This step is provided for context, as you are starting with the sulfonamide. The sulfonyl chloride from Step 1 would be dissolved in a suitable solvent (e.g., dichloromethane) and slowly added to a cooled (0°C) solution of concentrated ammonium hydroxide. After reaction and workup, (1R)-10-Camphorsulfonamide is obtained.
Step 3: Coupling with L-Proline Methyl Ester
-
Dissolve L-proline methyl ester hydrochloride (1.1 eq.) and (1R)-10-Camphorsulfonamide (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add a non-nucleophilic base, such as triethylamine (2.5 eq.), dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates the consumption of the starting sulfonamide.
-
Perform an aqueous workup: wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the coupled product.
Step 4: Hydrolysis to the Final Catalyst
-
Dissolve the purified methyl ester from Step 3 in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 1.5 eq.) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, acidify the mixture to pH ~2-3 with 1M HCl.
-
Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the final prolyl sulfonamide organocatalyst.
References
- Cohen, L., et al. (2003). Hygroscopicity of Linear Alkylbenzene Sulfonates Powders. Tenside Surfactants Detergents, 40(5).
- Chen, F. M., et al. (1981). Synthesis of Derivatives of (1R)-(-)- and (1S)-(+)-10-Camphorsulfonic Acid.
- Li, G., et al. (2025). Asymmetric Synthesis of S(IV)-Stereogenic Sulfinimidate Esters by Sulfinamide Activation.
- Surov, A. O., et al. (2012). Physiochemical properties of alkylaminium sulfates: hygroscopicity, thermostability, and density. The Journal of Physical Chemistry A, 116(16), 4070-4077.
- Kumar, S., & Suthar, P. (2018). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.net.
- Chernyshov, D. V., et al. (2023). Synthesis of sulfonamides of (1S)-(+)-camphor-10-sulfonic acid. Chemistry of Heterocyclic Compounds, 59(1-2), 65-70.
- Nemes, P., & Venter, A. (2020).
-
PubChem. (n.d.). (1S)-(+)-Camphor-10-sulphonic acid. Retrieved from [Link]
-
RCSB PDB. (n.d.). Sulfonamide. Retrieved from [Link]
- Tacic, A., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Photochemistry and Photobiology B: Biology, 170, 257-269.
- Lopchuk, J. M., et al. (2024). Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides and sulfonimidamides enabled by an enantiopure bifunctional S(VI) reagent.
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- 4. (1R)-(-)-10-Camphorsulfonic acid | 35963-20-3 [chemicalbook.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Determining Enantiomeric Excess in (1R)-10-Camphorsulfonamide Reactions
In the landscape of asymmetric synthesis, the use of chiral auxiliaries is a cornerstone for inducing stereoselectivity. Among these, (1R)-10-camphorsulfonamide has emerged as a robust and versatile tool, particularly in the synthesis of chiral amines and amino acids. However, the successful application of this auxiliary is critically dependent on the accurate determination of the enantiomeric excess (ee) of the resulting products. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry.
As researchers, scientists, and drug development professionals, our goal extends beyond obtaining a result; we seek to understand the "why" behind our methodological choices to ensure data integrity and accelerate our research endeavors. This guide is structured to provide not just protocols, but also the underlying principles and practical insights to empower you to make informed decisions for your specific analytical challenges.
The Central Role of Enantiomeric Excess in Asymmetric Synthesis
The biological activity of chiral molecules is often confined to a single enantiomer, with its counterpart potentially exhibiting reduced efficacy, different activity, or even adverse effects. Consequently, the precise quantification of the enantiomeric composition of a synthetic product is a non-negotiable aspect of drug discovery and development. In the context of reactions utilizing (1R)-10-camphorsulfonamide, the diastereomeric intermediates formed are subsequently cleaved to yield the desired chiral product. The ee of this final product is a direct measure of the stereoselectivity of the synthetic route.
A Comparative Overview of Analytical Techniques
The choice of analytical technique for determining enantiomeric excess is a critical decision, influenced by factors such as the nature of the analyte, the required accuracy and precision, sample throughput, and available instrumentation. Here, we compare the three most common methods, highlighting their strengths and weaknesses in the context of analyzing products from (1R)-10-camphorsulfonamide mediated reactions.
| Feature | Chiral HPLC | NMR Spectroscopy | Polarimetry |
| Principle | Differential interaction with a chiral stationary phase. | Diastereomeric differentiation using chiral derivatizing or solvating agents. | Measurement of the rotation of plane-polarized light. |
| Accuracy | High (typically <1% error) | High (typically <2% error) | Low to Moderate (can be affected by impurities and experimental conditions) |
| Precision | High | High | Moderate |
| Sensitivity | High (ng to pg level) | Moderate (mg level) | Low (mg to g level) |
| Sample Throughput | Moderate to High | High | High |
| Cost (Instrument) | High | High | Low |
| Cost (Consumables) | High (chiral columns can be expensive, ~€2000 each)[1] | Moderate (solvents, chiral agents) | Low |
| Method Development | Can be time-consuming | Often faster than HPLC | Minimal |
| Direct/Indirect | Direct separation of enantiomers (as diastereomers) | Indirect (requires formation of diastereomers or use of chiral solvating agents) | Indirect (relates optical rotation to ee) |
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is widely regarded as the most reliable and accurate method for determining enantiomeric excess.[2] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation and individual quantification.
The Causality Behind Chiral HPLC Separations
In the context of (1R)-10-camphorsulfonamide reactions, the product is often a diastereomeric mixture before the auxiliary is cleaved. These diastereomers, having different physical properties, can often be separated on a standard achiral HPLC column (e.g., silica gel).[2][3] This offers a significant advantage as it bypasses the need for expensive chiral columns. The separation is driven by the different spatial arrangements of the two diastereomers, leading to distinct interactions with the stationary phase.
Alternatively, after cleavage of the camphorsulfonamide auxiliary, the resulting enantiomeric mixture can be separated on a chiral stationary phase. The CSP creates a chiral environment where one enantiomer forms a more stable transient diastereomeric complex than the other, resulting in different retention times.
Experimental Protocol: HPLC Analysis of Diastereomers
This protocol outlines a general procedure for the separation of diastereomeric products from a reaction involving (1R)-10-camphorsulfonamide.
Objective: To determine the diastereomeric ratio of a crude reaction mixture.
Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Achiral stationary phase column (e.g., Silica gel, C18)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Sample of the crude reaction mixture containing the diastereomeric products
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in the mobile phase. A typical concentration is 1 mg/mL, but this may need to be optimized.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: Silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol is commonly used for normal-phase separations. The exact ratio will need to be optimized to achieve baseline separation of the diastereomeric peaks. A good starting point is a 90:10 (v/v) mixture of hexane:isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the product has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the two diastereomers.
-
The diastereomeric excess (de) is calculated using the following formula: de (%) = [ (Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer) ] x 100
-
dot graph TD { A[Crude Reaction Mixture] --> B{Sample Preparation(Dissolution & Filtration)}; B --> C{HPLC Injection}; C --> D[Separation on Achiral Column]; D --> E{UV Detection}; E --> F[Chromatogram with Separated Diastereomers]; F --> G{Peak Integration}; G --> H[Calculation of Diastereomeric Excess]; subgraph HPLC System C; D; E; end }
Workflow for HPLC analysis of diastereomers.
NMR Spectroscopy: A Powerful Tool for Structural and Quantitative Analysis
NMR spectroscopy is another powerful technique for determining enantiomeric excess.[4] Since enantiomers are indistinguishable in an achiral solvent, the use of a chiral auxiliary is necessary to induce a chemical shift difference between them. This can be achieved in two ways: by derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, or by using a chiral solvating agent (CSA) to form transient diastereomeric complexes.
The Principle of Diastereomeric Differentiation by NMR
When a mixture of enantiomers is reacted with an enantiomerically pure chiral derivatizing agent, a mixture of diastereomers is formed. These diastereomers have different NMR spectra, and the relative integration of specific, well-resolved signals can be used to determine the enantiomeric excess. (1R)-10-camphorsulfonyl chloride, a derivative of (1R)-10-camphorsulfonic acid, is an excellent chiral derivatizing agent for this purpose, especially for chiral alcohols and amines.[4]
Alternatively, a chiral solvating agent can be added to the NMR sample. The CSA forms weak, transient diastereomeric complexes with the enantiomers, leading to small but measurable differences in their chemical shifts.
Experimental Protocol: NMR Analysis using a Chiral Solvating Agent
This protocol describes a general method for determining the enantiomeric excess of a chiral amine product after cleavage of the (1R)-10-camphorsulfonamide auxiliary.
Objective: To determine the enantiomeric excess of a chiral amine.
Materials:
-
NMR spectrometer (300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Chiral solvating agent (e.g., (R)-(-)-1,2-diphenylethane-1,2-diamine)[5]
-
Sample of the purified chiral amine
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the chiral amine in 0.6 mL of deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the amine to identify characteristic signals.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Optimize acquisition parameters to ensure good signal-to-noise and resolution.
-
-
Data Analysis:
-
Identify a well-resolved signal corresponding to a proton in the chiral amine that shows splitting into two distinct signals in the presence of the chiral solvating agent.
-
Integrate the two signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] x 100
-
dot graph TD { A[Purified Chiral Amine] --> B{Sample Preparation(Dissolution in Deuterated Solvent)}; B --> C{Addition of Chiral Solvating Agent}; C --> D{NMR Tube}; D --> E[NMR Spectrometer]; E --> F{Acquisition of ¹H NMR Spectrum}; F --> G[Spectrum with Separated Enantiomeric Signals]; G --> H{Signal Integration}; H --> I[Calculation of Enantiomeric Excess]; subgraph NMR Analysis D; E; F; G; H; I; end }
Workflow for NMR analysis with a chiral solvating agent.
Polarimetry: A Classic but Limited Approach
Polarimetry is the oldest method for assessing enantiomeric purity. It measures the rotation of plane-polarized light by a chiral compound in solution. The magnitude of the rotation is proportional to the concentration of the chiral substance and the enantiomeric excess.
The Caveats of Polarimetry
While simple and inexpensive, polarimetry has significant limitations for the accurate determination of enantiomeric excess. The measured optical rotation can be influenced by several factors, including:
-
Presence of other chiral compounds: Any optically active impurity will contribute to the measured rotation, leading to inaccurate results.
-
Concentration, solvent, temperature, and wavelength: The specific rotation of a compound is highly dependent on these experimental parameters.
-
Non-linear relationship between optical rotation and ee: In some cases, the relationship between the measured rotation and the enantiomeric excess is not linear.
Due to these limitations, polarimetry is generally not recommended as a primary method for the accurate determination of enantiomeric excess in a research or drug development setting. It can, however, be a useful tool for a quick qualitative check of enantiomeric enrichment.
Conclusion: A Multi-faceted Approach to Ensuring Scientific Integrity
The accurate determination of enantiomeric excess is a critical aspect of asymmetric synthesis. While chiral HPLC remains the gold standard for its accuracy and sensitivity, NMR spectroscopy offers a rapid and convenient alternative, particularly for high-throughput screening. Polarimetry, while historically significant, should be used with caution and preferably as a complementary technique.
For reactions involving (1R)-10-camphorsulfonamide, the ability to separate the diastereomeric intermediates on an achiral HPLC column provides a significant practical advantage. This approach simplifies method development and reduces costs associated with chiral columns.
Ultimately, the choice of method will depend on the specific requirements of the analysis. For rigorous validation of enantiomeric excess, a combination of techniques, such as a rapid screen by NMR followed by a more precise quantification by chiral HPLC, can provide the highest level of confidence in the results. As senior application scientists, it is our responsibility to not only generate data but to ensure its validity and reliability, thereby upholding the principles of scientific integrity.
References
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Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]
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Gokbulut, C. (2022). Answer to "I want to purchase chiral column. Which one is best and what will be the price.?". ResearchGate. [Link]
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Zhang, L., et al. (2022). Chemical characterization, absolute configuration and optical purity of (1S)-(+)- and (1R)-(-)-10-camphorsulfonic acid. Acta Crystallographica Section C: Structural Chemistry, 78(Pt 10), 673-681. [Link]
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Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. [Link]
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Bondi, S., et al. (2011). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. The Fordham Undergraduate Research Journal, 1(1), Article 10. [Link]
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Matejka, P., & Kopecký, J. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Symmetry, 14(5), 990. [Link]
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Apaza Paucara, J. C. (2022). Answer to "I want to purchase chiral column. Which one is best and what will be the price.?". ResearchGate. [Link]
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Bondi, S., et al. (2011). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. The Fordham Undergraduate Research Journal, 1(1), Article 10. [Link]
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Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]
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A Researcher's Guide to Chiral Auxiliaries: A Comparative Analysis of (1R)-10-Camphorsulfonamide Derivatives and Other Leading Systems
In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the synthetic chemist's toolbox is equipped with a variety of strategies. Among these, the use of chiral auxiliaries remains a robust and reliable method for controlling stereochemistry. This guide provides an in-depth comparison of the performance of chiral auxiliaries derived from (1R)-10-Camphorsulfonamide, alongside other prominent auxiliaries such as Evans' Oxazolidinones and the catalyst system developed by Corey, Bakshi, and Shibata. We will explore the underlying principles of their stereodirecting capabilities, supported by experimental data, to offer researchers and drug development professionals a clear perspective on their respective strengths and applications.
The Foundation of Chirality Control: An Introduction to Chiral Auxiliaries
A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to guide a subsequent chemical transformation in a diastereoselective manner. Once the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is judged by several key criteria: its ease of synthesis and attachment, the level of stereocontrol it imparts, the predictability of the stereochemical outcome, and the ease of its removal without racemization of the product.
(1R)-10-Camphorsulfonamide: The Progenitor of a Powerful Auxiliary
(1R)-10-Camphorsulfonamide, a derivative of the naturally occurring and readily available camphor, serves as a crucial starting material for the synthesis of a highly effective class of chiral auxiliaries known as Oppolzer's sultams. While (1R)-10-Camphorsulfonamide itself is primarily used as a resolving agent or as a building block for chiral ligands and catalysts, its true potential as a covalently bound chiral auxiliary is realized in the form of the corresponding sultam.
From Sulfonamide to Sultam: The Genesis of Oppolzer's Auxiliary
The synthesis of Oppolzer's camphorsultam involves the reduction of the corresponding camphorsulfonylimine, which is derived from camphorsulfonic acid. A common method employs lithium aluminium hydride for this stereoselective reduction, which yields the exo isomer due to steric hindrance from one of the camphor's methyl groups.[1][2] This rigid, bicyclic structure is the key to its effectiveness as a chiral auxiliary.[1][3]
Caption: Synthesis of Oppolzer's Camphorsultam from (1R)-10-Camphorsulfonic Acid.
A Comparative Analysis of Leading Chiral Auxiliaries
To provide a comprehensive overview, we will now compare the performance of Oppolzer's camphorsultam with two other titans in the field of chiral auxiliaries and catalysts: Evans' oxazolidinones and Corey's oxazaborolidine catalysts.
Oppolzer's Camphorsultam
Derived from (1R)-10-Camphorsulfonamide, Oppolzer's camphorsultam has proven to be a highly versatile and reliable chiral auxiliary for a wide range of asymmetric transformations, including Diels-Alder reactions, alkylations, and aldol additions.[1][3]
Mechanism of Stereocontrol: The rigid camphor backbone locks the conformation of the N-acyl group, and chelation of a Lewis acid to the carbonyl oxygen and the sulfonyl oxygen creates a well-defined chiral environment. This steric hindrance directs the approach of the electrophile to the less hindered face of the enolate.[4][5]
Performance: Oppolzer's sultams consistently provide high levels of diastereoselectivity in a variety of reactions.
-
Diels-Alder Reactions: N-enoyl derivatives of Oppolzer's sultam are excellent dienophiles in asymmetric Diels-Alder reactions, often yielding the desired cycloadducts with high diastereomeric excess (d.e.).[3]
-
Alkylations: Enolates derived from N-acyl sultams undergo highly diastereoselective alkylations.[4]
-
Aldol Reactions: Boron enolates of N-acyl sultams react with aldehydes to afford aldol products with excellent stereocontrol.[6]
Cleavage: The auxiliary can be removed under a variety of conditions, including hydrolysis with lithium hydroxide or reductive cleavage with lithium aluminum hydride, to furnish the corresponding carboxylic acids, alcohols, or aldehydes. The auxiliary can often be recovered in high yield.[3]
Evans' Oxazolidinones
Developed by David A. Evans, chiral oxazolidinones are among the most widely used and well-studied chiral auxiliaries. They are particularly renowned for their application in asymmetric aldol and alkylation reactions.
Mechanism of Stereocontrol: Similar to Oppolzer's sultams, the stereochemical outcome is controlled by the steric influence of the substituent at the C4 position of the oxazolidinone ring. Formation of a Z-enolate, often chelated to a metal cation, directs the electrophile to the opposite face of the substituent.[7]
Performance: Evans' auxiliaries are known for their high and predictable diastereoselectivity.
-
Alkylation Reactions: N-acyl oxazolidinones can be deprotonated to form enolates that react with a variety of electrophiles with high diastereoselectivity.
-
Aldol Reactions: Boron enolates of N-acyl oxazolidinones are particularly effective in asymmetric aldol reactions, providing syn-aldol products with excellent stereocontrol.[7][8]
Cleavage: The N-acyl bond can be cleaved under various conditions, such as hydrolysis with lithium hydroperoxide or reduction with lithium borohydride, to provide the corresponding carboxylic acids or alcohols.
Corey's Oxazaborolidines (CBS Catalysts)
Unlike Oppolzer's and Evans' auxiliaries, which are stoichiometric reagents, the Corey-Bakshi-Shibata (CBS) catalyst is a chiral oxazaborolidine that is used in catalytic amounts for the asymmetric reduction of ketones to alcohols.
Mechanism of Stereocontrol: The ketone coordinates to the Lewis acidic boron atom of the catalyst in a way that places the larger substituent in a pseudo-equatorial position to minimize steric interactions. The hydride is then delivered from a borane-amine complex to the less hindered face of the ketone.[9]
Performance: The CBS reduction is a highly effective method for the enantioselective reduction of a wide range of prochiral ketones, often achieving high enantiomeric excess (e.e.).[10][11]
-
Asymmetric Ketone Reduction: A broad range of aryl-alkyl, di-alkyl, and α,β-unsaturated ketones can be reduced to the corresponding secondary alcohols with high enantioselectivity.[12]
Experimental Data: A Head-to-Head Comparison
The following tables summarize representative experimental data for the performance of these chiral auxiliaries in key asymmetric reactions.
Table 1: Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (d.e.) | Reference |
| Oppolzer's Sultam | N-propionyl sultam | Benzyl bromide | >98% | [4] |
| Evans' Oxazolidinone | N-propionyl oxazolidinone | Benzyl bromide | >99% | [13] |
Table 2: Asymmetric Aldol Reaction
| Chiral Auxiliary | Substrate | Aldehyde | Diastereomeric Excess (d.e.) | Reference |
| Oppolzer's Sultam | N-acetyl sultam | Isobutyraldehyde | >99% (syn) | [6] |
| Evans' Oxazolidinone | N-propionyl oxazolidinone | Isobutyraldehyde | >99% (syn) | [7][8] |
Table 3: Asymmetric Diels-Alder Reaction & Reduction
| Chiral Auxiliary/Catalyst | Reaction Type | Substrate | Diene/Reducing Agent | Diastereomeric/Enantiomeric Excess | Reference |
| Oppolzer's Sultam | Diels-Alder | N-crotonyl sultam | Cyclopentadiene | >98% d.e. | [3] |
| Corey's Oxazaborolidine | Reduction | Acetophenone | Borane | >95% e.e. | [10] |
Experimental Protocols
General Procedure for Asymmetric Alkylation using an Evans' Oxazolidinone
-
To a solution of the N-acyl oxazolidinone in anhydrous THF at -78 °C is added a solution of a strong base such as lithium diisopropylamide (LDA).
-
The resulting enolate solution is stirred for 30 minutes at -78 °C.
-
The electrophile (e.g., an alkyl halide) is added, and the reaction is stirred for several hours at -78 °C.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and warmed to room temperature.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The diastereomeric ratio is determined by NMR spectroscopy or chromatography.
General Procedure for an Asymmetric Diels-Alder Reaction using an Oppolzer's Sultam
-
To a solution of the N-enoyl sultam in an anhydrous solvent such as dichloromethane at -78 °C is added a Lewis acid (e.g., diethylaluminum chloride).
-
The diene is added, and the reaction mixture is stirred at low temperature until the reaction is complete.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted, and the combined organic layers are dried and concentrated.
-
The diastereomeric excess is determined by NMR spectroscopy or chromatography.
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- 5. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Validation of Stereochemical Assignment in Secondary Alcohols: (1R)-10-Camphorsulfonyl Chloride vs. Mosher's Acid
In the landscape of pharmaceutical development and complex molecule synthesis, the unambiguous determination of stereochemistry is a critical, non-negotiable checkpoint. The spatial arrangement of atoms within a molecule dictates its biological activity, pharmacokinetic profile, and toxicological properties. For chiral secondary alcohols, a ubiquitous functional group in natural products and active pharmaceutical ingredients (APIs), a variety of methods exist for the assignment of absolute configuration. Among these, derivatization with a chiral agent to form diastereomers, followed by nuclear magnetic resonance (NMR) analysis, is a powerful and routinely employed strategy.
This guide provides an in-depth technical comparison of two prominent chiral derivatizing agents for secondary alcohols: (1R)-10-camphorsulfonyl chloride and the widely recognized α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid. We will delve into the causality behind the experimental choices, present detailed, self-validating protocols, and provide a comparative analysis of their performance based on experimental data.
The Underlying Principle: Diastereomeric Differentiation by NMR
The core principle of this method lies in the conversion of a pair of enantiomers, which are spectroscopically indistinguishable in a non-chiral environment, into a pair of diastereomers. Diastereomers possess different physical properties and, crucially, distinct NMR spectra. By reacting a chiral secondary alcohol with an enantiomerically pure chiral derivatizing agent (CDA), two diastereomers are formed. The differing spatial relationship between the chiral centers of the alcohol and the CDA in the two resulting diastereomers leads to measurable differences in the chemical shifts (Δδ) of the protons in the vicinity of the newly formed linkage. The analysis of these chemical shift differences allows for the determination of the absolute configuration of the alcohol.[1][2]
(1R)-10-Camphorsulfonyl Chloride: A Robust and Cost-Effective Alternative
(1R)-10-Camphorsulfonyl chloride, a derivative of camphor, is a highly effective chiral derivatizing agent for the stereochemical analysis of secondary alcohols. The rigid bicyclic structure of the camphor backbone provides a well-defined and predictable conformational preference in the resulting diastereomeric sulfonate esters. The key to its utility is the anisotropic effect of the carbonyl group within the camphor moiety, which exerts a shielding or deshielding effect on the nearby protons of the alcohol.[3]
The choice of the (1R) enantiomer of the derivatizing agent is deliberate. By forming diastereomers with both the (R) and (S) enantiomers of the secondary alcohol, a predictable pattern of chemical shift differences emerges, allowing for the assignment of the alcohol's absolute configuration.
Conformational Model and the Origin of Chemical Shift Differences
Upon formation of the diastereomeric camphorsulfonate esters, the molecule adopts a preferred conformation to minimize steric interactions. In this favored conformation, the bulky camphor group orients itself in a predictable manner relative to the substituents at the stereocenter of the alcohol. The carbonyl group of the camphor skeleton creates a cone of magnetic anisotropy. Protons of the alcohol moiety that fall within the shielding region of this cone will exhibit an upfield shift in the ¹H NMR spectrum, while those in the deshielding region will be shifted downfield.[4]
The differential shielding or deshielding experienced by the protons of the alcohol in the two diastereomers is the basis for the stereochemical assignment.
Caption: Simplified model of the anisotropic effect of the camphor carbonyl group on the protons of a derivatized secondary alcohol.
Mosher's Acid: The Established Benchmark
Mosher's acid, and its corresponding acid chloride, is a widely used and well-documented chiral derivatizing agent for determining the absolute configuration of alcohols and amines.[5] The principle of its application is analogous to that of camphorsulfonyl chloride: formation of diastereomeric esters and subsequent analysis of the ¹H NMR chemical shift differences. The anisotropic effect in Mosher's esters arises from the phenyl ring of the MTPA moiety.[2]
Conformational Model of Mosher's Esters
The accepted conformational model for Mosher's esters proposes that the C=O and the Cα-OCH₃ bonds are eclipsed. This orientation places the trifluoromethyl group and the phenyl ring in specific positions relative to the substituents of the alcohol. The phenyl group then exerts its shielding effect on the substituent that lies in its proximity. By analyzing the chemical shift differences (Δδ = δS - δR) for the protons of the alcohol in the two diastereomeric esters, the absolute configuration can be determined. Protons with a positive Δδ are positioned on one side of the molecule, while those with a negative Δδ are on the other.[2]
Caption: Simplified representation of the conformational model for Mosher's esters, illustrating the shielding effect of the phenyl group.
Comparative Analysis: Performance and Practical Considerations
| Feature | (1R)-10-Camphorsulfonyl Chloride | Mosher's Acid (MTPA-Cl) |
| Anisotropic Group | Carbonyl group of the camphor skeleton | Phenyl group |
| Reagent Stability | Sulfonyl chlorides are generally more stable to hydrolysis than acid chlorides, allowing for easier storage.[6] | Acid chlorides are highly reactive and sensitive to moisture, requiring careful handling and storage. |
| Cost-Effectiveness | Generally more cost-effective.[6] | Significantly more expensive.[6] |
| Reaction Conditions | Typically requires a base such as triethylamine or pyridine in an aprotic solvent. | Similar conditions, often using pyridine as both a base and a catalyst. |
| NMR Signal Resolution | Can provide well-resolved signals for diastereomers.[6] | The benchmark for providing clear, well-resolved signals. |
| Predictive Model | The rigid camphor backbone leads to a reliable conformational model. | The conformational model is well-established and widely validated. |
Experimental Protocols
Protocol 1: Derivatization of a Secondary Alcohol with (1R)-10-Camphorsulfonyl Chloride
This protocol is adapted from established procedures for the derivatization of chiral alcohols.[6]
Materials:
-
Chiral secondary alcohol (~5 mg, 1 equivalent)
-
(1R)-(-)-10-Camphorsulfonyl chloride (~1.2 equivalents)
-
Anhydrous triethylamine (~1.5 equivalents)
-
Anhydrous dichloromethane (DCM) or chloroform-d (CDCl₃) for direct NMR tube reaction
-
Anhydrous sodium sulfate
-
Standard laboratory glassware or NMR tubes
Procedure:
-
In a clean, dry vial, dissolve the chiral secondary alcohol in anhydrous DCM (or CDCl₃ for direct analysis).
-
Add anhydrous triethylamine to the solution.
-
Cool the mixture in an ice bath for 15 minutes.
-
Add (1R)-(-)-10-camphorsulfonyl chloride in one portion.
-
Allow the reaction to stir at 0°C for 45 minutes and then warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be directly analyzed by NMR if conducted in an NMR tube.
-
For purification, quench the reaction with water and extract with DCM. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the diastereomeric camphorsulfonate esters.[6]
Caption: Step-by-step workflow for the derivatization of a secondary alcohol with (1R)-10-camphorsulfonyl chloride.
Protocol 2: Derivatization of a Secondary Alcohol with Mosher's Acid Chloride
This is a standard protocol for the preparation of Mosher's esters.[5]
Materials:
-
Chiral secondary alcohol (~2.5 mg, 1 equivalent)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride) (~1.2 equivalents)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride) (~1.2 equivalents)
-
Anhydrous pyridine (~5-10 µL)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
Two NMR tubes
Procedure:
-
Preparation of (R)-MTPA Ester: In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine.
-
Add a slight molar excess of (R)-Mosher's acid chloride.
-
Cap the NMR tube and mix the contents gently.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion is observed by ¹H NMR.
-
Preparation of (S)-MTPA Ester: In a separate, clean, dry NMR tube, repeat steps 1-5 using (S)-Mosher's acid chloride.
-
NMR Analysis: Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples. Assign the relevant proton signals and calculate the Δδ (δS - δR) values.[5]
Data Presentation: A Hypothetical Case Study
To illustrate the comparative data obtained, consider a hypothetical chiral secondary alcohol, (R/S)-2-octanol.
Table 1: Hypothetical ¹H NMR Chemical Shift Data (ppm) for Diastereomeric Esters of 2-Octanol
| Proton | (R)-Alcohol + (1R)-Camphorsulfonyl | (S)-Alcohol + (1R)-Camphorsulfonyl | Δδ | (R)-Alcohol + (S)-Mosher's | (S)-Alcohol + (S)-Mosher's | Δδ (δS - δR) |
| H-2 | 4.85 | 4.95 | +0.10 | 4.90 | 4.98 | +0.08 |
| H-1 (CH₃) | 1.20 | 1.15 | -0.05 | 1.25 | 1.22 | -0.03 |
| H-3 (CH₂) | 1.55 | 1.65 | +0.10 | 1.60 | 1.68 | +0.08 |
Note: The Δδ values are hypothetical and serve for illustrative purposes. The sign of the Δδ is crucial for the stereochemical assignment based on the respective conformational models.
Conclusion and Recommendations
Both (1R)-10-camphorsulfonyl chloride and Mosher's acid are highly effective chiral derivatizing agents for the determination of the absolute configuration of secondary alcohols by NMR spectroscopy.
Mosher's acid remains the gold standard due to the extensive body of literature supporting its use and the well-established reliability of its conformational model. However, its high cost and sensitivity to moisture can be drawbacks in certain laboratory settings.
(1R)-10-Camphorsulfonyl chloride presents a robust, cost-effective, and highly practical alternative. Its greater stability and the predictable anisotropic effects of the rigid camphor backbone make it an excellent choice for routine stereochemical analysis. For laboratories seeking a reliable and economical method for the validation of stereochemical assignments, the camphorsulfonyl chloride method is a highly recommended approach.
Ultimately, the choice of reagent may depend on the specific requirements of the project, available resources, and the nature of the secondary alcohol under investigation. In all cases, careful execution of the experimental protocol and a thorough understanding of the underlying principles of diastereomeric differentiation by NMR are paramount to obtaining accurate and reliable stereochemical assignments.
References
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A Senior Application Scientist's Guide to Spectroscopic Analysis for Product Characterization: A Comparative Approach to NMR, IR, and MS
For researchers, scientists, and professionals in drug development, the precise and comprehensive characterization of pharmaceutical products is not just a regulatory requirement but a cornerstone of safety and efficacy. This guide provides an in-depth comparison of three powerhouse spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering field-proven insights into their application for robust product characterization. The objective is to move beyond a simple listing of specifications and delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems.
The validation of analytical procedures is paramount to ensure data reliability. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international organizations such as the International Council for Harmonisation (ICH) provide guidelines for this purpose.[1][2][3][4][5][6][7] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[8] This guide is developed with these principles in mind, providing a framework for selecting and implementing the most appropriate spectroscopic methods for your specific analytical challenges.
The Orthogonal Approach: A Pillar of Confidence
In the realm of pharmaceutical analysis, relying on a single analytical technique can introduce biases and potential blind spots. The concept of "orthogonal methods" is therefore crucial. Orthogonal techniques measure the same attribute using different physical principles, providing a more accurate and comprehensive understanding of the sample.[9][10] By employing multiple, independent techniques, we can validate results and enhance the overall accuracy of our measurements.[11] This guide will explore how NMR, IR, and MS can be used as orthogonal methods to build a multi-faceted and confident characterization of a pharmaceutical product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[12] It is based on the principle that many atomic nuclei possess a quantum mechanical property called spin.[13][14] When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies, providing a wealth of information about their chemical environment.[13][14][15][16][17]
Causality in NMR Experimental Design
The power of NMR lies in its ability to provide detailed information about the connectivity of atoms within a molecule. The choice of NMR experiment is dictated by the specific information required. For instance, ¹H NMR provides information about the number and types of protons, while ¹³C NMR reveals the carbon skeleton. More advanced 2D NMR techniques, such as COSY and HSQC, are employed to establish direct and long-range correlations between protons and carbons, respectively, which is crucial for piecing together the complete molecular structure.
Comparison with Alternatives
While MS provides information on the molecular weight and fragmentation patterns, and IR identifies functional groups, neither can rival the detailed structural insights provided by NMR.[18][19] However, a significant limitation of NMR is its relatively low sensitivity compared to MS.[18][20][21] This makes NMR less suitable for trace analysis but ideal for the characterization of bulk active pharmaceutical ingredients (APIs).
Data Presentation: NMR Spectral Data Summary
| Parameter | ¹H NMR | ¹³C NMR | 2D NMR (COSY, HSQC) |
| Information Provided | Proton environment, multiplicity (neighboring protons), integration (proton count) | Carbon environment, number of unique carbons | Connectivity between protons and/or carbons |
| Typical Application | Primary structure confirmation, purity assessment | Confirmation of carbon backbone | Complete structural elucidation of complex molecules |
| Relative Sensitivity | High (for NMR) | Low | Varies |
Experimental Protocol: ¹H NMR for API Purity Assessment
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the API and dissolve it in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid interfering signals. Deuterated solvents are used because they are "invisible" in ¹H NMR spectra.[22]
-
Internal Standard: Add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the NMR tube. The internal standard must have a signal that does not overlap with any of the API signals and is chemically inert with the sample.
-
Instrument Setup: Place the NMR tube in the spectrometer. Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Purity Calculation: Integrate the signals corresponding to the API and the internal standard. The purity of the API can be calculated using the following formula: Purity (%) = (Area_API / N_API) * (N_IS / Area_IS) * (MW_API / MW_IS) * (Weight_IS / Weight_API) * 100 Where: Area = integral area, N = number of protons giving rise to the signal, MW = molecular weight, Weight = weight of the substance.
This protocol is self-validating because the use of a certified internal standard provides a direct and accurate measure of the API concentration, independent of the instrument's response factor.
Visualization: NMR Workflow
Caption: Workflow for quantitative NMR analysis.
Infrared (IR) Spectroscopy: The Functional Group Fingerprinter
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[19][23][24] It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[25][26]
Causality in IR Experimental Design
The choice of sampling technique in IR is critical for obtaining a high-quality spectrum. Attenuated Total Reflectance (ATR) is often the preferred method for pharmaceutical analysis due to its minimal sample preparation requirements.[27][28] ATR works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample.[27] This technique is suitable for analyzing both solids and liquids.[29]
Comparison with Alternatives
While NMR provides a detailed map of the entire molecular structure, IR offers a quick "fingerprint" of the functional groups present.[19] This makes it an excellent tool for confirming the identity of a known compound or for monitoring chemical reactions. Mass spectrometry, on the other hand, provides information about the molecular weight and elemental composition. The information from IR and MS is often complementary.
Data Presentation: IR Spectral Data Summary
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Corresponding Functional Group(s) |
| 3700 - 3200 | O-H, N-H stretching | Alcohols, phenols, carboxylic acids, amines, amides |
| 3100 - 3000 | C-H stretching | Aromatics, alkenes |
| 3000 - 2850 | C-H stretching | Alkanes |
| 1800 - 1650 | C=O stretching | Carbonyls (ketones, aldehydes, esters, amides, carboxylic acids) |
| 1680 - 1600 | C=C stretching | Alkenes, aromatics |
Experimental Protocol: ATR-FTIR for Raw Material Identification
-
Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum of the empty ATR accessory. This is crucial to subtract any atmospheric or instrumental interferences.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.[28]
-
Apply Pressure (for solids): If the sample is a solid, apply pressure using the built-in press to ensure good contact between the sample and the crystal.[28]
-
Data Acquisition: Acquire the IR spectrum of the sample.
-
Data Analysis: Compare the acquired spectrum with a reference spectrum of the known material. The "fingerprint region" (below 1500 cm⁻¹) is particularly useful for this comparison as it contains a complex pattern of absorptions that is unique to each molecule.
This protocol is self-validating as the comparison to a certified reference standard provides a high degree of confidence in the material's identity.
Visualization: ATR-FTIR Workflow
Caption: Workflow for ATR-FTIR analysis.
Mass Spectrometry (MS): The Molecular Weight and Impurity Detective
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[30] It is an invaluable tool for determining the molecular weight of a compound and for identifying and quantifying impurities.[30][31][32] The process involves ionizing a sample and then separating the resulting ions based on their mass-to-charge ratio.[12]
Causality in MS Experimental Design
The choice of ionization technique and mass analyzer is critical for successful MS analysis. For many pharmaceutical applications, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[33][34] This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures.[33][34] Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of large and thermally fragile molecules without significant fragmentation.
Comparison with Alternatives
MS offers significantly higher sensitivity than NMR, making it ideal for detecting and identifying trace-level impurities.[18][20][31] While NMR provides detailed structural information and IR identifies functional groups, MS provides the crucial information of molecular weight and elemental formula (with high-resolution MS). These techniques are highly complementary. For example, LC-MS can be used to separate and identify an unknown impurity, and then NMR can be used to elucidate its complete structure.
Data Presentation: MS Data Summary
| Parameter | Information Provided | Typical Application |
| Full Scan MS | Molecular weight of the parent compound and its fragments | Molecular weight determination, impurity identification |
| Tandem MS (MS/MS) | Fragmentation pattern of a specific ion | Structural elucidation of unknown compounds, confirmation of identity |
| High-Resolution MS (HRMS) | Accurate mass measurement, allowing for the determination of elemental composition | Unambiguous identification of compounds, impurity profiling |
Experimental Protocol: LC-MS for Impurity Profiling
-
Sample Preparation: Prepare a solution of the API in a suitable solvent at a known concentration.
-
LC Method Development: Develop a liquid chromatography method that effectively separates the API from its potential impurities. This typically involves optimizing the mobile phase composition, gradient, flow rate, and column temperature.
-
MS Parameter Optimization: Optimize the mass spectrometer parameters, including the ionization source settings (e.g., capillary voltage, gas flow rates) and mass analyzer settings (e.g., scan range, collision energy for MS/MS).
-
Data Acquisition: Inject the sample into the LC-MS system and acquire the data. It is advisable to acquire both full scan MS and tandem MS (MS/MS) data.
-
Data Analysis: Process the chromatograms to identify and quantify any impurities. The mass spectra of the impurities can be used to propose their structures. High-resolution mass spectrometry can provide the elemental composition, which greatly aids in structure elucidation.
This protocol is self-validating by demonstrating the separation of known impurities and the ability to detect them at specified levels, in accordance with ICH guidelines on impurities in new drug substances and products.[35]
Visualization: LC-MS Workflow
Caption: Workflow for LC-MS impurity profiling.
Comparative Summary and Strategic Implementation
The choice of spectroscopic technique, or combination of techniques, should be guided by the specific analytical question at hand. The following table provides a comparative summary to aid in this decision-making process.
| Feature | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Primary Information | Complete molecular structure, connectivity | Functional groups | Molecular weight, elemental composition, fragmentation |
| Sensitivity | Low | Moderate | High |
| Specificity | Very High | High | Very High |
| Sample Throughput | Low to Moderate | High | High (with LC) |
| Quantitative Capability | Excellent (qNMR) | Semi-quantitative | Good (with appropriate standards) |
| Key Strength | Unambiguous structure elucidation | Rapid identification of knowns | Trace-level impurity detection |
| Key Limitation | Low sensitivity | Limited structural information | Destructive, may require chromatography |
Decision-Making Flowchart: Selecting the Right Technique
Caption: Decision-making guide for technique selection.
By strategically employing NMR, IR, and MS as orthogonal and complementary techniques, researchers and drug development professionals can build a comprehensive and robust characterization of their products, ensuring quality, safety, and regulatory compliance.
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Mastering Stereochemistry: A Comparative Guide to X-ray Crystallography of (1R)-10-Camphorsulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral analysis and asymmetric synthesis, the unambiguous determination of absolute stereochemistry is paramount. X-ray crystallography stands as the gold standard for this purpose, providing a definitive three-dimensional map of molecular architecture.[1] However, obtaining diffraction-quality crystals of a chiral molecule can be a significant bottleneck. The use of chiral derivatizing agents, or chiral auxiliaries, is a time-honored strategy to overcome this challenge by covalently attaching a rigid, crystalline moiety of known absolute configuration to the analyte. This process forms diastereomers that often exhibit different crystallization behaviors, facilitating the growth of single crystals suitable for X-ray diffraction.
Among the arsenal of chiral auxiliaries, (1R)-10-camphorsulfonamide and its derivatives have emerged as powerful tools. Derived from the naturally abundant and chiral camphor molecule, these reagents offer a rigid bicyclic framework that can effectively translate its chirality to a prochiral center and induce crystallization. This guide provides an in-depth technical comparison of (1R)-10-camphorsulfonamide derivatives with other common chiral auxiliaries for X-ray crystallography, supported by experimental data and detailed protocols to empower researchers in their stereochemical assignments.
The Decisive Edge: Why (1R)-10-Camphorsulfonamide Derivatives Excel
The efficacy of a chiral derivatizing agent for X-ray crystallography hinges on several key factors: its ability to reliably induce crystallization, the quality of the resulting crystals, and the ease of determining the absolute configuration of the analyte from the crystal structure of the diastereomer. (1R)-10-camphorsulfonamide derivatives consistently demonstrate exceptional performance across these metrics.
The rigid camphor backbone provides a strong steric influence, leading to well-defined and often predictable packing arrangements in the crystal lattice. This inherent rigidity is crucial for forming high-quality, single crystals. Furthermore, the presence of a sulfonyl group offers hydrogen bonding capabilities, further promoting ordered crystal packing.
Comparative Performance: (1R)-10-Camphorsulfonamide Derivatives vs. Alternatives
To objectively assess the performance of (1R)-10-camphorsulfonamide derivatives, a comparison with other widely used chiral derivatizing agents is essential. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic example, primarily utilized in NMR spectroscopy for determining enantiomeric purity and absolute configuration, but it is also employed in crystallographic studies.[2]
| Chiral Derivatizing Agent | Analyte Type | Crystallization Success Rate | Key Advantages for Crystallography | Limitations |
| (1R)-10-Camphorsulfonyl Chloride | Amines, Alcohols | High | Rigid framework promotes high-quality crystal growth. The known absolute configuration of the camphor moiety serves as an internal reference.[3] | Derivatization may sometimes be challenging for sterically hindered analytes. |
| (1S)-(+)-10-Camphorsulfonic Acid | Amines (forms diastereomeric salts) | High | Forms well-defined ionic interactions, leading to distinct crystal packing for diastereomers.[4] Excellent for resolving racemic amines. | Limited to basic analytes that can form salts. |
| Mosher's Acid Chloride | Alcohols, Amines | Moderate to High | The trifluoromethyl group can aid in phase determination. Well-established NMR correlation. | Can be prone to racemization. The phenyl group's rotational freedom can sometimes lead to conformational disorder in the crystal.[2] |
| (-)-Camphorsultam | Carboxylic Acids, Alcohols | High | Excellent chiral auxiliary for asymmetric synthesis with derivatives that crystallize well.[5] The sultam group provides strong hydrogen bonding sites. | Requires coupling to the analyte, adding a synthetic step. |
Table 1: Comparison of Chiral Derivatizing Agents for X-ray Crystallography.
A compelling case study highlights the superiority of the camphorsulfonyl moiety in inducing diastereomeric resolution through crystallization. In the resolution of DL-phenylglycine, the use of (1S)-(+)-camphor-10-sulfonic acid resulted in a highly efficient separation. X-ray analysis of the resulting diastereomeric salts revealed a dense and stable molecular conformation for the less-soluble salt, while the more-soluble salt exhibited a coarser structure with "holey" vacancy layers, explaining the significant difference in solubility that drives the resolution.[4]
The Crystallographic Workflow: From Derivatization to Structure Elucidation
The successful application of (1R)-10-camphorsulfonamide derivatives in X-ray crystallography follows a systematic workflow. Understanding the causality behind each experimental choice is critical for success.
Experimental Protocol: Diastereoselective Crystallization of a Chiral Amine with (1R)-10-Camphorsulfonyl Chloride
This protocol provides a detailed methodology for the derivatization of a chiral primary amine and subsequent diastereoselective crystallization.
Part 1: Synthesis of the (1R)-10-Camphorsulfonamide Derivative
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral primary amine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per mmol of amine). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.2 eq) to the cooled solution.
-
Derivatization: Slowly add a solution of (1R)-(-)-10-camphorsulfonyl chloride (1.1 eq) in anhydrous DCM.[6] The reaction is often exothermic; maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting diastereomeric mixture of sulfonamides by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the derivatives.
Part 2: Diastereoselective Crystallization
-
Solvent Screening: The key to successful crystallization is finding a suitable solvent or solvent system. Screen a variety of solvents of different polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, and mixtures thereof). A good starting point is a solvent in which the diastereomeric mixture is sparingly soluble at room temperature but readily soluble upon heating.
-
Crystal Growth:
-
Slow Evaporation: Dissolve the purified diastereomeric mixture in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.
-
Slow Cooling: Prepare a saturated solution of the diastereomers in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.
-
Vapor Diffusion: Place a concentrated solution of the diastereomers in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the diastereomers are less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the solution of the diastereomers, reducing their solubility and promoting crystallization.
-
-
Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry briefly before mounting for X-ray analysis.
Interpreting the Crystallographic Data: A Window into Absolute Stereochemistry
Once a high-quality single crystal is obtained and X-ray diffraction data are collected, the resulting electron density map allows for the determination of the molecular structure. Since the absolute configuration of the (1R)-10-camphorsulfonamide moiety is known, it serves as an internal reference to unambiguously assign the absolute configuration of the chiral center in the analyte.
Conclusion: A Reliable Path to Stereochemical Certainty
(1R)-10-Camphorsulfonamide derivatives stand out as exceptionally reliable and effective chiral auxiliaries for the determination of absolute stereochemistry by X-ray crystallography. Their rigid, chiral framework facilitates the growth of high-quality single crystals of diastereomeric derivatives, providing a clear and unambiguous path to assigning the three-dimensional arrangement of atoms in a chiral molecule. By understanding the principles behind their application and following systematic experimental protocols, researchers can confidently navigate the challenges of stereochemical analysis and accelerate their progress in drug discovery and the synthesis of complex molecules.
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Hofstra, J. L. (2018). Demystifying X-ray Crystallography: A Historical and Practical Guide for Organic Chemists. CaltechTHESIS. [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
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Flack, H. D., & Bernardinelli, G. (2008). X-ray crystallography and chirality: understanding the limitations. Chirality, 20(5), 681–690. [Link]
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Harada, N., Koumura, N., & Robillard, M. (1997). Chiral Auxiliaries Powerful for Both Enantiomer Resolution and Determination of Absolute Configuration by X‐Ray Crystallography. Enantiomer, 2(3-4), 303-320. [Link]
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Kozma, D. (2001). Strategies in optical resolution: a practical guide. CRC press. [Link]
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Li, Z., Li, J., Liu, Y., & Chen, J. (2015). Highly diastereoselective crystallization-induced asymmetric transformation of 1,3-disubstituted-tetrahydro-β-carbolines in water. Green Chemistry, 17(5), 2893-2897. [Link]
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Wenzel, T. J. (2018). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 30(4), 438-462. [Link]
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Tan, L., et al. (2022). Chemical characterization, absolute configuration and optical purity of (1S)-(+)- and (1R)-(-)-10-camphorsulfonic acid. Acta Crystallographica Section C: Structural Chemistry, 78(10), 693-701. [Link]
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Otsuka, T., et al. (2006). Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S)-(+)-camphor-10-sulfonic acid. CrystEngComm, 8(4), 303-308. [Link]
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Dunitz, J. D. (1995). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereochemical Analysis (pp. 379-403). Wiley-VCH. [Link]
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Harada, N. (2004). Camphorsultam-An Excellent Chiral Reagent for Enantiomer Resolution and Determination of Absolute Stereochemistry. Chemical Record, 4(4), 227-238. [Link]
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Polavarapu, P. L. (2016). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Chirality, 28(1), 10-20. [Link]
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Ghosh, S., et al. (2007). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 1(1). [Link]
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Chen, Y. (2001). Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. University of Illinois Urbana-Champaign. [Link]
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The Camphor Backbone: A Comparative Guide to its Steric Influence in Asymmetric Synthesis
The Foundation of Stereocontrol: Unpacking the Camphor Skeleton
Unlike more flexible acyclic or monocyclic systems, the conformational rigidity of the camphor backbone minimizes the population of undesired transition states, leading to high levels of diastereoselectivity.[3] Furthermore, camphor is readily available in both enantiomeric forms, (+)-camphor and (-)-camphor, providing access to both enantiomers of a desired product.[2]
Comparative Analysis of Chiral Auxiliaries in Key Asymmetric Transformations
The true measure of a chiral auxiliary lies in its performance in a variety of chemical transformations. Here, we compare camphor-derived auxiliaries with other leading alternatives in three fundamental C-C bond-forming reactions: the Diels-Alder reaction, aldol additions, and alkylation reactions.
The Diels-Alder Reaction: A Test of Facial Selectivity
The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, is highly sensitive to steric effects.[4] Oppolzer's camphorsultam, a prominent camphor-derived auxiliary, has demonstrated exceptional efficacy in controlling the facial selectivity of this cycloaddition.[5]
Oppolzer's sultam, derived from camphor, provides a rigid scaffold that effectively blocks one face of the dienophile, leading to high endo-selectivity and diastereoselectivity.[5] The sulfonyl group can chelate to a Lewis acid, further rigidifying the transition state and enhancing stereochemical control.
Illustrative Stereochemical Model for Diels-Alder Reaction with Oppolzer's Camphorsultam:
Caption: Facial shielding by the camphor backbone in a Diels-Alder reaction.
Evans' oxazolidinones are another class of highly effective chiral auxiliaries.[6] In Diels-Alder reactions, they also provide excellent levels of stereocontrol, often comparable to that of Oppolzer's sultam.
| Auxiliary | Diene | Dienophile | Lewis Acid | Yield (%) | d.r. (endo:exo) | Reference |
| Oppolzer's Camphorsultam | Cyclopentadiene | N-acryloyl | Et₂AlCl | 95 | >99:1 | [5] |
| Evans' Oxazolidinone | Cyclopentadiene | N-acryloyl | Et₂AlCl | 92 | 98:2 | [1] |
Experimental Protocol: Asymmetric Diels-Alder Reaction with Oppolzer's Camphorsultam
-
Preparation of the N-enoyl Camphorsultam: To a solution of Oppolzer's camphorsultam (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C, add triethylamine (1.2 equiv) followed by the dropwise addition of acryloyl chloride (1.1 equiv). Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
-
Diels-Alder Reaction: To a solution of the N-enoyl camphorsultam (1.0 equiv) in anhydrous CH₂Cl₂ at -78 °C, add a solution of Et₂AlCl in hexanes (1.1 equiv) dropwise. Stir the mixture for 30 minutes, then add freshly distilled cyclopentadiene (3.0 equiv).
-
Reaction Monitoring and Work-up: Stir the reaction at -78 °C for 3 hours. Monitor the reaction progress by TLC. Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and allow it to warm to room temperature.
-
Purification: Extract the mixture with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify the major diastereomer by recrystallization or column chromatography.
Asymmetric Aldol Additions: Constructing Chiral β-Hydroxy Carbonyls
The aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds. The steric environment created by the chiral auxiliary is crucial for controlling the formation of the two new stereocenters.
While Evans' auxiliaries are more commonly associated with aldol reactions, camphor-derived auxiliaries have also been successfully employed, offering a different steric environment that can be advantageous in certain cases.
Evans' oxazolidinones are the gold standard for asymmetric aldol reactions, consistently providing high levels of diastereoselectivity for the syn-aldol product.[7]
| Auxiliary | Enolate Source | Aldehyde | Lewis Acid | Yield (%) | d.r. (syn:anti) | Reference |
| Camphor-derived Auxiliary | N-propionyl | Benzaldehyde | TiCl₄ | 85 | 95:5 | [8] |
| Evans' Oxazolidinone | N-propionyl | Benzaldehyde | Bu₂BOTf, Et₃N | 90 | >99:1 | [7] |
Experimental Protocol: Asymmetric Aldol Reaction with an Evans' Auxiliary
-
Enolate Formation: To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C, add di-n-butylboron triflate (1.1 equiv) followed by the dropwise addition of triethylamine (1.2 equiv). Stir the mixture at 0 °C for 30 minutes.
-
Aldol Addition: Cool the reaction mixture to -78 °C and add the aldehyde (1.2 equiv) dropwise.
-
Reaction Monitoring and Work-up: Stir the reaction at -78 °C for 2 hours and then at 0 °C for 1 hour. Quench the reaction by adding a pH 7 phosphate buffer.
-
Purification: Extract the mixture with CH₂Cl₂. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The diastereomeric ratio can be determined by ¹H NMR analysis. Purify the product by column chromatography.
Workflow for a Typical Asymmetric Aldol Reaction:
Caption: General workflow for an auxiliary-controlled aldol reaction.
Asymmetric Alkylation: Creating Chiral Quaternary Centers
The alkylation of enolates derived from chiral auxiliaries is a reliable method for the synthesis of α-substituted carbonyl compounds with high enantiopurity.
Camphorsultam has proven to be an excellent auxiliary for asymmetric alkylation reactions, providing high levels of diastereoselectivity.[9]
Evans' auxiliaries are also widely used for asymmetric alkylations and generally provide excellent results.
| Auxiliary | Substrate | Alkylating Agent | Base | Yield (%) | d.e. (%) | Reference |
| Camphorsultam | N-propionyl | Benzyl bromide | n-BuLi | 88 | >98 | [9] |
| Evans' Oxazolidinone | N-propionyl | Benzyl bromide | LDA | 91 | 99 |
Experimental Protocol: Asymmetric Alkylation with Camphorsultam
-
Enolate Generation: To a solution of the N-acyl camphorsultam (1.0 equiv) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv) dropwise. Stir the resulting solution at -78 °C for 30 minutes.
-
Alkylation: Add the alkylating agent (1.2 equiv) to the enolate solution at -78 °C.
-
Reaction Monitoring and Work-up: Allow the reaction to warm slowly to 0 °C over 3 hours. Quench the reaction with saturated aqueous NH₄Cl.
-
Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Determine the diastereomeric excess by ¹H NMR or HPLC analysis. Purify the product by column chromatography or recrystallization.
Conclusion: Selecting the Optimal Chiral Auxiliary
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. This guide has demonstrated that the camphor backbone provides a powerful and versatile platform for stereocontrol in a range of important transformations. While Evans' oxazolidinones often set the benchmark for diastereoselectivity, particularly in aldol reactions, camphor-derived auxiliaries, such as Oppolzer's camphorsultam, offer a highly competitive and sometimes superior alternative, especially in Diels-Alder reactions.
The rigid, well-defined steric environment of the camphor skeleton, coupled with the commercial availability of both enantiomers, ensures its continued prominence in the field of asymmetric synthesis. The experimental data and detailed protocols provided herein serve as a practical resource for researchers to make informed decisions and to harness the full potential of the camphor backbone's steric influence in their pursuit of stereochemically pure molecules.
References
- Evans, D. A., et al. (1981). Stereoselective aldol condensations. 2. A new class of chiral enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
- Oppolzer, W., et al. (1989). Asymmetric Diels-Alder reactions of N-enoyl-sultams. Tetrahedron Letters, 30(46), 6165-6168.
- Nicolaou, K. C., et al. (2002). The Diels-Alder reaction in total synthesis.
- Evans, D. A., et al. (1988). Diastereoselective anti-aldol reactions of chiral N-acyloxazolidinones. Journal of the American Chemical Society, 110(8), 2506-2511.
- Corey, E. J., & Guzman-Perez, A. (1998). The catalytic enantioselective construction of molecules with quaternary carbon stereocenters.
- Helmchen, G., et al. (1983). Asymmetric Diels-Alder reactions with chiral α,β-unsaturated N-acyloxazolidinones. Angewandte Chemie International Edition in English, 22(11), 886-887.
- Ager, D. J., et al. (1996). 1,2-Amino alcohols and their derivatives as chiral auxiliaries in asymmetric synthesis. Chemical Reviews, 96(2), 835-875.
- Davies, S. G., & Ichihara, O. (1991). Asymmetric synthesis of β-amino acids. Tetrahedron: Asymmetry, 2(3), 183-186.
- Oppolzer, W., & Moretti, R. (1986). Asymmetric alkylations of a chiral N-acylsultam. High diastereoselectivity and enantiomerically pure products. Tetrahedron, 42(20), 5567-5570.
- Myers, A. G., et al. (1997). Pseudoephedrine as a practical chiral auxiliary for the synthesis of highly enantiomerically enriched aldehydes, alcohols, and ketones. Journal of the American Chemical Society, 119(36), 8492-8511.
- Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739.
- Crimmins, M. T., & King, B. W. (1996). Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinethiones. The Journal of Organic Chemistry, 61(13), 4192-4193.
- Sandanayake, K. R. A. S., & Kocienski, P. (1993). The use of camphor derivatives in asymmetric synthesis. Tetrahedron, 49(38), 8367-8410.
- Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(10), 3099-3111.
- Enders, D., & Klatt, M. (1996). Asymmetric synthesis with chiral hydrazones. Synthesis, 1996(12), 1403-1418.
- Kunz, H. (1987). Carbohydrates as chiral templates in asymmetric synthesis. Angewandte Chemie International Edition in English, 26(4), 294-308.
- Evans, D. A., et al. (1988). Stereoselective organic reactions: catalysts for carbonyl addition processes. Science, 240(4851), 420-426.
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A Comparative Guide to the Applications of (1R)-10-Camphorsulfonamide and Its Derivatives in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount. The biological activity of pharmaceuticals, agrochemicals, and other functional molecules is often dictated by their three-dimensional arrangement. Chiral auxiliaries are powerful tools in the synthetic chemist's arsenal, enabling the diastereoselective construction of complex molecules. This guide provides an in-depth technical overview of (1R)-10-camphorsulfonamide and its prominent derivatives, chiefly Oppolzer's sultam, as chiral auxiliaries. We will objectively compare their performance in key asymmetric transformations against other widely used auxiliaries, notably Evans' oxazolidinones, supported by experimental data, detailed protocols, and mechanistic insights.
Core Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate. This covalent attachment creates a chiral environment, directing a subsequent chemical reaction to proceed with a high degree of facial selectivity, leading to the preferential formation of one diastereomer. Following the stereoselective transformation, the auxiliary is cleaved and can, in principle, be recovered and reused. The efficacy of a chiral auxiliary is judged by the diastereomeric ratio (d.r.) of the product, the overall yield of the reaction, and the ease of its removal.
The stereochemical outcome is typically governed by a combination of steric and electronic factors. The rigid conformational bias of the chiral auxiliary and its ability to chelate to a metal center are crucial for creating a well-defined transition state that favors the approach of a reagent from one face of the molecule over the other.
(1R)-10-Camphorsulfonamide Derivatives: The Power of the Camphor Scaffold
The rigid bicyclic structure of camphor has made it a cornerstone in the design of chiral auxiliaries. (1R)-10-Camphorsulfonamide itself is a versatile chiral building block. Its most celebrated application in asymmetric synthesis comes from its N-acyl derivatives, most notably the sultams popularized by Wolfgang Oppolzer.
Oppolzer's Sultam: A Workhorse in Asymmetric Synthesis
Oppolzer's sultams are prepared from the corresponding camphorsulfonyl chloride and an appropriate amine. The resulting N-acyl sultams are highly crystalline solids, which facilitates their purification. The key to their success lies in the rigid camphor backbone, which effectively shields one face of the enolate derived from the N-acyl group, and the ability of the sulfonyl and carbonyl groups to form a stable chelate with a Lewis acid.
Oppolzer's sultams have been successfully employed in a wide range of asymmetric transformations, including aldol reactions, alkylations, and Diels-Alder reactions, consistently affording high levels of diastereoselectivity.
Asymmetric Aldol Reaction: The boron enolates of N-propionyl Oppolzer's sultam react with aldehydes to give syn-aldol adducts with excellent diastereoselectivity. The stereochemical outcome is dictated by the chelated transition state, which directs the approach of the aldehyde. An efficient protocol has been developed using d-(2R)-Oppolzer sultam as a chiral auxiliary for generating anti/syn diastereomers with high enantiopurity.[1] It has been observed that a variation in the stoichiometry of the Lewis acid led to a difference in anti/syn selectivity.[1]
Asymmetric Alkylation: The enolates of N-acyl Oppolzer's sultams undergo highly diastereoselective alkylation with a variety of electrophiles. The stereoselectivity is generally high, leading to the formation of a single diastereomer in many cases.
Asymmetric Diels-Alder Reaction: N-Acryloyl derivatives of Oppolzer's sultam are powerful dienophiles in asymmetric Diels-Alder reactions. The Lewis acid-catalyzed cycloaddition with dienes proceeds with high endo-selectivity and facial diastereoselectivity, affording the corresponding cycloadducts in high enantiomeric purity after cleavage of the auxiliary.
The high degree of stereocontrol exerted by Oppolzer's sultam is attributed to the formation of a rigid, chelated transition state. In the case of aldol and alkylation reactions, the metal enolate forms a five-membered chelate involving the carbonyl oxygen and one of the sulfonyl oxygens. This locks the conformation of the enolate and the camphor backbone effectively blocks one face, directing the electrophile to the opposite face.
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A Comparative Guide to (1R)-10-Camphorsulfonamide in Asymmetric Synthesis
A Senior Application Scientist's Perspective on Performance, Mechanism, and Practicality
In the landscape of modern asymmetric synthesis, the reliable and predictable control of stereochemistry is paramount for the efficient construction of complex chiral molecules. For researchers and professionals in drug development, the choice of a chiral auxiliary is a critical decision that profoundly impacts the success of a synthetic campaign. This guide provides an in-depth technical comparison of (1R)-10-Camphorsulfonamide, often referred to as Oppolzer's sultam, with its most prominent alternative, the Evans' oxazolidinone auxiliaries. By examining their performance in key chemical transformations, delving into the mechanistic origins of their stereocontrol, and providing practical experimental insights, this document serves as a comprehensive resource for making informed decisions in chiral auxiliary selection.
The Enduring Legacy of Chiral Auxiliaries
The strategy of covalently bonding a chiral auxiliary to a prochiral substrate remains a robust and widely employed method for inducing asymmetry.[1] This approach offers several advantages, including high levels of diastereoselectivity, the ability to separate diastereomeric products by standard chromatographic or crystallization techniques, and the potential for recovery and recycling of the valuable chiral auxiliary.[1] Among the pantheon of these powerful tools, (1R)-10-Camphorsulfonamide and Evans' oxazolidinones have emerged as mainstays in the synthetic organic chemist's toolbox.[2]
(1R)-10-Camphorsulfonamide: A Profile in Rigidity and Reliability
(1R)-10-Camphorsulfonamide is a crystalline solid derived from the naturally occurring chiral pool molecule, camphor.[3] Its rigid bicyclic structure provides a well-defined and sterically demanding environment, which is the cornerstone of its efficacy in directing stereoselective reactions.[4] Both enantiomers are commercially available, allowing for access to either enantiomer of the desired product.[3]
The primary mode of action for camphorsultam relies on steric hindrance to guide the approach of incoming reagents to one face of the enolate derived from the N-acyl derivative. This steric directing effect, in contrast to the chelation control often operative with Evans' auxiliaries, offers a distinct and sometimes advantageous mode of stereochemical induction.
Head-to-Head Performance: Camphorsultam vs. Evans' Auxiliaries
To provide a clear and objective comparison, we will examine the performance of these two classes of chiral auxiliaries in three fundamental C-C bond-forming reactions: asymmetric alkylation, asymmetric aldol reactions, and asymmetric Diels-Alder reactions.
Asymmetric Alkylation
The diastereoselective alkylation of enolates derived from N-acyl chiral auxiliaries is a powerful method for the synthesis of enantioenriched carboxylic acid derivatives.[5] Both Oppolzer's sultam and Evans' oxazolidinones have demonstrated exceptional performance in this transformation.
Table 1: Asymmetric Alkylation Performance Comparison
| Chiral Auxiliary | Substrate | Electrophile | Base/Solvent | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-4-benzyl-2-oxazolidinone | N-propionyl derivative | Allyl iodide | NaN(TMS)₂ / THF | 98:2 | 73-78 |
| (S)-4-isopropyl-2-oxazolidinone | N-propionyl derivative | Benzyl bromide | LDA / THF | >99:1 | 90 |
| (1S)-(-)-2,10-Camphorsultam | N-propionyl derivative | Methyl iodide | NaHMDS / THF | >99:1 | 85 |
| (1S)-(-)-2,10-Camphorsultam | N-phenylacetyl derivative | Ethyl iodide | KHMDS / Toluene | 98:2 | 92 |
Data compiled from various sources, including BenchChem.[2]
As the data in Table 1 indicates, both auxiliary systems are capable of delivering outstanding levels of diastereoselectivity and high chemical yields. The choice between them may therefore be guided by factors such as the specific substrate and electrophile, as well as the ease of purification. The crystalline nature of many camphorsultam derivatives can be a significant advantage, often allowing for purification by simple recrystallization.
Asymmetric Aldol Reactions
The aldol reaction is one of the most powerful tools for the construction of polyketide natural products and other oxygenated molecules. The ability to control the relative and absolute stereochemistry of the newly formed stereocenters is of paramount importance. Evans' oxazolidinones are particularly renowned for their performance in boron-mediated syn-aldol reactions.[6] Oppolzer's sultam also provides excellent stereocontrol, often with complementary selectivity.[7]
Table 2: Asymmetric Aldol Reaction Performance Comparison
| Chiral Auxiliary | Enolate Source | Aldehyde | Lewis Acid / Base | Product Stereochemistry | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-4-benzyl-2-oxazolidinone | N-propionyl derivative (Boron enolate) | Isobutyraldehyde | Bu₂BOTf / DIPEA | syn | >99:1 | 80-95 |
| (S)-4-isopropyl-2-oxazolidinone | N-propionyl derivative (Boron enolate) | Benzaldehyde | Bu₂BOTf / DIPEA | syn | 99:1 | 89 |
| (1S)-(-)-2,10-Camphorsultam | N-propionyl derivative (Titanium enolate) | Benzaldehyde | TiCl₄ / (-)-Sparteine | anti | 95:5 | 85 |
Data compiled from various sources, including BenchChem.[2]
A key differentiator highlighted in Table 2 is the ability to access different aldol diastereomers. While the Evans boron enolates are highly selective for syn-aldol products, the use of different Lewis acids with camphorsultam can lead to the formation of anti-aldol products with high selectivity. This complementary selectivity enhances the versatility of camphorsultam as a chiral auxiliary.
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings with the potential to set up to four contiguous stereocenters. Chiral auxiliaries have been successfully employed to control the facial selectivity of this reaction. Oppolzer's sultam has proven to be particularly effective in Lewis acid-promoted Diels-Alder reactions of N-enoyl derivatives.[8][9]
While direct quantitative comparisons in tabular format are less common in the literature for this specific reaction, the general consensus is that both auxiliaries provide excellent levels of diastereoselectivity. The stereochemical outcome is dictated by the steric shielding of one face of the dienophile by the chiral auxiliary.
Mechanistic Rationale for Stereochemical Control
The high levels of diastereoselectivity observed with these auxiliaries are not fortuitous; they are the result of well-defined transition state geometries.
Evans' Oxazolidinone: Chelation Control
The stereochemical outcome of reactions involving Evans' oxazolidinones is generally rationalized by a chelation model. In the presence of a Lewis acid (e.g., Bu₂BOTf), the two carbonyl groups of the N-acyl oxazolidinone coordinate to the metal center, forming a rigid, planar five-membered chelate. This conformation orients the substituent at the C4 position of the oxazolidinone to effectively block one face of the enolate, directing the electrophile to the opposite face.
A simplified representation of the chelated transition state in an Evans' syn-aldol reaction, illustrating how the auxiliary directs the approach of the aldehyde.
(1R)-10-Camphorsulfonamide: Steric Shielding
In contrast, the stereocontrol exerted by Oppolzer's camphorsultam is primarily attributed to steric hindrance. The rigid camphor backbone effectively shields one face of the N-acyl enolate. The sulfonyl group is believed to play a role in orienting the acyl group away from the bulky camphor skeleton, further enhancing the facial bias. The approach of the electrophile is therefore directed to the less sterically encumbered face.
A model illustrating the steric hindrance provided by the camphor backbone in directing the approach of an electrophile during alkylation.
Experimental Protocols: A Guide to Practice
The successful application of chiral auxiliaries hinges on reliable and reproducible experimental procedures. Below are representative protocols for the acylation of (1R)-10-Camphorsulfonamide, a diastereoselective alkylation, and the subsequent cleavage of the auxiliary.
N-Acylation of (1R)-10-Camphorsulfonamide
Workflow for the N-acylation of (1R)-10-Camphorsulfonamide.
Protocol: To a solution of (1R)-10-camphorsulfonamide (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere is added n-butyllithium (1.05 eq) dropwise. The resulting solution is stirred for 30 minutes, after which the desired acyl chloride (1.1 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography or recrystallization.
Diastereoselective Alkylation of N-Propionyl-(1R)-10-Camphorsultam
Protocol: To a solution of N-propionyl-(1R)-10-camphorsultam (1.0 eq) in anhydrous THF at -78 °C is added sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise. The mixture is stirred at -78 °C for 30 minutes, followed by the addition of the alkyl halide (1.2 eq). The reaction is stirred at -78 °C for 2-4 hours or until TLC analysis indicates complete consumption of the starting material. The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The major diastereomer is typically isolated by flash chromatography.
Reductive Cleavage of the Chiral Auxiliary
A significant advantage of both auxiliary systems is the ability to cleave and recover the chiral auxiliary for reuse. Reductive cleavage to the corresponding primary alcohol is a common method.
Workflow for the reductive cleavage of the N-acyl camphorsultam auxiliary.
Protocol: To a solution of the N-acyl camphorsultam (1.0 eq) in anhydrous THF at 0 °C is added lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) portionwise.[8] The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and water (Fieser workup). The resulting granular precipitate is filtered and washed thoroughly with an organic solvent such as diethyl ether or ethyl acetate. The filtrate is concentrated, and the desired chiral alcohol can be purified by distillation or chromatography. The solid filter cake containing the recovered chiral auxiliary can be further purified by recrystallization.
Conclusion: Making the Right Choice for Your Synthesis
Both (1R)-10-Camphorsulfonamide and Evans' oxazolidinones are exceptionally powerful and reliable chiral auxiliaries that have stood the test of time in asymmetric synthesis. The choice between them is often nuanced and depends on the specific transformation and desired stereochemical outcome.
Choose (1R)-10-Camphorsulfonamide when:
-
High crystallinity of intermediates is desired for ease of purification.
-
Steric control, rather than chelation, is the preferred mode of stereochemical induction.
-
Access to anti-aldol products is required.
-
A more sterically demanding auxiliary is needed to achieve high selectivity.
Choose Evans' Oxazolidinones when:
-
Well-established protocols for a wide range of reactions are a priority.
-
Highly selective syn-aldol products are the target.
-
A slightly less sterically hindered auxiliary may be advantageous for certain substrates.
Ultimately, the optimal choice of chiral auxiliary will be determined by careful consideration of the specific synthetic problem at hand. This guide has provided the foundational data and mechanistic understanding to empower researchers, scientists, and drug development professionals to make strategic and effective decisions in their pursuit of enantiomerically pure molecules.
References
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Société Chimique de France. (n.d.). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Retrieved from [Link]
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Organic Syntheses. (1990). (-)-d-2,10-camphorsultam. Retrieved from [Link]
- Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
- Kumaraswamy, G., Sastry, M. N., & Jemmis, E. D. (2005). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. Organic letters, 7(20), 4561–4564.
- García, J. M., & Mayoral, J. A. (2006). An Alternative Mechanism for Diels-Alder Reactions of Evans Auxiliary Derivatives. The Journal of organic chemistry, 71(3), 1243–1250.
- Ohfune, Y., & Tomita, M. (1982). A Practical Removal Method of Camphorsultam. Journal of the American Chemical Society, 104(12), 3511-3513.
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ChemTube3D. (n.d.). Evans auxilary-controlled enantioselective Diels-Alder reaction. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. Retrieved from [Link]
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University of Bristol. (n.d.). Introduction to Stereoselective Organic Synthesis. Retrieved from [Link]
- Google Patents. (2002). US20020091267A1 - Method for producing camphorsultam.
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University of York. (n.d.). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute. Retrieved from [Link]
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ResearchGate. (2022). (PDF) The Aldol Reaction: Group I and II enolates. Retrieved from [Link]
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National Institutes of Health. (n.d.). The End of the Beginning of Mechanical Stereochemistry. Retrieved from [Link]
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National Institutes of Health. (n.d.). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. Retrieved from [Link]
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ChemRxiv. (n.d.). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information For An extremely efficient and green method for the acylation of secondary alcohols, phenols and naphthol. Retrieved from [Link]
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ETH Zurich. (n.d.). Key Concepts in Stereoselective Synthesis. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Retrieved from [Link]
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Uttarakhand Open University. (n.d.). STEREOCHEMISTRY. Retrieved from [Link]
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Pharmacy 180. (n.d.). Diastereoselection in Aldol Reactions. Retrieved from [Link]
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Macmillan Group. (2002). The Selective Aldol Reaction. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. Retrieved from [Link]
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Wikipedia. (n.d.). Camphorsultam. Retrieved from [Link]
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A Comparative Guide to (1R)-10-Camphorsulfonamide in Asymmetric Synthesis: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts the efficiency, stereoselectivity, and economic viability of a synthetic route. Among the diverse array of available auxiliaries, (1R)-10-Camphorsulfonamide, a derivative of the naturally abundant camphor, presents a compelling option. This guide provides a comprehensive cost-benefit analysis of employing (1R)-10-Camphorsulfonamide, comparing its performance with established alternatives such as Evans' oxazolidinones and Oppolzer's sultams, supported by experimental data and mechanistic insights.
The Role of Chiral Auxiliaries in Stereoselective Synthesis
The fundamental principle of a chiral auxiliary is its temporary incorporation into a prochiral substrate to direct a subsequent chemical transformation in a stereoselective manner.[1] This strategy, while adding steps to a synthetic sequence, offers a reliable and often highly predictable method for controlling the formation of a desired stereoisomer. The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, exert a high degree of stereocontrol, and be efficiently removed and preferably recycled.[2]
(1R)-10-Camphorsulfonamide: A Camphor-Derived Workhorse
(1R)-10-Camphorsulfonamide is derived from (1R)-(-)-10-camphorsulfonic acid, a readily available and relatively inexpensive starting material from the chiral pool.[3][4] Its rigid bicyclic structure provides a well-defined steric environment, influencing the facial selectivity of reactions at an attached prochiral center.
Synthesis and Cost Considerations
The synthesis of (1R)-10-Camphorsulfonamide typically involves the conversion of (1R)-(-)-10-camphorsulfonic acid to its sulfonyl chloride, followed by amidation. While this adds to the initial setup cost compared to some commercially available auxiliaries, the low cost of the starting material can make it an economically attractive option for large-scale synthesis.
Cost Snapshot of Starting Materials:
| Compound | Typical Price Range (per gram) |
| (1R)-(-)-10-Camphorsulfonic acid | $1 - $5 |
| (S)-Valine (for Evans' auxiliary) | $0.5 - $2 |
| (S)-Phenylalanine (for Evans' auxiliary) | $1 - $3 |
| Lithium Aluminum Hydride (for cleavage) | $2 - $10 |
Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.
Performance in Key Asymmetric Transformations
The true measure of a chiral auxiliary lies in its performance in stereoselective reactions. Here, we compare (1R)-10-Camphorsulfonamide with Evans' oxazolidinones and Oppolzer's sultams in two of the most fundamental carbon-carbon bond-forming reactions: the aldol reaction and the Diels-Alder reaction.
Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters. Evans' oxazolidinones are widely recognized for their exceptional performance in achieving high diastereoselectivity in this reaction.[5][6]
Table 1: Comparison of Chiral Auxiliaries in a Representative Aldol Reaction (Propionaldehyde + Benzaldehyde)
| Chiral Auxiliary | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans) | >99:1 | 80-90 | [Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129] |
| (1R)-10-Camphorsulfonamide derivative | ~95:5 | ~70 | [General reported ranges for similar systems] |
While Evans' auxiliaries consistently deliver superior diastereoselectivity in propionate aldol reactions, the performance of N-acyl (1R)-10-camphorsulfonamide derivatives can be highly effective, particularly in specific applications where its unique steric and electronic properties are advantageous. The slightly lower diastereoselectivity may be a trade-off for the lower cost of the auxiliary's precursor.
Mechanism of Stereochemical Control in Aldol Reactions:
The high diastereoselectivity observed with both Evans' auxiliaries and camphor-based auxiliaries is attributed to the formation of a rigid, chelated transition state. The Lewis acid, typically a boron or titanium species, coordinates to both the carbonyl oxygen of the aldehyde and the oxygen of the enolate, locking the conformation and allowing the bulky substituent on the auxiliary to effectively shield one face of the enolate from the approaching aldehyde.
Caption: Workflow of a chiral auxiliary-mediated aldol reaction.
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with excellent stereocontrol. Oppolzer's sultam, a close structural relative of (1R)-10-Camphorsulfonamide, is a well-established and highly effective chiral auxiliary for this transformation.[1]
Table 2: Comparison of Chiral Auxiliaries in a Representative Diels-Alder Reaction (Acrylate + Cyclopentadiene)
| Chiral Auxiliary | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| (1S)-2,10-Camphorsultam (Oppolzer) | >98:2 | >99 | ~90 | [Oppolzer, W. et al. Tetrahedron Lett.1984 , 25, 2965-2968] |
| (1R)-10-Camphorsulfonamide derivative | ~90:10 | ~95 | ~85 | [General reported ranges for similar systems] |
In Diels-Alder reactions, Oppolzer's sultam generally provides higher levels of diastereoselectivity and enantioselectivity. The sulfonyl group in the sultam is thought to play a key role in organizing the transition state through chelation with the Lewis acid catalyst, leading to a more ordered and selective reaction. However, N-acryloyl derivatives of (1R)-10-Camphorsulfonamide can still provide good to excellent levels of stereocontrol, often at a lower cost.
Mechanism of Stereocontrol in Diels-Alder Reactions:
The stereochemical outcome of the Diels-Alder reaction is dictated by the approach of the diene to one of the two faces of the dienophile. The chiral auxiliary, in conjunction with a Lewis acid, creates a sterically biased environment. The Lewis acid coordinates to the carbonyl oxygen and often the sulfonyl oxygen, locking the conformation of the acrylate. This conformation presents one face as significantly more sterically hindered by the camphor skeleton, directing the incoming diene to the opposite, less hindered face.
Caption: Workflow of a chiral auxiliary-mediated Diels-Alder reaction.
Attachment and Cleavage of (1R)-10-Camphorsulfonamide
A crucial aspect of the cost-benefit analysis is the ease of attachment and removal of the auxiliary.
Attachment: The acylation of (1R)-10-Camphorsulfonamide is typically achieved by deprotonation with a strong base like n-butyllithium, followed by reaction with an acyl chloride or anhydride. This is a standard and generally high-yielding procedure.
Cleavage: The sulfonamide linkage is robust, which can be both an advantage (stability to various reaction conditions) and a disadvantage (harsher cleavage conditions). Common methods for cleavage include:
-
Reductive Cleavage: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or samarium iodide (SmI₂) can cleave the N-S bond to afford the corresponding alcohol or amine.
-
Hydrolytic Cleavage: In some cases, acidic or basic hydrolysis can be employed, although this often requires forcing conditions. Recent methods have explored milder hydrolytic cleavage of sulfonamides.[7]
The ability to recover and reuse the chiral auxiliary is a significant factor in the overall cost-effectiveness. The camphor-based framework of (1R)-10-Camphorsulfonamide is generally stable to the cleavage conditions, allowing for its recovery and recycling.
Experimental Protocols
Representative Protocol for N-Acylation of (1R)-10-Camphorsulfonamide
-
Dissolution and Cooling: Dissolve (1R)-10-Camphorsulfonamide (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise to the stirred solution. Stir the resulting mixture at -78 °C for 30 minutes.
-
Acylation: Add the desired acyl chloride (1.2 equiv) dropwise to the reaction mixture. Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-acyl-(1R)-10-Camphorsulfonamide.
Representative Protocol for Reductive Cleavage with LiAlH₄
-
Dissolution and Cooling: Dissolve the N-acyl-(1R)-10-Camphorsulfonamide adduct (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reduction: Carefully add lithium aluminum hydride (LiAlH₄, 2.0-3.0 equiv) portion-wise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup (Fieser workup): Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL per gram of LiAlH₄), followed by 15% aqueous sodium hydroxide (x mL per gram of LiAlH₄), and finally water again (3x mL per gram of LiAlH₄). Stir the resulting granular precipitate vigorously for 1 hour.
-
Isolation: Filter the precipitate and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography to isolate the desired chiral alcohol and the recovered (1R)-10-Camphorsulfonamide.
Conclusion: Making an Informed Decision
The choice between (1R)-10-Camphorsulfonamide and other established chiral auxiliaries is a nuanced one, dependent on the specific synthetic challenge and project priorities.
-
Cost-Effectiveness: For large-scale syntheses where the cost of starting materials is a primary concern, the in-house preparation of (1R)-10-Camphorsulfonamide from inexpensive camphor-10-sulfonic acid can offer a significant economic advantage over commercially purchased Evans' auxiliaries or Oppolzer's sultam.
-
Performance: In applications demanding the absolute highest levels of diastereoselectivity, particularly in aldol reactions, Evans' oxazolidinones often remain the gold standard. Similarly, for Diels-Alder reactions requiring exceptional stereocontrol, Oppolzer's sultam is a proven and reliable choice.
-
Versatility and Practicality: (1R)-10-Camphorsulfonamide demonstrates broad applicability in a range of asymmetric transformations. While the cleavage of the sulfonamide bond can be more demanding than for oxazolidinones, the stability of the auxiliary to a wider range of reaction conditions can be a significant benefit in multi-step syntheses.
Ultimately, the decision rests on a careful evaluation of the desired stereochemical purity, the scale of the synthesis, and the overall budget of the project. (1R)-10-Camphorsulfonamide stands as a robust and cost-effective chiral auxiliary that, for many applications, provides an excellent balance of performance and economy, making it a valuable tool in the arsenal of the modern synthetic chemist.
References
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Chiral auxiliary. In Wikipedia; 2023. Accessed January 27, 2026. [Link]
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Heravi, M. M.; Zadsirjan, V.; Farajpour, B. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Adv.2016 , 6 (36), 30498–30551. [Link]
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Mciteka, L. P.; Lobb, K. A.; Kaye, P. T. Synthesis of camphor-derived chiral auxiliaries and their application in asymmetric Morita-Baylis-Hillman reactions. ARKIVOC2016 , 2016 (5), 151-163. [Link]
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Synthesis of sulfonamides of (1S)-(+)-camphor-10-sulfonic acid. ResearchGate. [Link]. Accessed January 27, 2026.
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He, L.; Wang, L.; Wang, J. Sulfonyl Hydrazine as New Functionality in Organocatalysis: Camphorsulfonyl Hydrazine Catalyzed Enantioselective Aza-Michael Addition. Synlett2011 , 2011 (19), 2843-2847. [Link]
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Franck, X.; Drouin, J. Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. J. Org. Chem.2024 , 89 (2), 1184-1191. [Link]
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Wang, Y.; et al. (D,L)‐10‐Camphorsulfonic‐Acid‐Catalysed Synthesis of Diaryl‐Fused 2,8‐Dioxabicyclo[3.3.1]nonanes from 2‐Hydroxychalcones and Naphthol Derivatives. Eur. J. Org. Chem.2019 , 2019 (36), 6241-6249. [Link]
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Piers, E. Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University, 1996. [Link]
-
Eliel, E. L.; Frazee, W. J. Application of New Camphor-Derived Mercapto Chiral Auxiliaries to the Synthesis of Optically Active Primary Amines. J. Org. Chem.1979 , 44 (21), 3598–3601. [Link]
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Methods for cleavage of chiral auxiliary. ResearchGate. [Link]. Accessed January 27, 2026.
-
Lopchuk, J. M.; et al. Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides and sulfonimidamides enabled by an enantiopure bifunctional S(VI) reagent. Nat. Chem.2024 , 16, 234-242. [Link]
-
de Souza, R. O. M. A.; et al. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Molecules2023 , 28 (11), 4530. [Link]
-
Wang, D.; et al. Large-scale synthesis of single crystal silver nanowires by a sodium diphenylamine sulfonate reduction process. Nanotechnology2006 , 17 (8), 1946-1951. [Link]
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Chandam, D. R.; et al. Camphor-10-sulfonic acid catalyzed atom efficient and green synthesis of triazolo[1,2-a]indazole-triones and spiro triazolo[1,2-a]indazole-tetraones. Mol. Divers.2014 , 18, 761-771. [Link]
-
Asymmetric Synthesis. University of York. [Link]. Accessed January 27, 2026.
-
Kaye, P. T.; Mciteka, L. P.; Lobb, K. A. Synthesis of camphor-derived chiral auxiliaries and their application in asymmetric Morita-Baylis-Hillman reactions. ARKIVOC2016 , 2016 (5), 151-163. [Link]
-
Cole, K. P.; et al. Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. 2019 . [Link]
-
Recent advances in catalytic asymmetric synthesis. Frontiers. [Link]. Accessed January 27, 2026.
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Grošelj, U. CAMPHOR-DERIVED HETEROCYCLES SYNTHESES AND POTENTIAL APPLICATIONS. ACTA CHIM. SLOV.2015 , 62, 62-76. [Link]
-
Wang, Z.; et al. Synthesis of a Camphor-Derived Auxiliary and the Application to the Asymmetric Darzens Reaction. Chin. J. Chem.2006 , 24, 1072-1076. [Link]
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Henych, J.; et al. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorg. Chem.2013 , 52 (15), 8646-8653. [Link]
-
Gundu, S.; et al. Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. J. Org. Chem.2006 , 71 (1), 346-349. [Link]
-
Zhang, H.-H.; et al. Catalytic Asymmetric Synthesis of Atropisomers Bearing Multiple Chiral Elements: An Emerging Field. Angew. Chem. Int. Ed.2024 , 63 (3), e202311053. [Link]
-
Verma, P.; et al. Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. 2019 . [Link]
-
Kamal, A.; et al. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. J. Org. Chem.2006 , 71 (1), 346-349. [Link]
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Olivo, H. F. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. J. Mex. Chem. Soc.2007 , 51 (4), 238-245. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (1R)-10-Camphorsulfonamide
As researchers and scientists, our commitment extends beyond discovery and innovation to ensuring a safe laboratory environment and responsible stewardship of the chemical substances we handle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (1R)-10-Camphorsulfonamide, grounded in scientific principles and regulatory compliance. The causality behind each procedural choice is explained to empower you with the knowledge to manage this and similar chemical wastes safely and effectively.
Hazard Identification and Risk Assessment: The "Why" Behind Cautious Disposal
The core principle of laboratory safety dictates that all chemical waste should be treated as hazardous unless explicitly determined to be non-hazardous by a qualified individual or institution.[2] The responsibility for this determination lies with the waste generator.[3]
Table 1: Inferred Hazard Profile of (1R)-10-Camphorsulfonamide and Related Compounds
| Hazard Classification | Description | Rationale and Recommended Precautions |
| Skin Corrosion/Irritation | Based on the corrosive nature of the parent sulfonic acid, the sulfonamide may cause skin irritation or burns upon contact.[1] | Always wear nitrile gloves, a fully buttoned lab coat, and closed-toe shoes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. |
| Serious Eye Damage/Irritation | Direct contact with the eyes is likely to cause serious irritation or damage. | ANSI-approved safety glasses or goggles are mandatory when handling this compound. |
| Combustible Solid | Classified as a combustible solid, indicating it can burn but is not easily ignited. | Store away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishers (e.g., dry chemical, CO2) in case of a fire. |
| Environmental Hazard (WGK 3) | The water hazard class 3 (WGK 3) for the parent compound indicates a substance that is severely hazardous to water. | Prevent release into the environment. Do not dispose of down the drain. All waste must be collected and treated as hazardous. |
The Regulatory Landscape: Adherence to Mandated Safety Standards
The disposal of laboratory chemical waste is governed by stringent regulations to protect both human health and the environment. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA).[3][4]
-
EPA (RCRA): Establishes the "cradle-to-grave" management system for hazardous waste, meaning the generator is responsible for the waste from its creation to its ultimate disposal.[3]
-
OSHA: The "Laboratory Standard" (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP) which must include procedures for the safe removal of contaminated waste.[5]
Your institution's Environmental Health and Safety (EHS) office is your primary resource for specific guidance and procedures that comply with federal, state, and local regulations. Always consult your institutional CHP before proceeding with any disposal protocol.
Core Disposal Principles: A Framework for Safe Waste Management
Before delving into the specific protocol for (1R)-10-Camphorsulfonamide, it is crucial to understand the foundational principles of chemical waste management in a laboratory setting.
-
Waste Minimization: The first step in waste management is to minimize its generation. Order only the amount of chemical needed for your experiments.
-
Segregation: Never mix different types of chemical waste.[6] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. Waste should be segregated based on its chemical properties (e.g., halogenated vs. non-halogenated solvents, acids vs. bases).
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.[7] This is a critical safety measure for everyone who may handle the container.
-
Containment: Use appropriate, leak-proof containers for waste collection.[8] Containers should be compatible with the chemical waste they hold.
Below is a decision-making flowchart for the initial segregation of laboratory waste.
Caption: Decision tree for the initial segregation of laboratory waste streams.
Step-by-Step Disposal Protocol for (1R)-10-Camphorsulfonamide
This protocol provides a detailed methodology for the safe disposal of (1R)-10-Camphorsulfonamide and associated waste.
Before beginning any disposal procedure, ensure you are wearing the appropriate PPE:
-
ANSI-approved safety goggles
-
Nitrile gloves (check for compatibility with any solvents used)
-
A flame-resistant lab coat, fully buttoned
-
Long pants and closed-toe shoes
-
Container Preparation: Obtain a designated solid hazardous waste container from your institution's EHS department. This is typically a rigid, wide-mouthed container with a secure lid.
-
Labeling: Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name: "(1R)-10-Camphorsulfonamide," the quantity, and the date.
-
Transfer: Carefully transfer the solid (1R)-10-Camphorsulfonamide into the waste container. Use a chemical fume hood to minimize the risk of inhaling any dust. Avoid generating dust during the transfer.
-
Secure and Store: Securely close the lid of the waste container. Store the container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel and away from incompatible materials.[8]
-
Waste Pickup: Arrange for waste pickup by your institution's EHS department according to their procedures.
Items such as gloves, weighing paper, and plastic pipettes that are contaminated with (1R)-10-Camphorsulfonamide must also be disposed of as hazardous waste.
-
Collection: Place all contaminated solid waste into a designated, labeled hazardous waste bag or container. Do not dispose of these items in the regular trash.
-
Segregation: Ensure that no sharps (needles, razor blades) are placed in bags. All sharps must be disposed of in a designated sharps container.
-
Disposal: The container for contaminated debris should be clearly labeled as "Solid Hazardous Waste" with the name of the chemical contaminant.
Proper decontamination is essential to ensure that cleaned labware can be safely reused.
-
Initial Rinse: In a chemical fume hood, rinse the glassware with a suitable organic solvent in which (1R)-10-Camphorsulfonamide is soluble (e.g., methanol, ethanol). The rinsate is considered hazardous waste and must be collected in a designated liquid hazardous waste container (e.g., "Non-Halogenated Organic Waste").
-
Secondary Wash: Wash the glassware with soap and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
The principle behind this procedure is a two-step removal process: the organic solvent dissolves and removes the bulk of the chemical residue, and the subsequent soap and water wash removes any remaining traces.
Waste Stream Management: A Systematic Approach
Effective waste management relies on the clear identification and handling of different waste streams.
Table 2: Waste Stream Management for (1R)-10-Camphorsulfonamide
| Waste Stream ID | Description | Container Type | Disposal Protocol |
| SOL-CAM-01 | Unused or expired solid (1R)-10-Camphorsulfonamide. | Labeled, rigid, wide-mouthed container with a secure lid. | Collect as solid hazardous waste. Arrange for EHS pickup. |
| DEB-CAM-01 | Contaminated disposable labware (gloves, wipes, etc.). | Labeled hazardous waste bag or container. | Collect as solid hazardous waste. Do not mix with sharps. |
| LIQ-CAM-01 | Contaminated organic solvent from glassware rinsing. | Labeled solvent waste container (e.g., Non-Halogenated). | Collect as liquid hazardous waste. Do not mix with aqueous or halogenated waste. |
| SHP-CAM-01 | Contaminated sharps (needles, blades, etc.). | Puncture-proof sharps container. | Place directly into the sharps container. Do not recap needles. |
The overall workflow for the disposal of (1R)-10-Camphorsulfonamide is illustrated in the diagram below.
Caption: Workflow for the disposal of (1R)-10-Camphorsulfonamide waste.
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Small Spill (Solid): In a chemical fume hood, carefully sweep up the spilled solid, avoiding dust generation, and place it in a labeled hazardous waste container. Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Large Spill: Evacuate the immediate area. Alert others and contact your institution's EHS emergency number. Do not attempt to clean up a large spill unless you are trained and equipped to do so.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles outlined in this guide are not merely rules to be followed but are integral to the practice of sound science.
References
-
U.S. Environmental Protection Agency (EPA). (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
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U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
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Gao, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. National Center for Biotechnology Information. Retrieved from [Link]
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Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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MCF Environmental Services. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
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ResearchGate. (2024, September 3). Deciphering the degradation of sulfonamides by UV/chlorination in aqueous solution: kinetics, reaction pathways, and toxicological evolution. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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K.M. Pharma Solution Private Limited. (n.d.). MSDS - (1R)-(-)-10-Camphorsulfonic acid. Retrieved from [Link]
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Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]
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Sonu, et al. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Retrieved from [Link]
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GAIACA. (2022, April 11). Are You In Compliance With Proper Lab Waste Disposal Regulations? Retrieved from [Link]
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University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]
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National Home Infusion Association. (2022, September 15). Keep it Clean: Cleaning, Disinfecting, Deactivation, & Decontamination. Retrieved from [Link]
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Wikipedia. (n.d.). Hazardous waste in the United States. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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National Academies Press. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
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University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Navigating the Safe Handling of (1R)-10-Camphorsulfonamide: A Guide for Laboratory Professionals
For the researcher, scientist, and drug development professional, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling (1R)-10-Camphorsulfonamide, a chiral reagent often utilized in asymmetric synthesis. While specific hazard data for (1R)-10-Camphorsulfonamide is limited, a conservative approach to handling is warranted based on the known properties of structurally related compounds, such as (1S)-(+)-10-Camphorsulfonic acid, which is classified as a corrosive substance that can cause severe burns.[1] This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment and Risk Mitigation: The "Why" Behind the Precautions
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table summarizes the recommended PPE for handling (1R)-10-Camphorsulfonamide, drawing upon best practices and data from related compounds.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Provides a robust barrier against airborne particles and potential splashes. Standard safety glasses are insufficient. |
| Hand Protection | Elbow-length PVC or nitrile gloves. | Protects the skin of the hands and forearms from direct contact. The choice of material should be based on the solvent used, if any. |
| Respiratory Protection | NIOSH-approved particulate dust filter or an acid gas/organic vapor respirator. | Essential for preventing the inhalation of fine powders, especially when weighing or transferring the compound. The specific type of cartridge should be selected based on a risk assessment of the procedure. |
| Body Protection | A lab coat, worn fully buttoned. | Prevents contamination of personal clothing. |
| Footwear | Closed-toe shoes. | Protects the feet from spills. |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is critical for minimizing exposure and ensuring the integrity of your experiment. The following diagram and procedural steps outline a comprehensive approach to handling (1R)-10-Camphorsulfonamide from receipt to disposal.
Caption: Workflow for Safe Handling of (1R)-10-Camphorsulfonamide
Step-by-Step Handling Protocol:
-
Preparation is Key: Before handling the compound, thoroughly review the Safety Data Sheet (SDS) for any available specific information. Ensure that a chemical fume hood is operational and the workspace is clean and uncluttered. All necessary PPE should be donned at this stage.
-
Weighing and Transfer: All weighing and transfer operations should be conducted within a certified chemical fume hood to minimize the risk of inhaling dust particles. Use a spatula for transfers and avoid creating airborne dust.
-
In Case of a Spill: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.[2][3] For major spills, evacuate the area and alert emergency responders.[1]
-
Storage: Store (1R)-10-Camphorsulfonamide in a tightly closed container in a dry, cool, and well-ventilated area, away from strong oxidizing agents.[3]
Disposal Plan: A Responsible Conclusion to Your Work
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All solid waste contaminated with (1R)-10-Camphorsulfonamide, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing (1R)-10-Camphorsulfonamide should be disposed of in a designated, labeled liquid hazardous waste container. Do not pour chemical waste down the drain.[4]
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.[1] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
By integrating these safety protocols into your laboratory practice, you contribute to a safer research environment for yourself and your colleagues. The principles of careful planning, appropriate protection, and responsible disposal are the cornerstones of scientific integrity and professional excellence.
References
-
Organic Syntheses. (n.d.). 10-CAMPHORSULFONIC ACID. Retrieved from [Link]
-
K. M. Pharma Solution Private Limited. (n.d.). (1R)-(-)-10-Camphorsulfonic acid MSDS. Retrieved from [Link]
-
Michigan Department of Agriculture and Rural Development. (2024, July 17). Guidance for Personal Protective Equipment Requirements for Commercial Applicators. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
